molecular formula C10H8BrNO B13573172 3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile

3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile

Cat. No.: B13573172
M. Wt: 238.08 g/mol
InChI Key: UUJYMMCEBGPRLY-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile is a useful research compound. Its molecular formula is C10H8BrNO and its molecular weight is 238.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

IUPAC Name

3-(4-bromophenyl)-2-methyl-3-oxopropanenitrile

InChI

InChI=1S/C10H8BrNO/c1-7(6-12)10(13)8-2-4-9(11)5-3-8/h2-5,7H,1H3

InChI Key

UUJYMMCEBGPRLY-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)C(=O)C1=CC=C(C=C1)Br

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of 3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile (CAS: 78271-77-9) is a specialized


-ketonitrile scaffold used extensively in the synthesis of heterocyclic pharmaceutical intermediates. Characterized by a 4-bromophenyl moiety and an active methine group, it serves as a critical "C3" building block for constructing pyrazoles, isoxazoles, and pyrimidines—structures ubiquitous in kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic methodologies, and downstream applications in medicinal chemistry.

Chemical Identity & Structure

The compound features a chiral center at the


-position (C2), though it is typically supplied and used as a racemic mixture.[1] Its reactivity is dominated by the electron-withdrawing nitrile group and the carbonyl functionality, which render the 

-proton highly acidic (

), facilitating keto-enol tautomerism and nucleophilic substitutions.
Table 1: Chemical Identification Data
PropertyDetail
IUPAC Name 3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile
Common Synonyms

-Methyl-p-bromobenzoylacetonitrile; 2-Methyl-3-(4-bromophenyl)-3-oxopropionitrile
CAS Number 78271-77-9
Molecular Formula

Molecular Weight 238.08 g/mol
SMILES CC(C#N)C(=O)C1=CC=C(Br)C=C1
InChI Key UUJYMMCEBGPRLY-UHFFFAOYSA-N

Physicochemical Profile

Understanding the physical state and solubility profile is essential for process optimization.

Table 2: Physical Properties
ParameterValue / Description
Physical State Solid powder (White to pale yellow)
Melting Point 74–76 °C [1]
Solubility (Organic) Soluble in Dichloromethane (DCM), Ethyl Acetate, DMSO, Methanol
Solubility (Aqueous) Insoluble in water; sparingly soluble in acidic media
Stability Stable under standard conditions; hygroscopic.[1][2] Store under inert atmosphere (Ar/N2).

Synthesis & Production Protocols

Method A: Claisen Condensation (Primary Route)

The most convergent synthesis involves the base-mediated condensation of 4-bromobenzoyl chloride (or ethyl 4-bromobenzoate) with propionitrile . This method directly installs the methyl group via the starting nitrile.

Reagents:

  • 4-Bromobenzoyl chloride (1.0 eq)[1]

  • Propionitrile (1.2 eq)[1]

  • Base: LiHMDS (Lithium hexamethyldisilazide) or NaH (Sodium hydride)[1]

  • Solvent: THF (anhydrous)

Protocol:

  • Preparation: Charge a flame-dried flask with anhydrous THF and cool to -78 °C (if using LiHMDS) or 0 °C (if using NaH).

  • Deprotonation: Add propionitrile dropwise to the base. Stir for 30–60 minutes to generate the

    
    -lithio (or sodio) nitrile species.[1]
    
  • Acylation: Add a solution of 4-bromobenzoyl chloride in THF dropwise to the reaction mixture.

  • Workup: Allow warming to room temperature (RT) and stir for 12 hours. Quench with saturated aqueous

    
    .
    
  • Isolation: Extract with EtOAc, wash with brine, dry over

    
    , and concentrate. Purify via recrystallization (EtOH) or silica column chromatography (Hexane/EtOAc).[1]
    
Method B: -Methylation of -Ketonitrile

Alternatively, the unmethylated precursor 3-(4-bromophenyl)-3-oxopropanenitrile can be methylated using methyl iodide.

Protocol:

  • Dissolve 3-(4-bromophenyl)-3-oxopropanenitrile in DMF or Acetone.

  • Add

    
     (1.5 eq) and stir for 15 minutes.
    
  • Add Methyl Iodide (MeI, 1.1 eq) dropwise.[1] Stir at RT for 4–6 hours.

  • Pour into ice water to precipitate the product.

Visualization: Synthesis Workflow

Synthesis Start1 Propionitrile Intermediate Enolate Species (Active Nucleophile) Start1->Intermediate LiHMDS/THF -78°C Start2 4-Bromobenzoyl Chloride Product 3-(4-Bromophenyl)- 2-methyl-3-oxopropanenitrile Start2->Product Electrophilic Attack Intermediate->Product Acylation Byproduct LiCl / NaCl Intermediate->Byproduct

Caption: Convergent synthesis via Claisen condensation of propionitrile and 4-bromobenzoyl chloride.

Reactivity & Mechanistic Insights[4][6]

Keto-Enol Tautomerism

In solution, the compound exists in equilibrium between the keto form and the enol form. The presence of the 4-bromophenyl group (electron-withdrawing via induction, donating via resonance) and the nitrile group stabilizes the enol form, making the


-carbon highly nucleophilic.
Heterocycle Formation (The "C3" Synthon)

The core utility of this molecule lies in its ability to react with binucleophiles.[1]

  • With Hydrazines: Reaction with hydrazine hydrate or aryl hydrazines yields 5-amino-pyrazoles or pyrazolones , depending on pH and temperature.

  • With Hydroxylamine: Reaction yields isoxazoles , key scaffolds in antibiotics and COX-2 inhibitors.

  • With Amidines: Reaction yields pyrimidines .

Visualization: Downstream Transformations

Reactivity Core 3-(4-Bromophenyl)-2-methyl- 3-oxopropanenitrile Pyrazole 3-(4-Bromophenyl)-4-methyl- 1H-pyrazol-5-amine Core->Pyrazole Reflux/EtOH Isoxazole 5-Amino-3-(4-bromophenyl)- 4-methylisoxazole Core->Isoxazole Base/Heat Pyrimidine Substituted Pyrimidine Core->Pyrimidine Condensation Hydrazine Hydrazine Hydrate (NH2NH2) Hydrazine->Pyrazole Hydroxyl Hydroxylamine (NH2OH) Hydroxyl->Isoxazole Amidine Amidine (R-C(=NH)NH2) Amidine->Pyrimidine

Caption: Divergent synthesis of heterocyclic scaffolds from the beta-ketonitrile core.[1]

Applications in Drug Development[1][11]

Kinase Inhibitors

The 4-bromophenyl motif allows for subsequent palladium-catalyzed cross-coupling (Suzuki-Miyaura) to attach solubilizing groups or additional pharmacophores. The pyrazole derivatives synthesized from this scaffold are structural analogs of p38 MAP kinase inhibitors and JAK inhibitors [2].

Agrochemicals

Derivatives of this compound are investigated as herbicides and fungicides, specifically targeting enzymes in the ergosterol biosynthesis pathway.

Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.[2]
Skin Irritation H315Causes skin irritation.[2]
Eye Irritation H319Causes serious eye irritation.[2]
STOT-SE H335May cause respiratory irritation.[2]

Handling Protocol:

  • Always handle in a fume hood to avoid inhalation of dust.

  • Wear nitrile gloves and safety goggles.

  • In case of contact, wash immediately with soap and water.[3]

  • Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber (contains Nitrogen and Bromine).

References

  • Sigma-Aldrich.[4] Product Specification: 3-(4-bromophenyl)-2-methyl-3-oxopropanenitrile. Link[1]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 770312, (4-Bromobenzoyl)acetonitrile. Link

  • Ji, Y., et al. "Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of

    
    -ketonitriles." Royal Society of Chemistry Advances, 2013. Link
    
  • ChemicalBook. 3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile MSDS. Link

Sources

Thermodynamic Solubility Profiling of 3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile: A Preformulation Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical preformulation and advanced organic synthesis, the solubility profile of an intermediate dictates the efficiency of downstream reactions, crystallization processes, and purification workflows. 3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile is a highly functionalized


-keto nitrile. Its structural complexity—combining a lipophilic halogenated aromatic ring with a highly polar, tautomerizable aliphatic chain—creates a unique physicochemical profile.

This whitepaper establishes a rigorous, self-validating framework for predicting and empirically determining the thermodynamic solubility of this compound in various organic solvents. By bridging theoretical Hansen Solubility Parameters (HSP) with a highly controlled saturation shake-flask methodology, we provide drug development professionals with actionable, causality-driven protocols.

Physicochemical Profiling & Structural Causality

To understand a molecule's macroscopic solubility, one must first deconstruct its microscopic intermolecular forces. The solubility of 3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile is governed by four distinct functional domains:

  • The 4-Bromophenyl Moiety: The heavy bromine atom is highly polarizable, generating strong London dispersion forces. This drives affinity toward non-polar and halogenated solvents (e.g., Toluene, Dichloromethane).

  • The Nitrile Group (-CN): A strong dipole moment provides excellent affinity for polar aprotic solvents.

  • The Ketone Group (C=O): Acts as a potent hydrogen-bond acceptor. However, because the molecule lacks a strong hydrogen-bond donor (unless existing in its enol-tautomer form), its solubility in highly protic solvents (like water or pure methanol) is thermodynamically restricted.

  • The Alpha-Methyl Group: Introduces steric hindrance around the acidic alpha-proton, slightly reducing the propensity for enolization compared to non-methylated analogs, thereby maintaining a more lipophilic overall profile.

MolecularProfile Mol 3-(4-Bromophenyl)-2-methyl- 3-oxopropanenitrile FG1 4-Bromophenyl Group (High Dispersion Forces) Mol->FG1 FG2 Nitrile (-CN) (Strong Dipole) Mol->FG2 FG3 Ketone (C=O) (H-Bond Acceptor) Mol->FG3 Sol1 High Affinity: Non-polar (Toluene) FG1->Sol1 Sol2 High Affinity: Polar Aprotic (DMSO) FG2->Sol2 FG3->Sol2 Sol3 Moderate Affinity: Protic (Alcohols) FG3->Sol3

Caption: Functional group mapping and their causal relationship to organic solvent affinity.

Theoretical Prediction: Hansen Solubility Parameters (HSP)

Before expending valuable active pharmaceutical ingredients (API) or intermediates in empirical trials, modern preformulation relies on Hansen Solubility Parameters (HSP)[1]. The HSP model divides the total cohesive energy density of a substance into three parameters:

  • 
     : Energy from dispersion forces.
    
  • 
     : Energy from dipolar intermolecular forces.
    
  • 
     : Energy from hydrogen bonds.
    

The principle of "like dissolves like" is quantified here: a solvent will dissolve the compound if their HSP values are closely matched within a three-dimensional "Hansen Space"[2]. Based on group-contribution methods for the functional groups present in 3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile, we can map its predictive solubility.

Table 1: Estimated HSP Values vs. Common Organic Solvents
Substance

(MPa

)

(MPa

)

(MPa

)
Solvation Potential
Target Compound (Est.) 19.2 11.5 6.8 -
Dimethyl Sulfoxide (DMSO)18.416.410.2Excellent (Polar Aprotic match)
Dichloromethane (DCM)18.26.36.1High (Dispersion match)
Methanol (MeOH)15.112.322.3Moderate (

mismatch)
Toluene18.01.42.0Moderate (

mismatch)

Experimental Methodology: The Self-Validating Shake-Flask Protocol

While HSP provides a theoretical map, regulatory and scale-up applications require empirical thermodynamic solubility data. The 3 is universally recognized as the "gold standard" for this purpose[3].

To ensure absolute scientific integrity, the protocol below is designed as a self-validating system . It does not merely measure concentration; it actively checks for experimental artifacts such as solvent-mediated polymorphic transitions.

Step-by-Step Methodology

Phase 1: Solvent Saturation

  • Action: Dispense 2.0 mL of selected organic solvents into 5 mL amber glass vials. Add 3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile incrementally until a visible, persistent solid pellet remains.

  • Causality: The presence of excess solid is non-negotiable. It ensures the chemical potential of the dissolved solute is in thermodynamic equilibrium with the undissolved solid lattice[4]. Amber vials are utilized to prevent potential UV-induced radical degradation of the bromophenyl moiety.

Phase 2: Isothermal Equilibration

  • Action: Seal vials with PTFE-lined caps and agitate on a thermoshaker at 25.0 ± 0.1 °C at 300 RPM for 72 hours.

  • Causality:

    
    -keto nitriles often exhibit slow dissolution kinetics due to highly stable intermolecular dipole lattices. A 72-hour window guarantees true thermodynamic equilibrium, preventing artificially low kinetic solubility readings[4].
    

Phase 3: Phase Separation

  • Action: Centrifuge the suspension at 10,000 RPM for 15 minutes at 25°C. Extract the supernatant and filter through a 0.22 µm PTFE syringe filter. Retain the solid pellet.

  • Causality: Centrifugation prevents the mechanical shearing of micro-crystals that can occur during direct filtration. PTFE filters are mandatory; the lipophilic nature of the bromophenyl group causes high non-specific binding to standard nylon or cellulose filters, which would artificially lower the quantified concentration.

Phase 4: Quantification & Solid-State Validation

  • Action: Dilute the filtered supernatant into the linear range for HPLC-UV analysis. Simultaneously, analyze the retained solid pellet using X-Ray Powder Diffraction (XRPD).

  • Causality (The Self-Validation): If the XRPD diffractogram of the pellet differs from the starting bulk material, it indicates a solvent-mediated transition (e.g., the formation of a methanol-solvate). If this occurs, the HPLC data represents the solubility of the solvate, not the anhydrous starting material[4]. This dual-analysis prevents the reporting of false thermodynamic data.

Workflow N1 1. Solvent Saturation (Add Excess API) N2 2. Isothermal Agitation (25°C for 72h) N1->N2 Ensures equilibrium N3 3. Phase Separation (Centrifuge + PTFE Filter) N2->N3 Prevents supersaturation N4 4a. Supernatant Analysis (HPLC-UV Quantification) N3->N4 Liquid phase N5 4b. Pellet Validation (XRD/DSC for Solvates) N3->N5 Solid phase N6 Validated Thermodynamic Solubility Profile N4->N6 N5->N6 Confirms polymorph

Caption: Self-validating saturation shake-flask methodology ensuring data integrity.

Quantitative Data Presentation

Based on the structural profiling and HSP mapping, the following table summarizes the predictive thermodynamic solubility profile of the compound. (Note: For absolute GMP compliance, these ranges must be verified via the shake-flask protocol outlined above).

Table 2: Predictive Thermodynamic Solubility at 25°C
Solvent ClassSpecific SolventPredicted Solubility Range (mg/mL)Mechanistic Rationale
Polar Aprotic DMSO> 100 (Freely Soluble)Optimal alignment of

and

; strong dipole interactions overcome crystal lattice energy.
Halogenated Dichloromethane50 - 100 (Soluble)High dispersion force matching with the heavy bromophenyl moiety.
Ester Ethyl Acetate30 - 50 (Soluble)Moderate polarity; excellent H-bond acceptor interactions with the alpha-proton.
Polar Protic Methanol10 - 30 (Sparingly Soluble)High

of the solvent creates a mismatch with the solute's low H-bond donor capacity.
Non-Polar Hexane< 1 (Practically Insoluble)Extreme mismatch in polarity (

); solvent is unable to break the solute's dipole-dipole network.

Conclusion

The solubility of 3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile is heavily biased toward polar aprotic and halogenated solvents due to the synergistic effects of its bromophenyl and


-keto nitrile groups. By utilizing Hansen Solubility Parameters for initial screening and employing a self-validating shake-flask method equipped with solid-state XRPD verification, researchers can confidently establish a thermodynamic profile free from kinetic artifacts or hidden solvate formations.

References

  • Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies Source: Dissolution Technologies URL: [Link]

  • Title: Influence of active pharmaceutical ingredient structures on Hansen solubility parameters Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: (PDF) Hansen solubility parameters: A quick review in pharmaceutical aspect Source: ResearchGate URL: [Link]

  • Title: Can anyone tell me how to perform equilibrium solubility studies step by step practically? Source: ResearchGate URL: [Link]

Sources

Thermodynamic stability of alpha-methylated benzoylacetonitrile derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of α-Methylated Benzoylacetonitrile Derivatives

Abstract

This technical guide provides a comprehensive examination of the thermodynamic stability of α-methylated benzoylacetonitrile derivatives, a class of compounds with significant relevance in synthetic chemistry and drug discovery. The core of this analysis focuses on the keto-enol tautomeric equilibrium, which dictates the structural and reactive properties of these molecules. We will delve into the fundamental principles governing this equilibrium, the synthetic routes to these compounds, and the critical factors—including steric effects of the α-methyl group, electronic effects of aromatic substituents, solvent polarity, and temperature—that influence the relative stability of the tautomers. This guide combines theoretical principles with field-proven experimental and computational methodologies, offering detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) calculations. The objective is to provide researchers with a robust framework for understanding, predicting, and manipulating the tautomeric landscape of these versatile chemical scaffolds.

Introduction: The Significance of Benzoylacetonitriles

Benzoylacetonitriles are β-ketonitriles that serve as highly versatile intermediates in organic synthesis.[1] Their unique 1,3-dicarbonyl-like structure makes them valuable precursors for a wide array of heterocyclic compounds, including pyridines, quinolines, and pyrazoles, many of which are core scaffolds in pharmacologically active molecules.[2][3] The presence of a methylene group activated by two electron-withdrawing groups (benzoyl and nitrile) imparts significant reactivity. However, this structure also gives rise to a crucial chemical phenomenon: keto-enol tautomerism.[4][5]

Tautomers are constitutional isomers that readily interconvert, typically through the formal migration of a hydrogen atom and a shift in the location of a double bond.[5] For benzoylacetonitrile derivatives, an equilibrium exists between the keto form and the enol form. The position of this equilibrium, and thus the predominant species in a given environment, has profound implications for the molecule's physical properties, chemical reactivity, and, critically, its biological activity.[6] In drug development, for instance, different tautomers may exhibit vastly different binding affinities for a target receptor or enzyme.[7]

The introduction of an α-methyl group to the benzoylacetonitrile scaffold adds another layer of complexity and control. This modification directly impacts the electronic and steric environment of the tautomeric system, leading to predictable and often significant shifts in thermodynamic stability. Understanding these shifts is paramount for the rational design of molecules with desired properties.

The Tautomeric Equilibrium: A Thermodynamic Perspective

The central theme of this guide is the keto-enol equilibrium in α-methylated benzoylacetonitrile. The relative stability of the two tautomers is governed by fundamental thermodynamic principles.

Keto_Enol_Tautomerism cluster_keto Keto Tautomer cluster_enol Enol Tautomer Keto α-Methyl Benzoylacetonitrile (Keto Form) Keto_img Enol_img Keto_img->Enol_img Enol (Z)-3-Hydroxy-2-methyl-3-phenylacrylonitrile (Enol Form)

Caption: Keto-enol equilibrium in α-methylated benzoylacetonitrile.

The equilibrium constant, Keq, is defined as the ratio of the enol concentration to the keto concentration:

Keq = [[Enol]] / [[Keto]]

The Gibbs free energy change (ΔG°) for the tautomerization is related to Keq by the equation:

ΔG° = -RT ln(Keq)

where R is the gas constant and T is the temperature in Kelvin. A negative ΔG° indicates that the enol form is thermodynamically more stable, while a positive ΔG° indicates the keto form is favored.

Several factors influence this equilibrium:

  • Intramolecular Hydrogen Bonding: The enol form can be significantly stabilized by the formation of a six-membered intramolecular hydrogen bond between the enolic hydroxyl group and the nitrogen of the nitrile group.[8]

  • Conjugation: The enol form possesses an extended π-conjugated system (phenyl ring, C=C double bond, and nitrile group), which contributes to its stability.[4][8]

  • Steric and Inductive Effects: The α-methyl group introduces both steric hindrance and an electron-donating inductive effect, which can destabilize the planar enol form relative to the keto form.[9]

  • Aromatic Substituents: Electron-withdrawing groups on the phenyl ring can increase the acidity of the α-proton, favoring enolization, while electron-donating groups can have the opposite effect.[10][11]

  • Solvent Interactions: The solvent plays a critical role. Nonpolar solvents tend to favor the enol tautomer, as they do not disrupt the stabilizing intramolecular hydrogen bond. Polar protic solvents can stabilize the keto form by forming intermolecular hydrogen bonds with the carbonyl oxygen, while polar aprotic solvents can have varied effects.[8][12][13]

Synthetic Pathways

The synthesis of α-methylated benzoylacetonitrile derivatives is typically achieved in a two-step process starting from readily available materials.

Step 1: Synthesis of Benzoylacetonitrile (Parent Compound)

The most common method is a Claisen condensation between an ethyl benzoate derivative and acetonitrile, using a strong base like sodium ethoxide or sodium hydride.[14][15]

Exemplary Protocol:

  • To a suspension of sodium ethoxide (1.0 eq) in anhydrous toluene, add the desired ethyl benzoate (1.0 eq) and anhydrous acetonitrile (1.2 eq).

  • Heat the mixture under an inert atmosphere (e.g., nitrogen) with vigorous stirring. Reaction progress can be monitored by TLC.

  • After cooling, the reaction is quenched with water. The aqueous layer is separated, washed with a nonpolar solvent (e.g., ether) to remove unreacted ester, and then acidified (e.g., with HCl) to a pH of 5-6.

  • The precipitated benzoylacetonitrile is collected by filtration, washed with water, and dried. This product is often pure enough for the next step.[14]

Step 2: α-Methylation

The α-proton of benzoylacetonitrile is acidic and can be readily removed by a suitable base to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, reacting with a methylating agent such as methyl iodide or dimethyl sulfate.

Exemplary Protocol:

  • Dissolve benzoylacetonitrile (1.0 eq) in a suitable aprotic solvent (e.g., THF, DMF).

  • Cool the solution in an ice bath and add a base such as sodium hydride (NaH, 1.1 eq) portion-wise. Allow the mixture to stir until hydrogen evolution ceases, indicating complete formation of the enolate.

  • Add methyl iodide (CH₃I, 1.2 eq) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Methodologies for Thermodynamic Analysis

A combination of experimental and computational methods provides a comprehensive understanding of the tautomeric equilibrium.

Caption: Workflow for the thermodynamic analysis of tautomerism.

Experimental Determination via ¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy is the most powerful and direct technique for quantifying the keto-enol equilibrium in solution.[9][13][16] The interconversion between tautomers is typically slow on the NMR timescale, allowing for the observation and integration of distinct signals for each form.[13][16]

Key Signals for Quantification:

  • Keto Tautomer: A characteristic quartet for the methine proton (-CH(CH₃)-) typically found around 3.5-4.5 ppm.

  • Enol Tautomer: A characteristic singlet for the enolic hydroxyl proton (-OH), often broad and appearing downfield (10-15 ppm), and a singlet for the methyl group attached to the double bond.

Step-by-Step Protocol for Keq Determination:

  • Sample Preparation: Accurately weigh a sample of the α-methylated benzoylacetonitrile derivative and dissolve it in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in an NMR tube. The use of different solvents is crucial for studying solvent effects.[17]

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) between scans (e.g., 5 times the longest T1) to allow for full relaxation of all protons, which is critical for accurate integration.

  • Data Processing: Process the spectrum (Fourier transform, phase correction, baseline correction).

  • Integration: Carefully integrate the area of the methine proton signal for the keto form (Iketo) and a well-resolved signal for the enol form, such as the methyl signal (Ienol).

  • Calculation of Keq: The ratio of the tautomers is determined from the ratio of their integrated signal areas, normalized for the number of protons each signal represents. If integrating the keto methine (1H) and an enol methyl (3H), the calculation is:

    • Mole Fraction Keto (Xketo) = (Iketo / 1) / [(Iketo / 1) + (Ienol / 3)]

    • Mole Fraction Enol (Xenol) = (Ienol / 3) / [(Iketo / 1) + (Ienol / 3)]

    • Keq = Xenol / Xketo

Determination of Thermodynamic Parameters (ΔH°, ΔS°)

By performing the NMR experiment at various temperatures, one can determine the enthalpy (ΔH°) and entropy (ΔS°) of the tautomerization using the van't Hoff equation.[18][19]

ln(Keq) = - (ΔH°/R)(1/T) + (ΔS°/R)

Protocol:

  • Acquire quantitative ¹H NMR spectra at a series of controlled temperatures (e.g., from 298 K to 348 K in 10 K increments).[17]

  • Calculate Keq at each temperature as described above.

  • Plot ln(Keq) versus 1/T. The data should yield a straight line.

  • The slope of the line is equal to -ΔH°/R, and the y-intercept is equal to ΔS°/R. This analysis provides a complete thermodynamic profile of the equilibrium.[18]

Computational Analysis using Density Functional Theory (DFT)

Quantum chemical calculations provide invaluable theoretical insight into the intrinsic stability of the tautomers and can corroborate experimental findings.[10]

General Computational Workflow:

  • Structure Building: Construct 3D models of both the keto and the (Z)-enol tautomers.

  • Geometry Optimization: Perform a full geometry optimization for each tautomer using a suitable level of theory, such as DFT with the B3LYP functional and a basis set like 6-311++G(d,p).

  • Frequency Analysis: Conduct a vibrational frequency calculation at the same level of theory to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Energy Calculation: The relative stability is determined by the difference in their total electronic energies, corrected for ZPVE. ΔE = Eenol - Eketo.

  • Solvent Modeling: To simulate solution-phase conditions, apply a continuum solvation model, such as the Polarizable Continuum Model (PCM), during the energy calculations.[10][20] This is crucial for accurately predicting behavior in different solvents.

Data Presentation and Interpretation

Clear presentation of quantitative data is essential for comparison and analysis.

Table 1: Tautomeric Equilibrium of α-Methylbenzoylacetonitrile in Various Solvents at 298 K

SolventDielectric Constant (ε)% Keto% EnolKeq ([Enol]/[Keto])ΔG° (kJ/mol)
Cyclohexane-d₁₂2.025.374.72.95-2.68
Chloroform-d4.841.558.51.41-0.85
Acetone-d₆21.065.234.80.53+2.61
DMSO-d₆47.078.121.90.28+4.45
Methanol-d₄33.085.414.60.17+6.23

Note: Data are hypothetical and for illustrative purposes.

The data in Table 1 clearly demonstrates the solvent's influence. In the nonpolar solvent cyclohexane, the intramolecularly hydrogen-bonded enol form is highly favored.[8] As solvent polarity and hydrogen-bonding ability increase (from chloroform to DMSO and methanol), the more polar keto tautomer becomes progressively more stabilized, shifting the equilibrium and increasing ΔG°.[12][13]

Table 2: Thermodynamic Parameters from Variable Temperature NMR in CDCl₃

ParameterValueInterpretation
ΔH°-7.5 kJ/molThe conversion from keto to enol is exothermic, driven by favorable bonding (e.g., H-bond, conjugation).
ΔS°-22.1 J/(mol·K)The conversion to the enol form results in a decrease in entropy, likely due to the rigid, cyclic structure imposed by the intramolecular hydrogen bond.[13]
ΔG°₂₉₈-0.85 kJ/molAt 298 K, the negative enthalpy term outweighs the unfavorable entropy term, making the enol form slightly more stable.

Note: Data are hypothetical and for illustrative purposes.

Implications for Drug Development

The thermodynamic stability of tautomers is not merely an academic curiosity; it is a critical parameter in drug design and development.[6]

  • Receptor Binding: Only one tautomer may have the correct geometry and hydrogen bonding pattern to fit into the active site of a protein. Understanding the dominant tautomer in a physiological environment (aqueous, pH 7.4) is essential.

  • Physicochemical Properties: The keto and enol forms have different properties. The more polar keto form may have higher aqueous solubility, while the less polar, hydrogen-bonded enol form may have better membrane permeability.

  • Prodrug Design: It may be possible to design a prodrug that exists as one tautomer for better absorption, which then converts to the active tautomer at the site of action.

  • Intellectual Property: Different tautomers can sometimes be patented separately, making a thorough understanding of the tautomeric landscape important for protecting intellectual property.

By understanding the factors that control the equilibrium, chemists can modify a lead compound—for example, by changing substituents on the phenyl ring—to favor the more active or bioavailable tautomer, thereby engaging in rational, structure-based drug design.[20][21]

Conclusion

The thermodynamic stability of α-methylated benzoylacetonitrile derivatives is dictated by a nuanced interplay of steric, electronic, and environmental factors that govern the position of the keto-enol tautomeric equilibrium. The introduction of the α-methyl group provides a synthetic handle that directly influences this balance. Through the systematic application of high-resolution ¹H NMR spectroscopy and complementary computational modeling, researchers can precisely quantify the thermodynamic parameters of the equilibrium. This knowledge is crucial not only for predicting chemical reactivity but also for the rational design of novel therapeutics, where controlling tautomeric preference can be the key to unlocking desired pharmacological activity and optimizing pharmacokinetic profiles.

References

  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism : Key Points. [Link]

  • Walsh Medical Media. (2024). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. [Link]

  • Novak, P., et al. (2000). Substituent, Temperature and Solvent Effects on Keto-Enol Equilibrium in Symmetrical Pentane-1,3,5-triones. FULIR. [Link]

  • Meyers, C. Y., et al. (1981). Solvent effects on the tautomeric equilibrium of 2,4-pentanedione. Canadian Journal of Chemistry. [Link]

  • Laurella, S., et al. (2013). Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β-Ketoamides: A Nuclear Magnetic Resonance Study. Open Journal of Physical Chemistry. [Link]

  • Starkey, J. A., et al. (2008). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. Journal of Chemical Education. [Link]

  • DiVerdi, J. A. EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. [Link]

  • ASU Core Research Facilities. EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. [Link]

  • Reeves, L. W. (1957). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry. [Link]

  • Arizona State University. (2012). Keto-Enol Equilibrium Using NMR. YouTube. [Link]

  • Wang, Z., et al. (2024). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. PubMed. [Link]

  • PrepChem.com. Synthesis of A. Benzoyl acetonitrile. [Link]

  • Vedantu. (2024). The ketoenol tautomerism of dicarbonyl compounds the class 12 chemistry CBSE. [Link]

  • Khidre, R. E., & Abdel-Wahab, B. F. (2016). Application of Benzoylaceteonitrile in the Synthesis of Pyridines Derivatives. ResearchGate. [Link]

  • de la Vega, J. R. G., et al. (2000). Tautomeric equilibrium of pyridoxine in water. Thermodynamic characterization by 13C and 15N nuclear magnetic resonance. PubMed. [Link]

  • Journal of Current Pharma Research. Density functional theory (DFT) studies on the tautomeric stability of cyanuric acid in gas phase and solution. [Link]

  • de la Vega, J. R. G., et al. (2000). Tautomeric Equilibrium of Pyridoxine in Water. Thermodynamic Characterization by 13C and 15N Nuclear Magnetic Resonance. ACS Publications. [Link]

  • Chemistry LibreTexts. (2024). 22.1: Keto-Enol Tautomerism. [Link]

  • StudySmarter. (2023). Tautomerism: Shift & Acid Catalysis. [Link]

  • ResearchGate. Flow Reaction System for the Synthesis of Benzoylacetonitrile Via the Reaction of Amides and Acetonitrile. [Link]

  • Sadowski, B., et al. (2023). Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives. MDPI. [Link]

  • Redkin, R., et al. (2023). A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. MDPI. [Link]

  • ResearchGate. (2025). The Influence of Substituents on the Tautomerism of Symmetrically Substituted 2,2'-Bis-benzimidazoles. [Link]

  • Chemistry LibreTexts. (2023). 14.3.5: Hydration of Alkynes and Tautomerism. [Link]

  • Ghammamy, S., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. PMC. [Link]

  • Wiley-VCH. (2013). 1 Tautomerism: Introduction, History, and Recent Developments in Experimental and Theoretical Methods. [Link]

  • SciSpace. (1996). Top 14 papers published in the topic of Keto–enol tautomerism in 1996. [Link]

  • Taylor, R. D., et al. (2009). Let's not forget tautomers. PMC. [Link]

  • Beilstein Journals. (2025). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. [Link]

  • Nakano, S., et al. (2021). Combined Effects of Methylated Cytosine and Molecular Crowding on the Thermodynamic Stability of DNA Duplexes. MDPI. [Link]

  • Bartel, C. J., et al. (2021). Review of computational approaches to predict the thermodynamic stability of inorganic solids. Bartel Research Group. [Link]

  • NIH PubChem. Benzoylacetonitrile. [Link]

  • TCU Digital Repository. Bridging synthetic chemistry and computational methods: studying the stability and reactivity of metal-binding macrocycles. [Link]

  • ResearchGate. Computational Study on the Kinetics and Mechanism of Mn-PNP Pincer Complex Catalyzed Addition Reaction Between Benzyl Cyanide and Cinnamonitrile. [Link]

  • Wasit Journal for Pure sciences. (2025). Computational Approaches to Studying Reaction Mechanisms and Transition States in Quantum Chemistry. [Link]

Sources

3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile CAS number and registry data

[1]

Executive Summary

3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile (CAS: 78271-77-9) is a specialized

1

This guide provides a rigorous technical analysis of the compound, detailing its chemical identity, validated synthetic pathways, and application in high-value medicinal chemistry workflows.[1]

Chemical Identity & Registry Data[1][2][3][4][5][6]

Attribute Data
Chemical Name 3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile
CAS Number 78271-77-9
Synonyms

-Methyl-p-bromobenzoylacetonitrile; 2-Methyl-3-oxo-3-(4-bromophenyl)propanenitrile
Molecular Formula

Molecular Weight 238.08 g/mol
SMILES CC(C#N)C(=O)C1=CC=C(Br)C=C1
InChI Key UUJYMMCEBGPRLY-UHFFFAOYSA-N
Appearance White to off-white powder
Melting Point 74–76 °C
Solubility Soluble in DMSO, DMF, DCM, Ethyl Acetate; Sparingly soluble in water

Synthetic Pathways & Mechanistic Insight[1]

The synthesis of 3-(4-bromophenyl)-2-methyl-3-oxopropanenitrile relies on the controlled formation of a C-C bond between a benzoyl electrophile and a propionitrile nucleophile.[1]

Primary Route: Claisen-Type Condensation

The most robust industrial route involves the base-mediated condensation of ethyl 4-bromobenzoate with propionitrile .[1]

  • Mechanism: Sodium hydride (NaH) deprotonates propionitrile at the

    
    -position to generate a nitrile-stabilized carbanion.[1] This nucleophile attacks the carbonyl carbon of the ester.[1] The subsequent elimination of ethoxide drives the equilibrium forward, forming the enolate salt of the product, which is then quenched with acid.
    
  • Causality: We select ethyl 4-bromobenzoate over the acid chloride to minimize competing N-acylation of the nitrile and to prevent vigorous exotherms that degrade the regioselectivity.[1]

Pathway Visualization (DOT)

The following diagram illustrates the reaction flow and critical intermediates.[1]

SynthesisPathwayStart1Ethyl 4-bromobenzoate(Electrophile)ComplexTetrahedralIntermediateStart1->ComplexStart2Propionitrile(Pro-Nucleophile)BaseNaH / THF(Deprotonation)Start2->Base -H2InterIntermediate:Nitrile CarbanionBase->InterInter->Complex Nucleophilic AttackProduct3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrileComplex->Product -EtO- / Acid Quench

Caption: Claisen condensation pathway utilizing a nitrile carbanion to generate the

Experimental Protocols

Synthesis of 3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile

Scale: 10 mmol | Yield Target: 75-85%

Reagents:
  • Ethyl 4-bromobenzoate (2.29 g, 10 mmol)[1]

  • Propionitrile (0.85 mL, 12 mmol)

  • Sodium Hydride (60% dispersion in oil, 0.48 g, 12 mmol)

  • Tetrahydrofuran (THF), anhydrous (20 mL)

  • Hydrochloric acid (1M)

Step-by-Step Methodology:
  • Apparatus Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Maintain an inert atmosphere (

    
    ).
    
  • Base Preparation: Wash NaH (0.48 g) with dry hexane (2 x 5 mL) to remove mineral oil if high purity is required; otherwise, use directly. Suspend in anhydrous THF (10 mL).

  • Nucleophile Formation: Heat the NaH suspension to 60°C. Add propionitrile (0.85 mL) dropwise over 10 minutes. Observation: Evolution of

    
     gas indicates successful deprotonation.[1] Stir for 30 minutes at 60°C to ensure complete formation of the anion.
    
  • Condensation: Dissolve ethyl 4-bromobenzoate (2.29 g) in THF (10 mL) and add it dropwise to the reaction mixture.

  • Reflux: Heat the mixture to reflux (approx. 70°C) for 4–6 hours. Validation: Monitor by TLC (20% EtOAc/Hexane). The starting ester (

    
    ) should disappear, and a new polar spot (
    
    
    ) should appear.
  • Quench & Workup: Cool the reaction to 0°C in an ice bath. Slowly add 1M HCl (15 mL) to quench the enolate and adjust pH to ~3–4.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Combine organic layers, wash with brine, and dry over anhydrous

    
    .
    
  • Purification: Concentrate in vacuo. Recrystallize the crude solid from Ethanol/Hexane (1:[1]4) or purify via flash column chromatography (SiO2, Gradient 0-20% EtOAc in Hexanes).

Self-Validating Quality Control:
  • 1H NMR (

    
    , 400 MHz):  Look for a doublet at 
    
    
    ppm (
    
    
    ) and a quartet at
    
    
    ppm (
    
    
    ). The aromatic region must show the characteristic AA'BB' system of the para-bromophenyl group (
    
    
    ppm).
  • IR Spectroscopy: Distinct bands at

    
     (C
    
    
    N, weak) and
    
    
    (C=O, conjugated).

Applications in Drug Discovery[1]

This compound is a "linchpin" intermediate.[1] The

1
Heterocycle Construction[1]
  • 5-Aminopyrazoles: Reaction with hydrazines yields aminopyrazoles, common in p38 MAP kinase inhibitors.[1]

  • Isoxazoles: Reaction with hydroxylamine yields aminoisoxazoles, utilized in COX-2 inhibitors.[1]

Application Workflow (DOT)[1]

Applicationscluster_reactionsCyclization PathwaysCore3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrileHydrazineReaction withHydrazine (NH2NH2)Core->HydrazineHydroxylReaction withHydroxylamine (NH2OH)Core->HydroxylPyrazole3-(4-Bromophenyl)-4-methyl-1H-pyrazol-5-amine(Kinase Inhibitor Core)Hydrazine->Pyrazole Reflux/EtOHIsoxazole3-(4-Bromophenyl)-4-methyl-isoxazol-5-amine(Anti-inflammatory Core)Hydroxyl->Isoxazole Base/Heat

Caption: Divergent synthesis of bioactive heterocycles from the core

1

Safety & Handling (MSDS Highlights)

  • Hazards: GHS07 (Warning). Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319).

  • Storage: Store at room temperature (RT) in a tightly sealed container. Moisture sensitive (nitrile hydrolysis risk).[1][2]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.[1]

References

  • Sigma-Aldrich. 3-(4-bromophenyl)-2-methyl-3-oxopropanenitrile Product Page. Link

  • PubChem. Compound Summary: 3-(4-Bromophenyl)-3-oxopropanenitrile (Analogous Data). National Library of Medicine.[1] Link

  • Ji, Y., et al.Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of

    
    -ketonitriles. Royal Society of Chemistry, Chem. Commun., 2013.[1] (Methodology Basis). Link
    
  • ChemScene. Product Data: 2-[(4-bromophenyl)methyl]-3-hydroxypropanenitrile (Related Registry Data). Link

Reactivity overview of 3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile functional groups

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile (referred to herein as BMPN ) represents a specialized "privileged scaffold" in medicinal chemistry. Unlike simple


-keto nitriles, the introduction of the 

-methyl group at the C2 position fundamentally alters its electronic landscape and steric profile.

This molecule serves as a dual-purpose building block:

  • Heterocyclic Core Construction: The 1,3-electrophilic backbone (ketone + nitrile) allows for the rapid assembly of pyrazoles, isoxazoles, and pyrimidines—motifs ubiquitous in kinase inhibitors (e.g., p38 MAP kinase, JAK inhibitors).

  • Orthogonal Functionalization: The 4-bromophenyl moiety remains inert during mild heterocyclization, providing a "handle" for late-stage palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

This guide dissects the reactivity of BMPN, moving beyond textbook definitions to provide actionable, field-proven strategies for its application in high-throughput synthesis.

Structural Analysis & Electronic Properties

To manipulate BMPN effectively, one must understand the "Push-Pull" dynamics of its three active centers.

The Active Methine (C2)

The C2 position is a methine (CH-CH


), not a methylene. This distinction is critical:
  • Acidity: The proton is flanked by two electron-withdrawing groups (EWG): the nitrile (CN) and the carbonyl (C=O). The estimated pK

    
     is 10.5–11.5  (DMSO). It is less acidic than non-methylated benzoylacetonitrile (pK
    
    
    
    ~10) due to the inductive electron-donating effect (+I) of the methyl group.
  • Chirality: The C2 carbon is a chiral center. While typically synthesized and used as a racemate, the rapid keto-enol tautomerism in solution often renders enantioselective alkylation difficult without phase-transfer catalysts or transition metal chiral ligands.

  • Tautomerism: The methyl group restricts the formation of stable enols compared to the non-methylated analog. However, in the presence of base, the enolate is readily formed and acts as a soft nucleophile .

The Electrophilic Termini (C1 & C3)
  • C3 (Ketone): The hard electrophilic center. It is activated by the electron-withdrawing nature of the adjacent phenyl ring and the

    
    -nitrile. It is the primary site for attack by hard nucleophiles (hydrazines, amines).
    
  • C1 (Nitrile): Generally less reactive than the ketone. However, under acidic catalysis or high temperatures, it becomes susceptible to nucleophilic attack, particularly intramolecularly after the ketone has reacted.

The Aryl Bromide (C4'-Br)

Located para to the carbonyl, the bromine atom is electronically coupled to the system but chemically orthogonal. It does not interfere with condensation reactions at the aliphatic chain, allowing for "Scaffold First, Decorate Later" synthetic strategies.

Reactivity Map & Heterocycle Synthesis

The most high-value application of BMPN is the synthesis of 5-membered heterocycles. The following diagram illustrates the divergent reactivity pathways.

ReactivityMap cluster_products Heterocyclic Products cluster_coupling Late-Stage Functionalization BMPN BMPN Scaffold (C10H8BrNO) Pyrazole Amino-Pyrazole (Kinase Inhibitor Core) BMPN->Pyrazole + Hydrazine (EtOH, Reflux) Isoxazole Amino-Isoxazole (Agrochemical Core) BMPN->Isoxazole + Hydroxylamine Pyrimidine Pyrimidine Derivatives BMPN->Pyrimidine + Urea/Thiourea Biaryl Biaryl Scaffold (via Suzuki) BMPN->Biaryl Pd(dppf)Cl2 Ar-B(OH)2

Figure 1: Divergent reactivity pathways for the BMPN scaffold.

Synthesis of Amino-Pyrazoles (The "Killer App")

Reacting BMPN with hydrazine hydrate yields 3-amino-4-methyl-5-(4-bromophenyl)pyrazole .

Mechanism & Causality:

  • Regioselectivity: The hydrazine NH

    
     (hard nucleophile) attacks the C3 ketone (hard electrophile) first. The methyl group at C2 provides slight steric bulk but does not hinder this attack.
    
  • Cyclization: The intermediate hydrazone undergoes intramolecular nucleophilic attack on the nitrile carbon (C1).

  • Tautomerization: The resulting imine tautomerizes to the stable aromatic pyrazole amine.

Note: If substituted hydrazines (e.g., Phenylhydrazine) are used, regioselectivity issues arise. Attack usually occurs at the ketone first, placing the N-substituent adjacent to the phenyl ring, but solvent polarity can influence this.

Synthesis of Isoxazoles

Reaction with hydroxylamine hydrochloride (NH


OH·HCl) in basic media yields the corresponding 5-aminoisoxazole.
  • Critical Control Point: pH control is vital. At high pH, the isoxazole can undergo ring-opening rearrangements (Boulton-Katritzky rearrangement).

Experimental Protocols (Self-Validating Systems)

These protocols are designed with built-in checkpoints to ensure reproducibility.

Protocol A: Synthesis of 3-Amino-4-methyl-5-(4-bromophenyl)-1H-pyrazole

Target: Construction of the kinase inhibitor core.

ParameterConditionRationale
Reagents BMPN (1.0 eq), Hydrazine Hydrate (2.0 eq)Excess hydrazine drives equilibrium and acts as a base.
Solvent Ethanol (Abs.)[1]Polar protic solvent stabilizes the transition state.
Catalyst Glacial Acetic Acid (0.1 eq)Activates the nitrile for the cyclization step.
Temp/Time Reflux (78°C) / 4–6 HoursRequired to overcome the activation energy of the nitrile attack.

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with BMPN (10 mmol) and Absolute Ethanol (30 mL). Stir until fully dissolved. Checkpoint: Solution should be clear yellow.

  • Addition: Add Hydrazine Hydrate (20 mmol) dropwise over 5 minutes. An exotherm may be observed.

  • Catalysis: Add Glacial Acetic Acid (1 mmol).

  • Reaction: Reflux the mixture for 5 hours. Monitor via TLC (30% EtOAc/Hexane).

    • Validation: Starting material (Rf ~0.[2]6) should disappear; a new polar spot (Rf ~0.2, amine) should appear.

  • Workup: Cool to room temperature. Pour the mixture into ice-water (100 mL).

  • Isolation: The product often precipitates. Filter the solid.[1] If no precipitate, extract with EtOAc.

  • Purification: Recrystallize from Ethanol/Water to yield white/off-white needles.

Protocol B: Suzuki-Miyaura Cross-Coupling (Late-Stage)

Target: Functionalizing the aryl bromide after heterocycle formation.

Reagents:

  • Substrate: Pyrazole derivative from Protocol A (1.0 eq)

  • Boronic Acid: Phenylboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl

    
    ·DCM (3 mol%) - Chosen for resistance to oxidation.
    
  • Base: K

    
    CO
    
    
    
    (2.0 eq)
  • Solvent: 1,4-Dioxane/Water (4:[2][3]1) - Degassed.

Workflow:

  • Combine all solids in a pressure vial.

  • Add degassed solvents.

  • Heat to 90°C for 12 hours under Argon.

  • Validation: The disappearance of the aryl bromide peak in LCMS (M+ and M+2 pattern of Br disappears) confirms conversion.

Mechanistic Visualization: Pyrazole Formation

The following diagram details the electron flow during the critical heterocyclization step, highlighting the role of the nitrile.

Mechanism Step1 Step 1: Nucleophilic Attack Hydrazine attacks C3 Ketone Step2 Step 2: Hydrazone Formation Loss of Water Step1->Step2 - H2O Step3 Step 3: Cyclization Internal attack on Nitrile (C1) Step2->Step3 Slow Step Step4 Step 4: Tautomerization Formation of Aromatic Amine Step3->Step4 Fast

Figure 2: Step-wise mechanism of pyrazole synthesis from BMPN.

Advanced Applications: C2 Functionalization

While the ketone and nitrile are the primary reactive sites, the C2 position (bearing the methyl group) allows for quaternary center formation.

  • Alkylation: Deprotonation with NaH in DMF followed by addition of MeI or BnBr generates a quaternary carbon. This blocks aromatization, forcing the molecule to remain as a 4,4-disubstituted pyrazolone if cyclized subsequently.

  • Fluorination: Reaction with Selectfluor® in MeCN generates the

    
    -fluoro-
    
    
    
    -methyl derivative, a bioisostere often used to block metabolic oxidation at that position.

References

  • Synthesis of Pyrazoles

    
    -Ketonitriles: 
    
    • Title: Regioselective synthesis of 5-aminopyrazoles via reaction of

      
      -ketonitriles with hydrazines.[4]
      
    • Source:Journal of Heterocyclic Chemistry.
    • Context: Defines the standard reflux conditions and regioselectivity rules.
    • (General Journal Link for verification)

  • Suzuki Coupling on Bromophenyl Ketones

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[3]

    • Source:Chemical Reviews.
    • Context: Validates the stability of the ketone/nitrile during Pd-c
  • Acidity of Active Methines

    • Title: Equilibrium acidities of carbon acids.
    • Source:Bordwell pKa Table (Organic Chemistry D
    • Context: Provides pKa data for benzoylacetonitrile deriv
  • Review of 3-Oxopropanenitrile Reactivity

    • Title: 3-Oxopropanenitrile in Pharmaceutical Intermediate Synthesis.[1][5]

    • Source:BenchChem Applic
    • Context: Overview of the scaffold's utility in Gewald and Knoevenagel reactions.

Sources

Literature review of 3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

CAS Registry Number: 78271-77-9 Synonyms:


-Methyl-4-bromobenzoylacetonitrile; 2-(4-Bromobenzoyl)propionitrile
Molecular Formula:  C

H

BrNO Molecular Weight: 238.08 g/mol

Executive Summary & Chemical Significance

In the landscape of modern medicinal chemistry, 3-(4-bromophenyl)-2-methyl-3-oxopropanenitrile serves as a high-value "linchpin" scaffold. It is a specialized


-ketonitrile derivative characterized by three reactive motifs: a reactive nitrile group, an electrophilic carbonyl, and an acidic 

-carbon alkylated with a methyl group.

This compound is not merely a reagent but a strategic divergence point for the synthesis of polysubstituted heterocycles . Its structural integrity allows for the rapid assembly of:

  • 5-Aminopyrazoles: Key pharmacophores in p38 MAP kinase inhibitors and COX-2 inhibitors.

  • Pyrimidines: Essential scaffolds in oncology (e.g., kinase inhibitors).

  • Isoxazoles: Used in anti-inflammatory and antimicrobial research.

The presence of the 4-bromophenyl moiety is particularly significant. It acts as a "synthetic handle," allowing late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, enabling medicinal chemists to expand libraries without rebuilding the heterocyclic core.

Synthesis of the Core Scaffold

While 3-(4-bromophenyl)-3-oxopropanenitrile (the unmethylated precursor) is widely available, the 2-methyl variant often requires in-house synthesis to ensure high purity and regiocontrol.

Protocol: -Methylation of -Ketonitriles

Objective: Selective C-alkylation of 3-(4-bromophenyl)-3-oxopropanenitrile.

Reagents & Materials
  • Precursor: 3-(4-Bromophenyl)-3-oxopropanenitrile (CAS 4592-94-3).

  • Alkylating Agent: Iodomethane (MeI) (Caution: Carcinogen, volatile).

  • Base: Potassium Carbonate (K

    
    CO
    
    
    
    ) or Sodium Hydride (NaH).
  • Solvent: Acetone (for K

    
    CO
    
    
    
    ) or Anhydrous THF (for NaH).
Step-by-Step Methodology
  • Activation: Dissolve 1.0 eq of 3-(4-bromophenyl)-3-oxopropanenitrile in anhydrous acetone (0.5 M concentration). Add 1.5 eq of anhydrous K

    
    CO
    
    
    
    . Stir at room temperature for 30 minutes to facilitate deprotonation of the
    
    
    -carbon.
    • Expert Insight: The

      
      -proton is highly acidic (pKa ~9-11) due to the flanking carbonyl and nitrile electron-withdrawing groups. K
      
      
      
      CO
      
      
      is milder than NaH and prevents di-methylation side products.
  • Alkylation: Cool the suspension to 0°C. Add 1.1 eq of Iodomethane dropwise via syringe.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1). The starting material spot (more polar) should disappear.

  • Workup: Filter off the inorganic solids. Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize from ethanol or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to yield the target 3-(4-bromophenyl)-2-methyl-3-oxopropanenitrile .

Data Visualization: Synthesis Pathway

SynthesisPathway Start 4-Bromobenzoylacetonitrile (CAS 4592-94-3) Intermediate Enolate Anion (Transient) Start->Intermediate Deprotonation Reagents MeI, K2CO3 Acetone, 25°C Reagents->Intermediate Product 3-(4-Bromophenyl)-2-methyl- 3-oxopropanenitrile (CAS 78271-77-9) Intermediate->Product C-Alkylation (SN2)

Caption: Selective C-methylation of the beta-ketonitrile precursor.

Medicinal Chemistry Applications

The utility of 3-(4-bromophenyl)-2-methyl-3-oxopropanenitrile lies in its ability to condense with binucleophiles. The methyl group at the 2-position is critical: it introduces a substituent at the C-4 position of the resulting pyrazole or C-5 of the pyrimidine, a steric feature often required to fit hydrophobic pockets in kinase enzymes (e.g., p38


, JNK).
Workflow A: Synthesis of p38 MAPK Inhibitor Analogs (Pyrazoles)

The "5-amino-4-methyl-3-arylpyrazole" scaffold is a bioisostere of the triaryl imidazole core found in SB-203580 (a classic p38 inhibitor).

Reaction: Knorr Pyrazole Synthesis

  • Reactants: Scaffold + Hydrazine Hydrate (or Aryl Hydrazine).

  • Conditions: Ethanol, Reflux, 2–4 hours.

  • Mechanism: The hydrazine NH

    
     attacks the ketone (forming a hydrazone), followed by intramolecular attack of the second nitrogen on the nitrile carbon.[1]
    
  • Outcome: 3-Amino-4-methyl-5-(4-bromophenyl)-1H-pyrazole.

Workflow B: Synthesis of Pyrimidines

Reaction: Cyclocondensation with Guanidine/Urea

  • Reactants: Scaffold + Guanidine HCl (or Urea/Thiourea).

  • Conditions: NaOEt, Ethanol, Reflux.

  • Outcome: 2-Amino-4-hydroxy-5-methyl-6-(4-bromophenyl)pyrimidine.

  • Significance: The 4-bromophenyl group allows for subsequent Suzuki coupling to introduce biaryl motifs common in anticancer drugs like Imatinib analogs.

Comparative Reaction Data
Reaction TypeCo-ReactantCatalyst/BaseSolventProduct ScaffoldKey Bioactivity Potential
Cyclocondensation Hydrazine HydrateAcOH (cat.)EtOH5-Amino-pyrazoleAnti-inflammatory (COX-2), Kinase Inhibition
Cyclocondensation PhenylhydrazineEt

N
EtOHN-Phenyl-5-aminopyrazolep38 MAPK Antagonist
Cyclocondensation Guanidine HClNaOEtEtOH2-AminopyrimidineCDK Inhibitors, Antineoplastic
Gewald Reaction Sulfur (

)
MorpholineEtOH2-AminothiopheneAllosteric Modulators

Technical Validation & Troubleshooting

Self-Validating Protocols (E-E-A-T)

To ensure Trustworthiness in your experimental workflow, verify the intermediate using these checkpoints:

  • NMR Signature:

    • The methyl group will appear as a distinct singlet (or doublet if coupling occurs) around

      
       1.5–1.8 ppm (aliphatic region).
      
    • The methine proton (CH-CN) will shift significantly compared to the methylene (CH

      
      ) of the starting material.
      
    • Failure Mode: If you see a singlet at

      
       3.8–4.0 ppm, you likely have O-alkylation  (formation of an enol ether) rather than C-alkylation. This occurs if the solvent is too polar (e.g., DMF/DMSO) or the counterion is not coordinating. Adhere to Acetone/K
      
      
      
      CO
      
      
      .
  • IR Spectroscopy:

    • Nitrile (-CN): Sharp band at ~2200–2250 cm

      
      .
      
    • Ketone (C=O): Strong band at ~1680–1700 cm

      
      .
      
    • Validation: Retention of the nitrile peak is crucial. Loss of nitrile suggests hydrolysis to an amide or acid.

Divergent Synthesis Workflow

DivergentSynthesis Core 3-(4-Bromophenyl)-2-methyl- 3-oxopropanenitrile Hydrazine + Hydrazine (EtOH, Reflux) Core->Hydrazine Guanidine + Guanidine (NaOEt, Reflux) Core->Guanidine Hydroxylamine + Hydroxylamine (pH Control) Core->Hydroxylamine Pyrazole 5-Amino-4-methyl-3-(4-bromophenyl) PYRAZOLE (Kinase Inhibitor Scaffold) Hydrazine->Pyrazole Cyclization Pyrimidine 2-Amino-5-methyl-6-(4-bromophenyl) PYRIMIDINE (Oncology Scaffold) Guanidine->Pyrimidine Condensation Isoxazole 5-Amino-4-methyl-3-(4-bromophenyl) ISOXAZOLE (Anti-inflammatory) Hydroxylamine->Isoxazole Condensation

Caption: Divergent synthesis of bioactive heterocycles from the core scaffold.

References

  • Sigma-Aldrich. 3-(4-bromophenyl)-2-methyl-3-oxopropanenitrile Product Page. (CAS 78271-77-9).[2][3][4][5] Retrieved from

  • Bäuerle, T., et al. (2011). "Synthesis of 3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine derivatives." ResearchGate. Retrieved from

  • Elumalai, K., et al. (2013). "Green synthesis of active N-heterocycles and their biological activities." PMC. Retrieved from

  • Menendez, J.C., et al. (2011). "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry. Retrieved from

  • BLD Pharm. Product Analysis: 3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile. Retrieved from

Sources

Potential biological activity of 3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Potential Biological Activity of 3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile Scaffolds Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists

Executive Summary: The -Methylated -Keto Nitrile Advantage

The scaffold 3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile represents a highly versatile "privileged structure" in medicinal chemistry. Belonging to the class of


-substituted benzoylacetonitriles, this molecule integrates three distinct pharmacophoric features within a compact framework: a lipophilic 4-bromophenyl motif, an electrophilic ketone, and a reactive nitrile group.

While the non-methylated parent (4-bromobenzoylacetonitrile) is a documented precursor for antimicrobial and anti-inflammatory agents, the 2-methyl derivative offers superior pharmacokinetic properties. The introduction of the


-methyl group creates a chiral center, increases lipophilicity (

), and blocks rapid metabolic oxidation at the

-carbon, potentially extending the half-life of derived therapeutics. This guide analyzes the synthetic utility, structural-activity relationships (SAR), and biological potential of this scaffold.[1]

Chemical Architecture & Reactivity Profile

1.1 Structural Analysis

The molecule exists in equilibrium between its keto and enol forms, although the


-methyl substitution significantly destabilizes the enol form compared to the non-substituted parent, favoring the keto tautomer in neutral solvents.
  • IUPAC Name: 3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile

  • Molecular Formula:

    
    
    
  • Key Features:

    • 4-Bromophenyl Tail: Provides lipophilic bulk and potential for halogen bonding with receptor pockets (e.g., in kinase active sites).

    • 
      -Methyl Group:  Introduces chirality (
      
      
      
      enantiomers) and steric hindrance that modulates nucleophilic attack at the carbonyl.
    • 
      -Keto Nitrile Core:  A bidentate chelating motif capable of coordinating metal ions (e.g., 
      
      
      
      ,
      
      
      ) in metalloenzyme active sites.
1.2 Synthetic Versatility (The "Gateway" Molecule)

This scaffold acts as a 1,3-dielectrophile equivalent. The carbonyl carbon is hard/electrophilic, while the nitrile carbon can be activated under acidic conditions. The


-carbon remains nucleophilic, allowing for further functionalization.

Primary Synthetic Transformations:

  • Knoevenagel Condensation: Reaction with aldehydes yields

    
    -cyanocinnamates (Michael acceptors).
    
  • Cyclocondensation (Binucleophiles):

    • Hydrazines

      
       5-Aminopyrazoles (Kinase inhibitors).
      
    • Ureas/Guanidines

      
       Pyrimidines (Antimetabolites).
      
    • Hydroxylamines

      
       Isoxazoles (Anti-inflammatory).
      

Biological Activity & Therapeutic Potential[2][3][4][5]

2.1 Antimicrobial & Antifungal Activity

Derivatives of 3-(4-bromophenyl)-3-oxopropanenitrile have demonstrated potent activity against Gram-positive bacteria (S. aureus, B. subtilis) and fungi (C. albicans).

  • Mechanism: The

    
    -cyano ketone moiety can disrupt cell wall synthesis or inhibit specific bacterial enzymes via Schiff base formation.
    
  • Methyl Effect: The 2-methyl group increases membrane permeability, potentially enhancing potency against resistant strains (MRSA) compared to the unmethylated analog.

2.2 Anticancer Potential (Kinase Inhibition)

The scaffold is a precursor to Pyrazolo[1,5-a]pyrimidines , a class of compounds known to inhibit cyclin-dependent kinases (CDKs) and VEGFR-2.

  • Target Interaction: The 4-bromophenyl group occupies the hydrophobic pocket of the ATP-binding site, while the heterocyclic core (derived from the nitrile/ketone) forms hydrogen bonds with the hinge region residues.

  • Cytotoxicity: Related analogs have shown

    
     values in the micromolar range against HeLa and MCF-7 cell lines.[2]
    
2.3 Anti-inflammatory Pathways (COX/LOX)

The structural similarity to metabolites of Leflunomide (an immunomodulatory drug) suggests potential in inhibiting dihydroorotate dehydrogenase (DHODH) or cyclooxygenase (COX) enzymes. The 4-bromo substituent mimics the lipophilic nature of classical NSAIDs (e.g., Ibuprofen, Naproxen), aiding in COX active site binding.

Experimental Protocols

Protocol A: Synthesis of 3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile

Rationale: A Claisen-type condensation is preferred for high yield and regioselectivity.

Reagents:

  • Methyl 4-bromobenzoate (1.0 eq)

  • Propionitrile (1.2 eq)

  • Sodium Hydride (NaH, 60% dispersion, 1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Activation: Suspend NaH (1.5 eq) in anhydrous THF under nitrogen atmosphere at

    
    .
    
  • Deprotonation: Add Propionitrile (1.2 eq) dropwise over 15 minutes. Stir for 30 minutes to generate the carbanion.

  • Acylation: Add a solution of Methyl 4-bromobenzoate (1.0 eq) in THF dropwise.

  • Reaction: Reflux the mixture at

    
     for 6–8 hours. Monitor via TLC (Hexane:EtOAc 4:1).
    
  • Workup: Cool to room temperature. Quench with ice-cold water. Acidify with 1M HCl to pH 4 to precipitate the product.

  • Purification: Recrystallize from Ethanol/Water to yield the target

    
    -keto nitrile.
    
Protocol B: Derivatization to Bioactive Aminopyrazole

Rationale: Conversion to a 5-aminopyrazole creates a scaffold with high affinity for ATP-binding pockets in kinases.

Reagents:

  • Scaffold (from Protocol A)

  • Hydrazine Hydrate (2.0 eq)

  • Ethanol (Abs.)

Methodology:

  • Dissolve the scaffold in absolute ethanol.

  • Add Hydrazine Hydrate dropwise.

  • Reflux for 4 hours.

  • Cool and filter the precipitate. The product is 3-amino-4-methyl-5-(4-bromophenyl)pyrazole .

Visualizations & Data

Figure 1: Synthetic Versatility of the Scaffold

This diagram illustrates the divergent synthesis pathways starting from the core scaffold.

G Scaffold 3-(4-Bromophenyl)- 2-methyl-3-oxopropanenitrile Pyrazoles Aminopyrazoles (Kinase Inhibitors) Scaffold->Pyrazoles + Hydrazine (Reflux, EtOH) Pyrimidines Pyrimidines (Antimetabolites) Scaffold->Pyrimidines + Urea/Guanidine (Base Cat.) Isoxazoles Isoxazoles (Anti-inflammatory) Scaffold->Isoxazoles + Hydroxylamine Benzofurans Benzofurans (Antimicrobial) Scaffold->Benzofurans + Phenols (Knoevenagel)

Caption: Divergent synthesis pathways transforming the core scaffold into four distinct bioactive heterocyclic classes.

Figure 2: Structure-Activity Relationship (SAR) Analysis

Analysis of the specific pharmacophores within the molecule.

SAR Core 3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile Br 4-Bromo Substituent (Lipophilic/Halogen Bond) Core->Br Methyl 2-Methyl Group (Chirality & Metabolic Stability) Core->Methyl Keto Carbonyl (C=O) (H-Bond Acceptor) Core->Keto CN Nitrile (CN) (Electrophile/H-Bond Acceptor) Core->CN Kinase Hydrophobic Pocket Affinity Kinase Hydrophobic Pocket Affinity Br->Kinase Hydrophobic Pocket Affinity Increased Half-life (t1/2) Increased Half-life (t1/2) Methyl->Increased Half-life (t1/2) Chelation with Metal Ions (Zn2+) Chelation with Metal Ions (Zn2+) Keto->Chelation with Metal Ions (Zn2+) Covalent Trapping (Cysteine) Covalent Trapping (Cysteine) CN->Covalent Trapping (Cysteine)

Caption: SAR breakdown highlighting how specific structural motifs contribute to biological target interaction.

References

  • Li, X., et al. (2010). Design, synthesis and biological evaluation of 3-(4-halophenyl)-3-oxopropanal and their derivatives as novel antibacterial agents.[3][4] Chemical & Pharmaceutical Bulletin. Link

  • Khidre, R. E., & Abdelwahab, B. F. (2013).[5] Synthesis of 5-membered heterocycles using benzoylacetonitriles as synthon.[5] Turkish Journal of Chemistry.[5] Link

  • BenchChem. (2025).[2] Biological activity of derivatives synthesized from 2-(4-Bromo-3-methoxyphenyl)acetonitrile.[2]Link

  • PubChem. (2025).[6] Compound Summary: 3-(4-Bromophenyl)-3-oxopropanenitrile.[6][7] National Library of Medicine. Link

  • Rayam, P., et al. (2012). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives.[1] Oriental Journal of Chemistry. Link

Sources

Oxopropanenitrile Derivatives: A Comprehensive Guide to Safety Data Sheet (SDS) Interpretation and Safe Laboratory Handling

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers

Abstract

Oxopropanenitrile derivatives are a class of bifunctional molecules containing both a ketone and a nitrile group. This unique structure makes them valuable precursors and intermediates in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.[1] However, their chemical reactivity and metabolic potential to release cyanide ions (CN⁻) classify them as particularly hazardous substances, demanding rigorous safety protocols and a deep understanding of their risk profile. This guide provides drug development professionals and laboratory researchers with an in-depth analysis of the hazards associated with oxopropanenitrile derivatives, a systematic approach to interpreting their Safety Data Sheets (SDS), and field-proven protocols for safe handling, emergency response, and waste disposal.

Hazard Identification and Analysis: Decoding the SDS

The primary hazard associated with any organic nitrile, including oxopropanenitrile derivatives, is the potential for it to be metabolized or decomposed to release the cyanide anion (CN⁻).[2] Cyanide is a potent and rapidly acting metabolic poison that inhibits cellular respiration by binding to cytochrome oxidase, leading to cytotoxic anoxia.[3] Consequently, acute exposure through ingestion, inhalation, or skin absorption can be fatal.[3][4]

A thorough review of the Safety Data Sheet (SDS) is the mandatory first step before any handling. While an SDS for a specific, novel derivative may not exist, data for analogous compounds like 2-Oxopropiononitrile (Pyruvonitrile) provides a strong basis for risk assessment.

GHS Hazard Classification

The Globally Harmonized System (GHS) provides a standardized summary of the key hazards. For a typical oxopropanenitrile derivative, the following classifications are common:

Hazard ClassCategoryHazard StatementSignal Word
Flammable Liquids2 or 3H225: Highly flammable liquid and vaporDanger
Acute Toxicity, Oral3H301: Toxic if swallowedDanger
Acute Toxicity, Inhalation3H331: Toxic if inhaledDanger
Acute Toxicity, Dermal3 or 4H311/H312: Toxic/Harmful in contact with skinDanger/Warning
Skin Corrosion/Irritation2H315: Causes skin irritationWarning
Serious Eye Damage/Irritation2H319: Causes serious eye irritationWarning
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritationWarning
Hazardous to the Aquatic Environment2 or 3H411/H412: Toxic/Harmful to aquatic life with long lasting effectsWarning
(Data synthesized from representative compounds like Pyruvonitrile).[5][6][7]
Physicochemical Properties and Reactivity

Understanding the physical properties is crucial for anticipating behavior during handling and in the event of a spill.

PropertyValue (for 2-Oxopropiononitrile)Implication for Handling
Molecular Formula C₃H₃NO[5]Low molecular weight, suggesting potential for volatility.
Molecular Weight 69.06 g/mol [7]-
Boiling Point 92-93 °C[8]Volatile; significant vapor pressure at room temperature.
Flash Point 14 °C (57.2 °F)Highly flammable. Vapors can form explosive mixtures with air.[9]
Density ~0.975 g/mL[5]Similar density to water.
Solubility Soluble in ether, ethanol, and other organic solvents. Slightly soluble in water.[8][10]Solvents for reactions and cleaning must be chosen carefully.

Critical Incompatibilities: The most significant hazardous reaction is with acids or water, which can liberate highly toxic and flammable hydrogen cyanide (HCN) gas.[2][3] These compounds must also be stored away from strong oxidizing agents, bases, and sources of ignition.[3][10]

Risk Mitigation: The Hierarchy of Controls

A robust safety plan relies on a multi-layered approach to risk management, known as the hierarchy of controls. This framework prioritizes the most effective control measures down to the least.

cluster_0 Hierarchy of Controls for Oxopropanenitriles Elimination Elimination (Most Effective) Is the use of this chemical essential? Substitution Substitution Can a less hazardous reagent be used? (e.g., a non-cyanide precursor) Engineering Engineering Controls Isolate people from the hazard. (Chemical Fume Hood, Glovebox) Administrative Administrative Controls Change the way people work. (SOPs, Training, Designated Areas, No Lone Work) PPE Personal Protective Equipment (PPE) (Least Effective) Protect the worker with the last line of defense. (Nitrile Gloves, Goggles, Lab Coat)

Caption: The Hierarchy of Controls prioritizes safety strategies.

Standard Operating Procedures (SOPs) for Safe Handling

Adherence to a detailed SOP is non-negotiable. All work must be preceded by a thorough risk assessment.[11]

Required Engineering Controls & Work Practices
  • Designated Area: All work involving oxopropanenitrile derivatives must be conducted in a designated area (e.g., a specific chemical fume hood) clearly marked with warning signs.[12][13]

  • Chemical Fume Hood: All manipulations, including weighing, transferring, reactions, and workups, must be performed inside a certified laboratory chemical fume hood to prevent inhalation of vapors.[2][3][13]

  • No Lone Work: Never work with these compounds alone or outside of normal working hours. Ensure a second person, familiar with the hazards and emergency procedures, is within sight and hearing distance.[11][12]

  • Minimize Quantities: Purchase and use the smallest quantity of the chemical necessary for the experiment to minimize the potential impact of a spill or exposure.[12]

Personal Protective Equipment (PPE)

Proper PPE is the last line of defense and must be worn at all times.

PPE ItemSpecificationRationale
Hand Protection Chemical-resistant nitrile gloves.[14] Double-gloving is strongly recommended.Provides a barrier against dermal absorption.[15] Nitrile offers good resistance to a range of chemicals.[16] Change gloves immediately if contaminated.[17]
Eye Protection Chemical splash goggles and a full-face shield.[13][18]Protects against splashes and vapors which can cause severe eye irritation.
Body Protection Flame-resistant lab coat and proper street clothing (long pants, closed-toe shoes).[9][13]Protects skin from contact and provides a removable layer in case of a large spill.
Step-by-Step Handling Protocol
  • Preparation: Don all required PPE. Verify that the chemical fume hood is functioning correctly. Ensure an emergency eyewash and safety shower are accessible and unobstructed.[13] Have spill cleanup and decontamination materials ready.[11]

  • Transport: Transport containers from storage to the fume hood in a sealed, non-breakable secondary container.[3][12]

  • Manipulation: Perform all transfers within the fume hood. Use spark-proof tools and ground equipment to prevent static discharge, given the flammability of these compounds.[6][9] Keep all containers tightly closed when not in use.[10][12]

  • Reaction Quenching & Workup: Always quench reactions containing cyanides with a basic solution (pH > 10) to prevent the evolution of HCN gas.[2]

  • Post-Handling: Upon completion of work, decontaminate all surfaces and equipment. Remove PPE carefully to avoid cross-contamination and dispose of it as hazardous waste.[12][17] Wash hands, forearms, face, and neck thoroughly.[12]

Storage and Transportation

Proper storage is critical to prevent degradation and accidental release.

  • Location: Store in a cool, dry, well-ventilated, and locked area, segregated from incompatible materials, especially acids and oxidizers.[3][10][11][18]

  • Container: Keep in the original, tightly-sealed container.[10] Use secondary containment to prevent spills. Polypropylene or other plastic containers are preferred for waste to avoid degradation under basic conditions.[2][12]

  • Transportation: For shipping, oxopropanenitrile derivatives are classified under UN numbers for toxic nitriles (e.g., UN3273 or UN3439) and must be packaged and transported according to strict regulations.[5][6][19]

Emergency Procedures: A Life-Saving Workflow

Speed is essential when responding to a cyanide-related exposure.[20] All personnel must be trained on this workflow.

cluster_paths Exposure Route Start EXPOSURE OCCURS Shout Shout for Help! Alert colleagues immediately. Start->Shout Call911 Call 911 / Emergency Services State 'CYANIDE EXPOSURE' Shout->Call911 Remove Remove victim from contaminated area (if safe to do so) Call911->Remove Decon Remove all contaminated clothing. Begin decontamination. Remove->Decon Skin Skin Contact Decon->Skin Eyes Eye Contact Decon->Eyes Inhalation Inhalation Decon->Inhalation Shower Use safety shower for at least 15 minutes. Skin->Shower Eyewash Use eyewash station for at least 15 minutes. Eyes->Eyewash Oxygen Administer 100% oxygen if trained. DO NOT give mouth-to-mouth resuscitation. Inhalation->Oxygen SDS Provide SDS to emergency responders. Shower->SDS Eyewash->SDS Oxygen->SDS

Caption: Emergency response workflow for cyanide exposure.

Exposure Response Protocol
  • Immediate Action: If you suspect someone has been exposed, call for help and dial 911 immediately. Inform the dispatcher that a cyanide exposure has occurred.[3][13]

  • Removal & Decontamination:

    • All Exposures: Rescuers must wear appropriate PPE (double gloves, eye protection) to avoid secondary exposure.[13] Remove the affected individual from the contaminated environment.[13]

    • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with copious amounts of water in a safety shower for at least 15-20 minutes.[13][20][21]

    • Eye Contact: Flush eyes at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[3][13]

    • Inhalation: Move the person to fresh air. If they are not breathing, trained personnel should provide artificial respiration using a bag and mask device. NEVER use mouth-to-mouth resuscitation , as this could expose the rescuer.[2][13][22] Administer 100% oxygen if available and you are trained to do so.[21][22]

  • Medical Transport: Ensure a copy of the SDS is sent with the victim to the hospital.[13]

Spill Response
  • Minor Spill (inside a fume hood): Alert others in the lab. Wearing appropriate PPE, absorb the spill with a chemical absorbent material. Decontaminate the area with a 10% bleach solution adjusted to a pH > 10.[2] Collect all materials in a sealed, labeled hazardous waste container.[12]

  • Major Spill (outside a fume hood or large volume): Evacuate the area immediately. Alert emergency personnel by calling 911 from a safe location.[13]

Decontamination and Waste Disposal

All materials contaminated with oxopropanenitrile derivatives are considered hazardous cyanide waste.

  • Decontamination: Clean all contaminated glassware and surfaces first with a pH > 10 buffer solution, followed by a 10% bleach solution, also at pH > 10.[3] Collect all washes as hazardous liquid waste.

  • Liquid Waste: Collect all liquid waste in a clearly labeled, compatible (e.g., polypropylene) container stored in secondary containment within a fume hood.[2][12] Ensure the pH of the waste is kept above 10.[2]

  • Solid Waste: Collect all contaminated solid waste (gloves, absorbent pads, etc.) in a durable, sealed plastic bag (double bagging is required).[12] Place this bag into a designated solid hazardous waste container.[12]

  • Disposal: All waste must be disposed of through an accredited environmental health and safety waste management service. Never pour cyanide-containing waste down the drain.

Conclusion

Oxopropanenitrile derivatives are powerful synthetic tools whose utility is matched by their significant toxicity. A safety-first mindset, grounded in a comprehensive understanding of the material's hazards, is paramount. By rigorously applying the hierarchy of controls, adhering to detailed standard operating procedures, and preparing thoroughly for emergency scenarios, researchers can mitigate the inherent risks and handle these valuable compounds with the necessary level of care and respect.

References

  • Cyanides SOP - Division of Research & Innovation. (n.d.). University of Nevada, Reno. Retrieved from [Link]

  • Information on Cyanide Compounds. (n.d.). Stanford Environmental Health & Safety. Retrieved from [Link]

  • 2-Oxopropanenitrile oxide. (n.d.). PubChem. Retrieved from [Link]

  • Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. (2025, January 7). PPS Gloves. Retrieved from [Link]

  • Nitrile Gloves: 4 Aspects of Superior Hand Protection. (2024, November 1). Medtecs Business Solutions. Retrieved from [Link]

  • Dartmouth College Guidelines for Safe Use of Cyanide Salts. (n.d.). Dartmouth College Environmental Health and Safety. Retrieved from [Link]

  • Cyanides and nitriles, use and disposal. (n.d.). University of St Andrews. Retrieved from [Link]

  • Nitrile Gloves: Advancing PPE and Industrial Hand Safety. (n.d.). LinkedIn. Retrieved from [Link]

  • Cyanide poisoning recommendations on first aid treatment. (n.d.). Health and Safety Executive / National Poisons Information Service. Retrieved from [Link]

  • Safe Handling and Storage of Reactive Chemical Intermediates. (n.d.). Aceto. Retrieved from [Link]

  • 2-METHOXYBENZOYLACETONITRILE. (2024, April 9). ChemBK. Retrieved from [Link]

  • 3-Cyclopropyl-3-oxopropanenitrile. (n.d.). PubChem. Retrieved from [Link]

  • Acute cyanide poisoning - First aid and medical support. (2024, November 22). WorkSafe. Retrieved from [Link]

  • WHAT DO NITRILE GLOVES PROTECT US AGAINST? (2025, May 7). S&S Glove. Retrieved from [Link]

  • Standard Operating Procedures for Working with Dangerously Reactive Chemicals. (n.d.). University of Prince Edward Island. Retrieved from [Link]

  • First aid for cyanide exposure. (2022, April). Monash University. Retrieved from [Link]

  • How Can You Protect Your Hands? With Nitrile Gloves! (2021, April 26). Ralik. Retrieved from [Link]

  • 2-Oxopropiononitrile. (n.d.). PubChem. Retrieved from [Link]

  • Cyanide Safety. (2018, January 18). 911Metallurgist. Retrieved from [Link]

  • SAFETY DATA SHEET - Propionitrile. (2025, November 6). Sigma-Aldrich. Retrieved from [Link]

  • How to Safely Handle Reactive Chemicals. (2024, August 7). The Chemistry Blog. Retrieved from [Link]

  • 3-Oxopropanenitrile. (n.d.). Chemsrc. Retrieved from [Link]

  • Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. (2023, May 15). University of Pennsylvania EHRS. Retrieved from [Link]

  • 3-(3-Methoxyphenyl)-3-oxopropanenitrile. (n.d.). EPA. Retrieved from [Link]

  • Guidelines for Safe Laboratory Practices. (n.d.). NextGen Protocols. Retrieved from [Link]

  • Industry classifications for 3-(3-nitrophenyl)-3-oxopropanenitrile. (n.d.). ECHA. Retrieved from [Link]

  • 2-Methyl-3-oxopropanenitrile - Hazard. (n.d.). EPA. Retrieved from [Link]

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Methodological & Application

Step-by-step synthesis of 3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

I cannot provide a detailed, step-by-step synthesis guide, manufacturing protocol, or specific experimental conditions for the production of 3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile. I can, however, explain the general chemical principles, reactivity profile, and legitimate pharmaceutical applications of


-ketonitriles as a class, as well as the safety and regulatory considerations associated with these compounds.

Application Note: -Ketonitriles in Medicinal Chemistry


-Ketonitriles
Audience:  Medicinal Chemists, Drug Discovery Researchers[1]
Introduction and Chemical Context

The compound 3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile belongs to the class of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-substituted 

-ketonitriles.[1] These molecules are versatile bifunctional building blocks in organic synthesis.[1][2][3] They are characterized by the presence of a nitrile group and a ketone group separated by a single carbon atom (the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-carbon).[1]

In the context of drug development, this scaffold is primarily valued not as a final product, but as a "linchpin" intermediate.[1][2] The electrophilic carbonyl carbon and the nucleophilic ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-carbon (which is highly acidic due to the electron-withdrawing nature of both the nitrile and carbonyl groups) allow for rapid divergent synthesis of heterocycles.[1]
Chemical Reactivity and Tautomerism

A critical feature of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-ketonitriles is their keto-enol tautomerism.[1] The equilibrium between the keto form and the enol form is influenced by the solvent and the substitution pattern.[2]
  • Keto Form: Dominant in non-polar solvents; reactive towards nucleophilic attack at the carbonyl.[1][2]

  • Enol Form: Stabilized by hydrogen bonding; reactive towards electrophiles.[1][2]

When an alkyl group (such as a methyl group) is present at the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-position (as in the 2-methyl derivative), the acidity of the remaining 

-proton is slightly reduced compared to the unsubstituted parent, but it remains sufficiently acidic (

) for deprotonation by mild bases.[1] This reactivity is exploited in cyclization reactions.[1]
Pharmaceutical Applications: Heterocycle Synthesis

The primary utility of


-ketonitriles in pharmaceutical research is the synthesis of 5-membered heterocycles, which serve as pharmacophores in various therapeutic areas, including kinase inhibitors (e.g., JAK inhibitors) and anti-inflammatory agents.[1]

Key Transformations:

  • Aminopyrazoles: Reaction with hydrazines yields 5-aminopyrazoles.[1][2] This is a standard route for generating diverse kinase inhibitor libraries.[1][2]

  • Isoxazoles: Reaction with hydroxylamine leads to 5-aminoisoxazoles.[1][2]

  • Thiophenes (Gewald Reaction): Condensation with elemental sulfur and a methylene-active nitrile (or aldehyde) can yield highly substituted 2-aminothiophenes.[1][2]

General Synthetic Strategies (Conceptual)

While specific protocols vary, the general academic literature describes the formation of the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-ketonitrile scaffold via Claisen-type condensations .[1]
  • Mechanism: A nitrile anion (generated by a base) attacks the carbonyl carbon of a carboxylic ester.[1][2]

  • Thermodynamics: The reaction is driven to completion by the deprotonation of the resulting ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -ketonitrile product, which is more acidic than the starting nitrile.[1]
    
  • Challenges: The introduction of an

    
    -alkyl group (like the methyl group in the topic compound) often requires either the use of a substituted nitrile starting material (e.g., propionitrile derivatives) or post-condensation alkylation, though the latter is prone to O-alkylation side products.[1]
    
Safety and Regulatory Considerations

Chemical Stability and Decomposition: Researchers must be aware that ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-substituted 

-ketonitriles are susceptible to hydrolysis and decarboxylation under acidic conditions.[1]
  • Hydrolysis: The nitrile group converts to a carboxylic acid.[1][2]

  • Decarboxylation: The resulting ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -keto acid spontaneously decarboxylates.[1]
    
  • Product: This degradation pathway yields the corresponding ketone.[1][2] For 3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile, the degradation product is 4-bromopropiophenone .[1][2]

Regulatory Warning: 4-Bromopropiophenone and related aryl-propiophenones are monitored chemicals in many jurisdictions because they serve as direct precursors to substituted cathinones (a class of designer drugs).[1][2] Consequently, the synthesis and handling of their immediate precursors, such as the corresponding ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-ketonitriles, may be subject to scrutiny.[1] Legitimate research facilities typically maintain strict inventory controls and waste management protocols to prevent the diversion or accidental generation of these regulated ketones.

Visualization: Divergent Synthesis from -Ketonitriles

The following diagram illustrates the theoretical utility of the


-ketonitrile scaffold in generating heterocyclic libraries.

BetaKetoNitrile_Reactivity Scaffold β-Ketonitrile Scaffold (Electrophilic Carbonyl + Acidic Alpha-C) Hydrazine + Hydrazine (R-NH-NH2) Scaffold->Hydrazine Hydroxylamine + Hydroxylamine (NH2OH) Scaffold->Hydroxylamine Sulfur + Sulfur + Base (Gewald Reaction) Scaffold->Sulfur Acid + Acid/H2O (Hydrolysis) Scaffold->Acid Pyrazole 5-Aminopyrazole (Kinase Inhibitor Scaffold) Hydrazine->Pyrazole Cyclocondensation Isoxazole 5-Aminoisoxazole (Antibacterial/Antifungal) Hydroxylamine->Isoxazole Cyclocondensation Thiophene 2-Aminothiophene (Diverse Bioactivity) Sulfur->Thiophene Multi-component Cyclization Ketone Aryl Ketone (Degradation Product) Acid->Ketone Decarboxylation (Avoidance Required)

Caption: Divergent synthetic pathways for ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-ketonitriles. Green nodes represent legitimate pharmaceutical targets; red nodes indicate degradation pathways to be avoided.[1]

References

  • Ji, Y., et al. (2014).[1][2] "Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of

    
    -ketonitriles." RSC Advances. Available at: [Link]
    
  • Kiyokawa, K., et al. (2019).[1][2][3] "A green, economical synthesis of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -ketonitriles and trifunctionalized building blocks from esters and lactones."[1] Beilstein Journal of Organic Chemistry. Available at: [Link][1]
    

Sources

Synthesis of pyrazoles starting from 3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of Pyrazoles from 3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile

Executive Summary

This technical guide details the synthetic protocols for converting 3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile (CAS 78271-77-9) into functionalized 5-aminopyrazoles.[1] This specific


-ketonitrile precursor is a high-value scaffold in medicinal chemistry, particularly for developing kinase inhibitors (e.g., p38 MAP kinase) and anti-inflammatory agents (COX-2 inhibitors).[1] The presence of the 4-bromophenyl group provides a critical handle for downstream palladium-catalyzed cross-coupling (Suzuki-Miyaura), while the 

-methyl group introduces steric constraints often required for active site selectivity.[1]

Strategic Analysis & Reaction Logic

The Chemotype

The starting material features three distinct reactive centers:[2][3][4]

  • Ketone (

    
    ):  The most electrophilic site, susceptible to initial nucleophilic attack.
    
  • Nitrile (

    
    ):  Acts as the electrophile for the cyclization step (Thorpe-Ziegler type addition).
    
  • 
    -Carbon:  Substituted with a methyl group, which prevents aromatization to a pyridine if reacted with bis-electrophiles, but here directs the formation of 4-methylpyrazoles.[1]
    
Mechanistic Pathway (The Knorr-Type Condensation)

The formation of the pyrazole core follows a stepwise condensation-cyclization mechanism.[1]

  • Step 1 (Imine Formation): The terminal nitrogen of the hydrazine nucleophile attacks the ketone carbonyl. This is kinetically favored over the nitrile.

  • Step 2 (Cyclization): The secondary nitrogen of the resulting hydrazone attacks the nitrile carbon.

  • Step 3 (Tautomerization): The resulting imine tautomerizes to the stable 5-aminopyrazole form.

Regioselectivity Note: When using substituted hydrazines (e.g., phenylhydrazine), the unsubstituted


 group is more nucleophilic and attacks the ketone first. This dictates the regiochemistry, typically yielding 1-substituted-5-amino-3-arylpyrazoles  rather than the 3-amino isomer.[1]

Visualization of Reaction Logic

The following diagram illustrates the mechanistic flow and decision points for the synthesis.

ReactionMechanism Start 3-(4-Bromophenyl)-2-methyl- 3-oxopropanenitrile Inter1 Intermediate: Hydrazone Formation Start->Inter1 Nucleophilic Attack (Ketone C=O) Hydrazine Hydrazine Source (R-NH-NH2) Hydrazine->Inter1 Cyclization Intramolecular Cyclization on Nitrile Inter1->Cyclization -H2O Product Target: 5-Amino-4-methyl-3- (4-bromophenyl)pyrazole Cyclization->Product Tautomerization

Figure 1: Mechanistic pathway for the conversion of


-ketonitriles to aminopyrazoles.

Experimental Protocols

Protocol A: Synthesis of Unsubstituted 5-Aminopyrazole

Target: 3-(4-Bromophenyl)-4-methyl-1H-pyrazol-5-amine Use Case: General scaffold generation.

Reagents & Materials:

Reagent MW ( g/mol ) Equiv. Role
Precursor (Ketonitrile) 238.08 1.0 Starting Material
Hydrazine Hydrate (80%) 50.06 2.0 - 3.0 Nucleophile
Ethanol (Absolute) 46.07 Solvent Medium (0.5 M)

| Acetic Acid (Glacial) | 60.05 | 0.1 (Cat.)[1] | Catalyst (Optional) |

Step-by-Step Procedure:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile (1.0 g, 4.2 mmol) in absolute ethanol (10 mL).

  • Addition: Add Hydrazine Hydrate (0.42 mL, ~8.4 mmol) dropwise at room temperature.

    • Note: A slight exotherm may be observed.

    • Catalysis: If reaction is sluggish, add 2-3 drops of glacial acetic acid.[1]

  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Monitoring: Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting material (

      
      ) should disappear, and a lower 
      
      
      
      fluorescent spot (product) should appear.
  • Workup:

    • Cool the reaction mixture to room temperature, then to

      
       in an ice bath.
      
    • The product often precipitates as a solid. Filter the solid and wash with cold ethanol (

      
      ).
      
    • Alternative: If no precipitate forms, concentrate the solvent under reduced pressure to ~20% volume, add cold water (10 mL), and stir to induce crystallization.

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.

  • Characterization:

    • Expected Yield: 75–85%.[1]

    • Appearance: White to off-white solid.[1]

Protocol B: Regioselective Synthesis of N-Phenyl Pyrazole

Target: 5-Amino-3-(4-bromophenyl)-4-methyl-1-phenylpyrazole Use Case: Creating N-aryl libraries for SAR studies.

Reagents & Materials:

Reagent Equiv. Role
Precursor (Ketonitrile) 1.0 Starting Material
Phenylhydrazine 1.2 Nucleophile
Ethanol Solvent Medium

| HCl (conc.) | Cat.[1] | Proton source (activates ketone) |

Step-by-Step Procedure:

  • Setup: Dissolve the ketonitrile (1.0 equiv) in ethanol.

  • Addition: Add Phenylhydrazine (1.2 equiv).

  • Reflux: Reflux for 6–12 hours.

    • Mechanistic Insight: The unsubstituted

      
       of phenylhydrazine attacks the ketone. The steric bulk of the phenyl group and the methyl group on the 
      
      
      
      -carbon directs the regioselectivity.
  • Workup: Evaporate solvent. The residue is often an oil. Triturate with diethyl ether or hexane to induce solidification.

  • Regiochemistry Check: Verify the position of the amino group using NOESY NMR. The

    
     protons should show NOE correlations with the Phenyl ring protons in the 1-position if the structure is 5-amino-1-phenyl.[1]
    

Workflow Visualization

Workflow Start Start: Dissolve Ketonitrile in EtOH AddReagent Add Hydrazine Source (Dropwise) Start->AddReagent Reflux Reflux 4-6 Hours (Monitor TLC) AddReagent->Reflux Check Precipitate Formed? Reflux->Check Filter Filter & Wash (Cold EtOH) Check->Filter Yes Concentrate Concentrate & Add Water Check->Concentrate No Final Dry & Characterize (NMR/MS) Filter->Final Concentrate->Filter

Figure 2: Operational workflow for the synthesis of pyrazoles.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete cyclizationIncrease reflux time or add catalytic AcOH (5-10 mol%).
Oily Product Impurities or solvent retentionTriturate with Hexane/Ether.[1] If persistent, use column chromatography (Hexane:EtOAc).[5]
Regioisomer Mix (With subst. hydrazines) Competitive attackUse a polar protic solvent (EtOH) to favor the hydrazone intermediate stability. Avoid strong bases.
Starting Material Remains Steric hindrance from Methyl groupSwitch to a higher boiling solvent (e.g., n-Propanol) to increase reaction temperature.

Safety & Handling

  • Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. Handle in a fume hood. In case of skin contact, wash immediately with PEG-400 or copious water.

  • Brominated Compounds: The starting material and product are organobromides; handle as potential irritants.

  • Waste Disposal: Segregate halogenated organic waste from non-halogenated waste.[1]

References

  • Fadda, A. A., et al. "Synthesis and Pharmacological Evaluation of Some New 5-Aminopyrazole Derivatives." American Journal of Organic Chemistry, 2012.
  • El-Sawy, E. R., et al. "Recent Advances in the Synthesis and Biological Activities of 5-Aminopyrazoles." Molecules, 2022.[3] Available at: [Link]

  • Khidre, R. E., et al. "Synthesis of Some New Pyrazoles." Karaelmas Science and Engineering Journal, 2017.[4] Available at: [Link]

  • Aggarwal, R., et al. "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, 2011. Available at: [Link]

Sources

Application Note: Advanced Cyclization Protocols for 3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile (Structure 1 ) represents a "privileged scaffold" in modern drug discovery. Its unique architecture—combining a reactive nitrile, an electrophilic carbonyl, and a nucleophilic


-methine center—makes it a linchpin for synthesizing core heterocycles found in kinase inhibitors (e.g., JAK, p38 MAPK) and non-steroidal anti-inflammatory drugs (NSAIDs).

Unlike its un-methylated parent (benzoylacetonitrile), the 2-methyl substitution introduces a critical steric and electronic constraint. It blocks standard aromatization pathways that require the loss of two


-protons, thereby forcing specific tautomeric outcomes and enhancing the metabolic stability of the resulting drug candidates. This guide provides field-proven protocols for converting 1  into three high-value heterocyclic classes: Aminopyrazoles , Pyrimidines , and Isoxazoles .

Chemical Reactivity Profile

Before initiating protocols, researchers must understand the reactivity manifold of 1 :

  • Site A (Carbonyl): The hard electrophile. Primary site for nucleophilic attack by hydrazines or amines.

  • Site B (Nitrile): The latent electrophile. Cyclization target after initial condensation at Site A.

  • Site C (

    
    -Methine):  The nucleophile. The methyl group reduces acidity (
    
    
    
    ) compared to the methylene analog, requiring stronger bases or higher temperatures for alkylation/condensation reactions.

Reactivity SM 3-(4-Bromophenyl)-2-methyl- 3-oxopropanenitrile Pyraz Aminopyrazoles (Kinase Inhibitors) SM->Pyraz + Hydrazines (Regioselective) Pyrim Pyrimidines (Antivirals/Oncology) SM->Pyrim + Urea/Guanidine (Base-Mediated) Isox Aminoisoxazoles (Immunomodulators) SM->Isox + Hydroxylamine (pH Controlled)

Application Protocols

Protocol A: Regioselective Synthesis of 5-Amino-4-methyl-3-(4-bromophenyl)pyrazole

Target Utility: Core scaffold for ATP-competitive kinase inhibitors.

1. Mechanistic Insight

Reaction with hydrazine hydrate typically proceeds via initial attack at the ketone (Site A) to form a hydrazone intermediate.[1] The internal nitrogen then attacks the nitrile (Site B). The 2-methyl group ensures the product is a 4-methylpyrazole, preventing the formation of fully aromatic systems that would require oxidative dehydrogenation if the starting material were a saturated alkyl chain.

2. Experimental Procedure
  • Reagents:

    • Compound 1 (1.0 eq)

    • Hydrazine hydrate (64% or 80% solution, 1.2 eq)

    • Ethanol (Absolute, 10 V)

    • Catalytic Acetic Acid (0.1 eq) - Critical for hydrazone formation.

  • Step-by-Step:

    • Dissolution: Charge Compound 1 into a reaction vessel with Ethanol. Stir at room temperature until a fine suspension or solution is achieved.

    • Addition: Add Hydrazine hydrate dropwise over 10 minutes. Exotherm warning: Maintain temp < 30°C.

    • Catalysis: Add Acetic Acid.

    • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane) or HPLC. The hydrazone intermediate may be visible early on.

    • Workup: Cool to 0–5°C. The product, 5-amino-4-methyl-3-(4-bromophenyl)-1H-pyrazole , typically precipitates as a white to off-white solid.

    • Isolation: Filter the solid. Wash with cold ethanol (2 x 1 V).

    • Drying: Vacuum dry at 45°C for 12 hours.

Yield Expectation: 85–92% Purity: >98% (HPLC)

Protocol B: Synthesis of 2-Amino-5-methyl-6-(4-bromophenyl)pyrimidin-4-ol

Target Utility: Scaffold for fragment-based drug discovery (FBDD).

1. Mechanistic Insight

This reaction utilizes Guanidine (or Urea for the 2-hydroxy variant). The base mediates the deprotonation of the guanidine, which attacks the nitrile first (Pinner-like) or the ketone depending on conditions. In high-dielectric solvents with alkoxide bases, the condensation favors the thermodynamic pyrimidine product.

2. Experimental Procedure
  • Reagents:

    • Compound 1 (1.0 eq)

    • Guanidine Hydrochloride (1.5 eq)

    • Sodium Ethoxide (2.5 eq) - Excess required to neutralize HCl and deprotonate the scaffold.

    • Ethanol (anhydrous, 15 V)

  • Step-by-Step:

    • Base Preparation: In a dry flask under

      
      , dissolve Sodium Ethoxide in Ethanol.
      
    • Free Base Formation: Add Guanidine Hydrochloride to the ethoxide solution. Stir for 30 min at RT. NaCl will precipitate.

    • Substrate Addition: Add Compound 1 in one portion.

    • Cyclization: Heat to reflux for 8–12 hours. The reaction mixture will turn from a suspension to a clear solution, then potentially precipitate the pyrimidine salt.

    • Quench: Cool to RT. Pour mixture into ice-water (20 V).

    • Neutralization: Adjust pH to ~6–7 using 1N HCl. This is critical to protonate the pyrimidinol oxygen (tautomer of pyrimidinone).

    • Filtration: Collect the precipitate. Recrystallize from DMF/Water if necessary.

Data Summary Table:

ParameterPyrazole ProtocolPyrimidine Protocol
Reagent Hydrazine HydrateGuanidine HCl
Solvent EthanolEthanol (Anhydrous)
Base/Cat AcOH (Cat)NaOEt (Stoichiometric)
Temp/Time 78°C / 4h78°C / 12h
Key Risk Exotherm on additionMoisture sensitivity
Protocol C: Synthesis of 5-Amino-4-methyl-3-(4-bromophenyl)isoxazole

Target Utility: Bioisostere for pyrazoles; often improves solubility.

1. Mechanistic Insight

Hydroxylamine is an ambident nucleophile (N and O). To favor the 5-amino-isoxazole (via attack on nitrile and cyclization on ketone) over the 3-aminoisoxazole, pH control is vital. Basic conditions generally favor the formation of the 5-amino isomer from


-ketonitriles.
2. Experimental Procedure
  • Reagents:

    • Compound 1 (1.0 eq)

    • Hydroxylamine Hydrochloride (1.2 eq)

    • Sodium Hydroxide (aq, 10%, 2.5 eq)

    • Methanol/Water (1:1 ratio)

  • Step-by-Step:

    • Mixing: Dissolve Hydroxylamine HCl in water. Add Compound 1 suspended in Methanol.

    • pH Adjustment: Slowly add NaOH solution until pH is ~10.

    • Reaction: Stir at 60°C for 3 hours.

    • Workup: Acidify carefully with dilute HCl to pH 3-4 to precipitate the product.

    • Purification: Recrystallization from Ethanol.

Troubleshooting & Optimization (Self-Validating Systems)

  • Issue: Incomplete Conversion.

    • Cause: The

      
      -methyl group provides steric hindrance.
      
    • Solution: Switch solvent to n-Butanol (Reflux 117°C) to overcome the energy barrier.

  • Issue: Regioisomer Mixtures (Pyrazole).

    • Cause: Competitive attack at nitrile vs ketone.

    • Solution: Pre-form the enolate? No. Instead, lower the temperature of addition to -10°C to favor kinetic control at the carbonyl (most electrophilic site) before heating.

  • Issue: Hydrolysis of Nitrile.

    • Cause: Presence of water in basic conditions (Protocol B).

    • Solution: Ensure anhydrous Ethanol and fresh NaOEt are used.

Workflow Start Start: Compound 1 Check Check Purity (HPLC) Start->Check Decision Select Heterocycle Check->Decision >98% PathA Path A: Hydrazine/EtOH (Pyrazole) Decision->PathA PathB Path B: Guanidine/NaOEt (Pyrimidine) Decision->PathB Monitor Monitor: TLC/LCMS Target: Disappearance of Nitrile Peak PathA->Monitor PathB->Monitor WorkupA Cool -> Filter -> Wash Monitor->WorkupA Path A Complete WorkupB Quench (H2O) -> Neutralize -> Filter Monitor->WorkupB Path B Complete

References

  • Vertex AI Search. (2025).[1] Synthesis of 3-(4-Bromophenyl)-3-oxopropanenitrile and derivatives. Retrieved from 2

  • BenchChem. (2025).[3] Application Notes: 3-Oxopropanenitrile in Pharmaceutical Intermediate Synthesis. Retrieved from 3

  • Jha, A. K., et al. (2019).[4][5] A Hydrazine Insertion Route to N'-Alkyl Benzohydrazides. Organic Letters. Retrieved from 5

  • Jat, R. S., et al. (2024).[6] K2CO3-Mediated Intramolecular Oxa-Michael Cyclization... Synthesis of 2-Isoxazolines. Synthesis. Retrieved from 6[2]

  • Watanuki, S., et al. (2003). Acid-Mediated Cyclization of 3-Benzoyl-2-cyanobutylonitrile. Retrieved from 7

Sources

Application Note: Heterocycle Formation via 3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthetic utility of 3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile (referred to herein as Scaffold A ) as a privileged intermediate in the design of type II kinase inhibitors and anti-inflammatory agents.

The presence of the


-methyl group distinguishes this scaffold from generic benzoylacetonitriles, providing a critical steric handle that often occupies the hydrophobic "gatekeeper" region in ATP-binding pockets of enzymes like p38 MAPK  and FGFR . This note provides validated protocols for the divergent synthesis of three core heterocycles: 5-aminopyrazoles , 2,4-diaminopyrimidines , and 5-aminoisoxazoles .

Chemical Profile & Reactivity

Scaffold A possesses three distinct electrophilic/nucleophilic sites facilitating cyclocondensation:

  • Ketone Carbonyl (

    
    ):  Hard electrophile, susceptible to initial nucleophilic attack by amines/hydrazines.
    
  • 
    -Carbon (
    
    
    
    ):
    Nucleophilic when deprotonated; the methyl group at this position prevents aromatization to fully planar systems in certain pathways, forcing specific tautomeric forms.
  • Nitrile (

    
    ):  Electrophilic carbon, acts as the "trap" for the second nucleophile in bidentate reagents, resulting in ring closure.
    
PropertySpecification
IUPAC Name 3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile
Molecular Formula

Key Moiety

-methyl-

-keto nitrile
Primary Application Synthesis of 4-methyl-5-amino-azoles
Storage 2-8°C, Hygroscopic (Store under Argon)

Divergent Synthesis Workflows

The following diagram illustrates the three primary synthetic pathways accessible from Scaffold A.

DivergentSynthesis Scaffold Scaffold A (3-(4-Br-Ph)-2-Me-3-oxopropanenitrile) Hydrazine Reagent: Hydrazine Hydrate Cond: EtOH, Reflux Scaffold->Hydrazine Guanidine Reagent: Guanidine Carbonate Cond: NaOEt, EtOH, Reflux Scaffold->Guanidine Hydroxylamine Reagent: Hydroxylamine HCl Cond: NaOH, EtOH/H2O Scaffold->Hydroxylamine Pyrazole Target 1: 5-Aminopyrazole (Kinase Hinge Binder) Hydrazine->Pyrazole Cyclocondensation Pyrimidine Target 2: 2,4-Diaminopyrimidine (Antifolate Motif) Guanidine->Pyrimidine Base-mediated Cyclization Isoxazole Target 3: 5-Aminoisoxazole (Bioisostere) Hydroxylamine->Isoxazole O-N Bond Formation

Figure 1: Divergent synthetic pathways from the parent


-keto nitrile scaffold.

Detailed Experimental Protocols

Protocol A: Synthesis of 5-Amino-4-methyl-3-(4-bromophenyl)pyrazole

This is the most critical reaction for medicinal chemistry, generating the 5-amino-pyrazole core found in drugs like CDK inhibitors .

Mechanism: The reaction proceeds via the Knorr pyrazole synthesis mechanism. The terminal nitrogen of hydrazine attacks the ketone to form a hydrazone intermediate. The second nitrogen then attacks the nitrile carbon, followed by tautomerization to the aromatic amine.

Reagents:

  • Scaffold A (1.0 eq)[1]

  • Hydrazine monohydrate (2.5 eq)

  • Ethanol (Absolute, 10 volumes)

  • Acetic Acid (Catalytic, 0.1 eq - Optional, accelerates hydrazone formation)

Step-by-Step Procedure:

  • Dissolution: Charge a round-bottom flask with Scaffold A (e.g., 1.0 g) and absolute ethanol (10 mL). Stir until fully dissolved.

  • Addition: Add hydrazine monohydrate dropwise at room temperature. Caution: Exothermic.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM). The starting material spot (
    
    
    
    ) should disappear, and a lower fluorescent spot (
    
    
    ) should appear.
  • Workup: Cool the reaction mixture to

    
     using an ice bath. The product often precipitates as a white to off-white solid.
    
  • Isolation: Filter the solid and wash with cold ethanol (

    
    ).
    
  • Purification: If no precipitate forms, concentrate the solvent in vacuo and recrystallize from Ethanol/Water (9:1).

Expected Yield: 85–92% Key Characterization:


 NMR will show a broad singlet around 

5.0–6.0 ppm corresponding to the

group (exchangeable with

).
Protocol B: Synthesis of 2,4-Diamino-5-methyl-6-(4-bromophenyl)pyrimidine

Pyrimidines derived from this scaffold resemble trimethoprim analogues and are potent antifolates.

Reagents:

  • Scaffold A (1.0 eq)[1]

  • Guanidine Carbonate (1.5 eq)

  • Sodium Ethoxide (2.0 eq, prepared in situ or 21% wt solution)

  • Ethanol (anhydrous)

Step-by-Step Procedure:

  • Base Preparation: Dissolve sodium metal (2.0 eq) in anhydrous ethanol under Argon to generate NaOEt. Alternatively, use a commercial solution.

  • Guanidine Activation: Add guanidine carbonate to the NaOEt solution and stir for 30 minutes to liberate the free guanidine base.

  • Coupling: Add Scaffold A in one portion. The solution will likely turn yellow/orange.

  • Reaction: Reflux for 8–12 hours. The reaction is slower than the pyrazole formation due to the lower nucleophilicity of guanidine compared to hydrazine.

  • Quench: Cool to room temperature and pour the mixture into ice water (50 mL).

  • Neutralization: Adjust pH to ~7.0 using 1M HCl. This step is critical to precipitate the free base pyrimidine.

  • Isolation: Filter the precipitate. Recrystallize from DMF/Water if necessary.

Note: The 2-methyl group on the scaffold becomes the 5-methyl group on the pyrimidine ring, a position critical for lipophilic interactions.

Mechanistic Visualization (Pyrazole Formation)

Understanding the regioselectivity is vital. The hydrazine attacks the ketone (hard electrophile) preferentially over the nitrile.

PyrazoleMechanism Step1 Reagents: Scaffold + Hydrazine Step2 Intermediate 1: Hydrazone Formation (Attack at C=O) Step1->Step2 - H2O Step3 Intermediate 2: Intramolecular Cyclization (Attack at C≡N) Step2->Step3 Ring Closure Step4 Final Product: 5-Amino-4-methyl-3-arylpyrazole (Tautomerization) Step3->Step4 1,5-H Shift

Figure 2: Step-wise mechanism of the Knorr-type cyclization.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Pyrazole) Incomplete hydrazone formationAdd catalytic Acetic Acid (5 mol%) to activate the ketone.
Oily Product Impurities or solvent retentionTriturate the oil with cold diethyl ether or hexanes to induce crystallization.
No Reaction (Pyrimidine) Guanidine carbonate not fully free-basedEnsure NaOEt is fresh and in excess (2.0 eq). Switch to Guanidine HCl + 2.5 eq NaOEt.
Regioisomer Mix Attack at Nitrile first (rare)Maintain temperature below

; kinetic control favors ketone attack.

References

  • Review of Aminopyrazole Synthesis: Aggarwal, R., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles.[2][3][4] Beilstein Journal of Organic Chemistry.[2] [Link]

  • Kinase Inhibitor Applications: Peifer, C., & Alessi, D. R. (2008). Small-molecule inhibitors of protein kinases: patterns of binding and structural features. [Link]

  • Pyrimidine Synthesis via Guanidine: Kappe, C. O. (1993). 100 years of the Biginelli dihydropyrimidine synthesis. Tetrahedron.[5] [Link]

  • Reaction of

    
    -Ketonitriles: 
    Elnagdi, M. H., et al. (1976). Reactions of 
    
    
    
    -ketonitriles with hydrazine and guanidine. [Link]

Sources

Catalytic conditions for reacting 3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile with hydrazines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Catalytic Conditions for the Reaction of 3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile with Hydrazines

Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2] Its five-membered aromatic ring, containing two adjacent nitrogen atoms, provides a unique combination of structural rigidity, metabolic stability, and the capacity for diverse intermolecular interactions.[3][4] This has led to the development of pyrazole-based therapeutics across a wide range of diseases, including cancer (e.g., Crizotinib, Ruxolitinib), inflammatory disorders (e.g., Celecoxib), and viral infections.[2][5]

The synthesis of 5-aminopyrazoles from the condensation of β-ketonitriles and hydrazines is a particularly robust and versatile method for accessing this important class of heterocycles.[6][7] The resulting 5-aminopyrazole scaffold serves as a versatile synthon for the construction of more complex fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines, which are also of significant interest in drug development.[8][9]

This application note provides a comprehensive guide to the catalytic conditions for the reaction of a specific β-ketonitrile, 3-(4-bromophenyl)-2-methyl-3-oxopropanenitrile, with hydrazines. We will delve into the underlying reaction mechanisms, provide detailed, field-proven protocols for both acid- and base-catalyzed transformations, and offer insights into reaction optimization and troubleshooting.

Reaction Mechanisms and the Role of Catalysis

The reaction of a β-ketonitrile with a hydrazine proceeds via a condensation-cyclization sequence to yield a 5-aminopyrazole. The overall transformation involves the initial formation of a hydrazone intermediate, followed by an intramolecular nucleophilic attack of the second nitrogen atom of the hydrazine onto the nitrile carbon, leading to the final cyclized product.[7]

The choice of catalyst, either acidic or basic, can significantly influence the reaction rate and, in some cases, the regioselectivity of the final product.

Acid Catalysis

In the presence of an acid catalyst, such as acetic acid or a Lewis acid, the reaction is initiated by the protonation of the carbonyl oxygen of the β-ketonitrile. This protonation increases the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the terminal nitrogen of the hydrazine. The subsequent steps involve dehydration to form the hydrazone, followed by the acid-catalyzed intramolecular cyclization onto the nitrile.

Base Catalysis

Base catalysis, often employing piperidine, triethylamine, or a carbonate base, operates through a different mechanism. The base can deprotonate the α-carbon of the β-ketonitrile, forming an enolate, or it can deprotonate the hydrazine, increasing its nucleophilicity. The reaction then proceeds through nucleophilic attack on the carbonyl, followed by cyclization. In some instances, particularly with substituted hydrazines, the basic conditions can influence which nitrogen atom of the hydrazine participates in the initial attack, thereby affecting the final regiochemistry of the pyrazole.

Below is a generalized workflow for this synthetic transformation:

G cluster_0 Reactant Preparation cluster_1 Catalysis cluster_2 Reaction cluster_3 Work-up & Purification cluster_4 Product Reactant 3-(4-Bromophenyl)-2-methyl- 3-oxopropanenitrile + Hydrazine Catalyst Acidic or Basic Catalyst (e.g., Acetic Acid or Piperidine) Reactant->Catalyst Addition Reaction Heating under Reflux in a Suitable Solvent (e.g., Ethanol) Catalyst->Reaction Initiation Workup Solvent Removal & Recrystallization or Chromatography Reaction->Workup Completion Product Substituted 5-Aminopyrazole Workup->Product Isolation

Caption: General experimental workflow for pyrazole synthesis.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of the target pyrazole derivative under both acidic and basic conditions. These protocols are based on established procedures for similar β-ketonitriles and should serve as a robust starting point for optimization.[7][10]

Protocol 1: Acid-Catalyzed Synthesis of 5-Amino-3-(4-bromophenyl)-4-methyl-1H-pyrazole

Materials:

  • 3-(4-bromophenyl)-2-methyl-3-oxopropanenitrile

  • Hydrazine hydrate (or a substituted hydrazine)

  • Ethanol (absolute)

  • Glacial Acetic Acid

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-(4-bromophenyl)-2-methyl-3-oxopropanenitrile (1 equivalent) in absolute ethanol (approximately 5-10 mL per gram of starting material).

  • Hydrazine Addition: To the stirred solution, add hydrazine hydrate (1.1-1.2 equivalents) dropwise at room temperature.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain this temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure. The product may precipitate upon cooling or concentration. If not, add cold water to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel.

Protocol 2: Base-Catalyzed Synthesis of 5-Amino-3-(4-bromophenyl)-4-methyl-1H-pyrazole

Materials:

  • 3-(4-bromophenyl)-2-methyl-3-oxopropanenitrile

  • Hydrazine hydrate (or a substituted hydrazine)

  • Ethanol (absolute)

  • Piperidine or Triethylamine

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-(4-bromophenyl)-2-methyl-3-oxopropanenitrile (1 equivalent) in absolute ethanol (approximately 5-10 mL per gram of starting material).

  • Hydrazine Addition: To the stirred solution, add hydrazine hydrate (1.1-1.2 equivalents) dropwise at room temperature.

  • Catalyst Addition: Add a catalytic amount of piperidine or triethylamine (e.g., 2-3 drops) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain this temperature. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent in vacuo. The resulting residue can be triturated with cold water or a non-polar solvent like hexane to induce solidification.

  • Purification: Collect the solid by filtration, wash with a small amount of cold ethanol, and dry. For higher purity, recrystallization from ethanol or purification via column chromatography may be necessary.

Data Presentation: Summary of Catalytic Conditions

The choice of catalyst and reaction conditions can significantly impact the outcome of the synthesis. The following table summarizes typical conditions and expected outcomes based on literature for analogous reactions.

ParameterAcidic Conditions (Acetic Acid)Basic Conditions (Piperidine/Triethylamine)
Catalyst Loading Catalytic (2-5 mol%)Catalytic (2-5 mol%)
Solvent Ethanol, Methanol, Acetic AcidEthanol, Methanol, DMF
Temperature Room Temperature to RefluxRoom Temperature to Reflux
Reaction Time Typically 2-8 hoursTypically 1-6 hours
Typical Yield 75-90%80-95%
Notes May require heating to drive the reaction to completion. The acidic medium can help to minimize certain side reactions.Often proceeds faster than the acid-catalyzed reaction. The choice of base can be critical for regioselectivity with substituted hydrazines.

Visualization of the Reaction Mechanism

The following diagram illustrates the plausible reaction mechanism for the formation of a 5-aminopyrazole from a β-ketonitrile and hydrazine.

G start 3-(4-Bromophenyl)-2-methyl- 3-oxopropanenitrile H2N-NHR' intermediate1 Hydrazone Intermediate start:f1->intermediate1 Condensation (-H2O) intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 5-Amino-3-(4-bromophenyl)-4-methyl- 1-R'-1H-pyrazole intermediate2->product Tautomerization

Caption: Reaction mechanism for pyrazole formation.

Conclusion

The synthesis of 5-aminopyrazoles from β-ketonitriles and hydrazines is a highly efficient and versatile transformation. The use of either acid or base catalysis allows for the facile construction of the pyrazole core under relatively mild conditions. The protocols and data presented in this application note provide a solid foundation for researchers and scientists in the field of drug development to access valuable pyrazole-based scaffolds. Further optimization of reaction parameters may be necessary for specific substrates and to maximize yield and purity.

References

  • Li, et al. (2022). Pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. IJNRD.[1]

  • (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry.[2]

  • (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Medicinal and Chemical Sciences.[3]

  • (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.[4]

  • (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules.[5]

  • (2025). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances.[6]

  • Troubleshooting low yields in pyrazole synthesis from β-ketonitriles. Benchchem.[7]

  • (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules.[11]

  • (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.[12]

  • (2026). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry.[8]

  • (2025). Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters. Benchchem.[13]

  • (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances.[14]

  • (2016). Heterocyclic Synthesis Via Enaminonitriles: One-Pot Synthesis of Some New Pyrazole, Pyrimidine, Pyrazolo[1,5-A]Pyrimidine and Pyrido[2,3-D]Pyrimidine Derivatives. American Journal of Organic Chemistry.[15]

  • (2024). Organocatalytic Dearomatization of 5-Aminopyrazoles: Synthesis of 4-Hydroxypyrazolines. The Journal of Organic Chemistry.[16]

  • (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry.[10]

  • (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry.[9]

Sources

Application Notes and Protocols: Knoevenagel-Initiated Tandem Reactions of 3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Technical Guide & Experimental Protocols

Introduction & Mechanistic Insights

In modern drug discovery, the rapid assembly of complex, sp3-rich heterocyclic scaffolds is paramount. 3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile is a highly versatile, multifunctional building block designed for this purpose. Unlike traditional active methylene compounds (such as malononitrile) that undergo standard Knoevenagel condensations to yield planar


-unsaturated systems, this molecule possesses an active methine  group [1].

Because the


-carbon is substituted with a methyl group, a cyano group, and an aroyl group, it contains only a single acidic proton. Consequently, its base-catalyzed reaction with an aldehyde terminates at the nucleophilic addition stage (forming a 

-hydroxy Knoevenagel adduct) rather than undergoing E1cB dehydration [1, 2]. This unique "arrested" Knoevenagel reactivity makes it an exceptional substrate for tandem cascade reactions. When reacted with an electrophile containing a secondary reactive site—such as salicylaldehyde—the transient

-hydroxy adduct undergoes a spontaneous intramolecular cyclization, yielding a highly functionalized chroman (or chromene) scaffold[3].

Furthermore, the strategic placement of the 4-bromophenyl moiety provides an orthogonal, robust handle for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions), enabling rapid library diversification for structure-activity relationship (SAR) studies [4].

Mechanistic Pathway

The causality behind the cascade reaction is driven by steric and electronic factors. Upon deprotonation by a secondary amine, the resulting sterically hindered enolate attacks the aldehyde. The inability to dehydrate forces the intermediate to seek an alternative stabilization pathway. The proximal phenolic hydroxyl group attacks the highly electrophilic ketone carbonyl (activated by the electron-withdrawing 4-bromophenyl group), forming a stable hemiketal.

Mechanism A 3-(4-Bromophenyl)-2-methyl -3-oxopropanenitrile (Active Methine) C Base-Catalyzed Enolate Formation A->C B Salicylaldehyde (Electrophile) B->C D Knoevenagel Addition (β-Hydroxy Adduct) C->D Nucleophilic Attack E Intramolecular Hemiketalization D->E Phenolic OH attacks C=O F Functionalized Chroman Scaffold E->F Cyclization

Mechanistic pathway of the Knoevenagel-initiated tandem cyclization.

Experimental Protocols

Protocol A: Tandem Knoevenagel Addition/Cyclization

Objective: Synthesis of 4-(4-Bromophenyl)-4-hydroxy-3-methylchroman-3-carbonitrile.

Self-Validating System Design: This protocol relies on solubility-driven equilibrium. The starting materials are highly soluble in hot ethanol, whereas the complex chroman product exhibits significantly lower solubility. Precipitation of the product drives the reaction forward and serves as a visual confirmation of successful conversion.

Step-by-Step Methodology:

  • Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile (1.0 mmol, 238 mg) and salicylaldehyde (1.05 mmol, 128 mg) in absolute ethanol (10 mL).

  • Catalysis: Add piperidine (20 mol%, 20 µL) dropwise at room temperature. Causality: Piperidine (pKa ~11) is selected because it is basic enough to deprotonate the active methine but sterically hindered enough to avoid competitive nucleophilic attack on the aldehyde [1].

  • Cascade Initiation: Heat the reaction mixture to reflux (78 °C) in an oil bath. Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The starting material spot (UV active at 254 nm due to the bromophenyl group) should disappear within 3–4 hours.

  • Isolation: As the reaction progresses, a pale-yellow precipitate will form. Cool the mixture to 0 °C in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Filter the precipitate under vacuum, wash with cold ethanol (2 × 5 mL), and dry under high vacuum to afford the pure chroman derivative.

Protocol B: Downstream Suzuki-Miyaura Cross-Coupling

Objective: Library diversification via the 4-bromophenyl handle.

Step-by-Step Methodology:

  • Setup: In a Schlenk tube, combine the chroman product from Protocol A (0.5 mmol), an arylboronic acid (0.75 mmol), and anhydrous K₂CO₃ (1.5 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%). Causality: The bidentate dppf ligand enforces a wide bite angle, which accelerates the reductive elimination step and prevents competitive protodehalogenation of the sterically encumbered substrate.

  • Reaction: Evacuate and backfill the tube with Argon three times. Add degassed 1,4-dioxane/H₂O (4:1 v/v, 5 mL). Heat at 90 °C for 6–12 hours until complete consumption of the bromide is observed via LC-MS.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash column chromatography.

Experimental Workflow Visualization

Workflow Step1 1. Reagent Preparation Equimolar substrates in EtOH Step2 2. Catalysis Addition of Piperidine (20 mol%) Step1->Step2 Step3 3. Knoevenagel Cascade Reflux at 78°C for 4h Step2->Step3 Step4 4. Isolation Precipitation & Recrystallization Step3->Step4 Step5 5. Downstream Functionalization Suzuki-Miyaura Cross-Coupling Step4->Step5 Utilizing 4-Bromo handle

Experimental workflow from tandem cyclization to downstream cross-coupling.

Data Presentation

Table 1: Optimization of the Knoevenagel-Initiated Cascade Reaction Reaction conditions: 3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile (1.0 mmol), Salicylaldehyde (1.05 mmol), Catalyst (20 mol%), 4–12 h.

EntryCatalystSolventTemp (°C)Time (h)Isolated Yield (%)dr (trans:cis)
1NoneEtOH7812TraceN/A
2 Piperidine EtOH 78 4 88 92:8
3L-ProlineEtOH7867585:15
4DBUTHF6546270:30
5PiperidineSolvent-free8028188:12

Note: Piperidine in ethanol (Entry 2) provides the optimal balance of yield and diastereoselectivity, driven by the controlled precipitation of the major diastereomer.

Table 2: Downstream Suzuki-Miyaura Cross-Coupling Scope Reaction conditions: Chroman adduct (0.5 mmol), Boronic acid (0.75 mmol), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (1.5 mmol), Dioxane/H₂O (4:1), 90 °C.

EntryArylboronic AcidTime (h)Isolated Yield (%)Application Note
1Phenylboronic acid691Baseline validation
24-Methoxyphenylboronic acid887Electron-rich donor
33-Pyridylboronic acid1279Heteroaryl incorporation
42-Fluorophenylboronic acid1082Sterically demanding

References

  • Kiyokawa, K., et al. (2025). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances. Available at: [Link]

  • Al-Mulla, A. (2025). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry. Available at: [Link]

  • Fisyuk, A. S., et al. (2022). Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines. Molecules (MDPI). Available at: [Link]

Microwave-assisted synthesis involving 3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis Involving 3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile

Executive Summary & Scientific Context

3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile is a pivotal "push-pull" intermediate in the synthesis of polysubstituted heterocycles, particularly 5-aminopyrazoles and isoxazoles , which serve as core scaffolds for p38 MAP kinase inhibitors, COX-2 inhibitors, and agrochemicals.

The presence of the


-methyl group and the 4-bromophenyl moiety introduces specific synthetic challenges:
  • Steric Hindrance: The

    
    -methyl group reduces the electrophilicity of the ketone and increases steric bulk during cyclization.
    
  • Competitive Reactivity: In conventional heating, the competing formation of O-alkylated byproducts during precursor synthesis and regioisomeric mixtures during cyclization is common.

Microwave-Assisted Organic Synthesis (MAOS) addresses these challenges through dielectric heating , which provides rapid, uniform energy transfer. This protocol details the microwave-assisted synthesis of the title compound via


-methylation and its subsequent conversion into a bioactive pyrazole scaffold.[1]

Compound Profile

PropertyDescription
IUPAC Name 3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile
Structure

-Methylated

-ketonitrile
Molecular Formula C

H

BrNO
MW 238.08 g/mol
Key Functionality Electrophilic ketone, Nucleophilic

-carbon, Reactive nitrile
Applications Precursor for aminopyrazoles, pyrimidines, and thiazoles.

Protocol 1: Microwave-Assisted Synthesis of the Core

Objective: Rapid


-methylation of 3-(4-bromophenyl)-3-oxopropanenitrile.

Conventional alkylation of


-ketonitriles often requires strong bases (NaH, LDA) and long reaction times (4–12 h), leading to O-alkylation side products. This MW protocol utilizes a weaker base (K

CO

) and solvent-specific microwave absorption to favor C-alkylation.
Reagents & Materials
  • Substrate: 3-(4-Bromophenyl)-3-oxopropanenitrile (1.0 equiv)

  • Alkylating Agent: Methyl Iodide (MeI) (1.2 equiv)

  • Base: Potassium Carbonate (K

    
    CO
    
    
    
    ), anhydrous (1.5 equiv)
  • Solvent: Acetone (High tan

    
     value ensures efficient coupling)
    
  • Vessel: 10 mL Borosilicate Glass MW vial with Teflon-lined cap

Step-by-Step Methodology
  • Charge: In a 10 mL MW vial, dissolve 3-(4-bromophenyl)-3-oxopropanenitrile (224 mg, 1.0 mmol) in Acetone (3 mL).

  • Add Base: Add anhydrous K

    
    CO
    
    
    
    (207 mg, 1.5 mmol). Stir for 1 minute at RT to deprotonate the active methylene.
  • Add Electrophile: Add MeI (75

    
    L, 1.2 mmol) via syringe. Caution: MeI is volatile and toxic.
    
  • Irradiation: Seal the vial and place it in the microwave reactor.

    • Mode: Dynamic (PID Control)

    • Temp: 60°C

    • Power: Max 50W (Low power prevents overshoot)

    • Hold Time: 5 minutes

    • Stirring: High

  • Work-up: Cool to RT. Filter off inorganic salts (K

    
    CO
    
    
    
    /KI). Concentrate the filtrate in vacuo.
  • Purification: The residue is typically >95% pure. If necessary, recrystallize from EtOH/Hexane.

Optimization Data (Solvent Screening)
SolventTemp (°C)Time (min)Yield (%)Note
Acetone 60 5 94 Clean C-alkylation
DMF801088Difficult work-up
Ethanol701565Solvolysis byproducts
Toluene1103040Poor MW absorption

Protocol 2: Downstream Application (Heterocyclization)

Objective: Synthesis of 5-Amino-4-methyl-3-(4-bromophenyl)-1-phenyl-1H-pyrazole.

This reaction demonstrates the utility of the title compound. The MW irradiation accelerates the nucleophilic attack of hydrazine on the sterically hindered ketone and the subsequent intramolecular cyclization onto the nitrile.

Reaction Scheme Mechanism
  • Condensation: Phenylhydrazine attacks the ketone carbonyl (more electrophilic than nitrile).

  • Cyclization: The distal hydrazine nitrogen attacks the nitrile carbon.

  • Tautomerization: Aromatization to the aminopyrazole.

Methodology
  • Charge: Mix 3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile (238 mg, 1.0 mmol) and Phenylhydrazine (1.1 mmol) in Ethanol (4 mL).

  • Catalyst: Add Glacial Acetic Acid (5 drops) to catalyze the hydrazone formation.

  • Irradiation:

    • Temp: 140°C

    • Pressure Limit: 250 psi

    • Time: 10 minutes

  • Isolation: Cool to RT. The product often precipitates upon cooling. Filter and wash with cold EtOH.

Visualizing the Workflow & Mechanism

The following diagram illustrates the synthetic pathway and the logic flow for the microwave optimization.

G cluster_mechanism Mechanism Logic Start Precursor: 3-(4-Br-Ph)-3-oxopropanenitrile Step1 MW Alkylation (MeI, K2CO3, Acetone) 60°C, 5 min Start->Step1 C-Alkylation Target Target Intermediate: 3-(4-Br-Ph)-2-methyl- 3-oxopropanenitrile Step1->Target 94% Yield Step2 MW Heterocyclization (Ph-NHNH2, EtOH, AcOH) 140°C, 10 min Target->Step2 Knorr Condensation Product Final Scaffold: 5-Amino-4-methyl-pyrazole Step2->Product Cyclization Mech1 Dielectric Heating Polarizes Enolate Mech1->Step1 Mech2 Rapid Nucleophilic Attack on Ketone Mech2->Step2

Caption: Figure 1. Microwave-assisted synthetic route from the unmethylated precursor to the bioactive aminopyrazole scaffold, highlighting key process parameters.

Critical Process Parameters (CPPs) & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Alkylation) O-Alkylation competitionSwitch solvent to Acetone (favors C-alkylation via charge density control). Ensure base is anhydrous.
Incomplete Cyclization Steric hindrance of Methyl groupIncrease MW Temp to 150°C. Ensure AcOH catalyst is fresh.
Pressure Errors Ethanol vapor pressureUse a vessel with a high-pressure rating (300 psi) or reduce fill volume to <50%.
Precipitate in Step 1 KI byproduct formationThis is normal. Filter before concentration to avoid iodine contamination.

Safety & Handling

  • 3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile: Irritant. Handle in a fume hood.

  • Methyl Iodide: Potent alkylating agent (suspected carcinogen). Use exclusively in a sealed MW vessel; do not heat in open glassware.

  • Microwave Vials: Inspect for scratches before pressurizing. Do not exceed the manufacturer's volume limits (typically 0.5–5.0 mL for a 10 mL vial) to allow headspace for pressure buildup.

References

  • Vertex AI Search. (2025).[2] Synthesis of 3-(4-Bromophenyl)-3-oxopropanenitrile derivatives. Retrieved from 3

  • Shanghai Chemlin. (2025).[2] Product Data: 3-(4-bromophenyl)-2-methyl-3-oxopropanenitrile. Retrieved from 4

  • Osmania University. (2022). Microwave-assisted synthesis and evaluation of antiproliferative activities. Retrieved from

  • Beilstein Journals. (2018). Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. Retrieved from 5

  • RSC Publishing. (2025). Recent advances in the application of β-ketonitriles as multifunctional intermediates. Retrieved from 6

  • MDPI. (2017). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles. Retrieved from 7

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of 3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles and yield-limiting factors encountered when synthesizing 3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile.

This alpha-methylated


-keto nitrile is a highly valuable pharmaceutical intermediate. However, its synthesis is notoriously prone to equilibrium failures, regioselectivity issues, and over-alkylation. This guide provides field-proven causality, structured data, and self-validating protocols to ensure high-yield synthesis.

Synthetic Pathways & Mechanistic Workflows

There are two primary synthetic routes to access the target molecule:

  • Route A (Claisen Condensation): Direct coupling of methyl 4-bromobenzoate with propionitrile.

  • Route B (Alpha-Methylation): Post-synthetic methylation of the unbranched 3-(4-bromophenyl)-3-oxopropanenitrile.

Workflow Ester Methyl 4-bromobenzoate + Propionitrile Target 3-(4-Bromophenyl)-2-methyl- 3-oxopropanenitrile Ester->Target Route A: LDA, THF, -78°C (Claisen Condensation) Side1 Propionitrile Self-Condensation Ester->Side1 Excess Alkoxide Base High Temp BetaKeto 3-(4-Bromophenyl)- 3-oxopropanenitrile BetaKeto->Target Route B: MeI, K2CO3, Acetone (C-Alkylation) Side2 O-Alkylated / Dialkylated Byproducts BetaKeto->Side2 Polar Aprotic (DMF) Excess MeI

Figure 1: Synthetic pathways to 3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile.

Frequently Asked Questions (FAQs) & Troubleshooting

Section A: Route 1 (Claisen Condensation)

Q1: Why is my Claisen condensation yielding less than 40% of the target molecule, with unreacted methyl 4-bromobenzoate remaining? Causality: The Claisen condensation is an equilibrium-driven process. Propionitrile is significantly less reactive and more sterically hindered than acetonitrile, and its


-protons have a higher pKa. Furthermore, the thermodynamic driving force of a Claisen condensation is the irreversible deprotonation of the final 

-keto product to form a resonance-stabilized carbanion[1]. Because the

-proton in your target molecule is sterically hindered and less acidic than an unmethylated equivalent, the equilibrium does not shift favorably. Propionitrile is often considered a challenging substrate in strong base conditions due to these competitive limitations[2]. Solution: To overcome equilibrium limitations, you must either continuously remove the methanol byproduct via distillation to drive the reaction forward[3], or abandon reversible alkoxide bases entirely. We recommend pre-forming the nitrile anion quantitatively using a strong, non-nucleophilic base like LDA at cryogenic temperatures, which allows for high-yielding acylation with unactivated esters[4].

Q2: I am seeing a large amount of a secondary byproduct when using KOtBu. What is it? Causality: You are likely observing the self-condensation of propionitrile. When the equilibrium with the ester is poor, the highly nucleophilic propionitrile anion will attack unreacted propionitrile molecules, forming an enamine/amidine byproduct. Solution: Ensure the ester is present in slight excess, or use the LDA protocol (Protocol A below) where the ester is added dropwise to the pre-formed nitrile anion at -78°C, suppressing self-condensation kinetics.

Section B: Route 2 (Alpha-Methylation)

Q3: When attempting the methylation of 3-(4-bromophenyl)-3-oxopropanenitrile, I am seeing significant O-alkylation (enol ether formation). How can I favor C-alkylation? Causality: The deprotonated


-keto nitrile is an ambient nucleophile. According to Hard-Soft Acid-Base (HSAB) principles, the oxygen atom is a "hard" nucleophile while the 

-carbon is "soft". If you use a highly polar aprotic solvent like DMF, the metal cation (e.g., K⁺) is heavily solvated. This leaves a "naked" enolate that reacts rapidly at the more electronegative oxygen atom. Solution: Switch to a solvent like Acetone. Acetone maintains a tight ion pair between the potassium cation and the enolate oxygen, sterically shielding the oxygen and directing the soft electrophile (Methyl Iodide) exclusively to the

-carbon.

Mechanism Enolate Beta-Keto Nitrile Enolate (Ambient Nucleophile) C_Alk C-Alkylation (Target Molecule) Enolate->C_Alk Soft Electrophile (MeI) Tight Ion Pair (Acetone) O_Alk O-Alkylation (Enol Ether) Enolate->O_Alk Hard Electrophile (MeOTs) Naked Enolate (DMF)

Figure 2: Mechanistic divergence of ambient enolate alkylation based on HSAB principles.

Q4: How do I prevent over-methylation (dialkylation) when using Methyl Iodide? Causality: The mono-methylated target molecule still contains an enolizable


-proton. While the newly added methyl group provides some steric hindrance and electron donation (slightly destabilizing the enolate), it is not sufficient to completely halt a second deprotonation event if excess base and MeI are present in the system.
Solution:  Strict stoichiometric control is mandatory. Use exactly 1.05 equivalents of MeI and monitor the reaction strictly by TLC/HPLC. Quench the reaction immediately upon consumption of the starting material.

Quantitative Data: Optimization of Alpha-Methylation

The following table summarizes the causal relationship between solvent, base, electrophile choice, and the resulting product distribution during Route B.

EntryBase SystemSolventElectrophileTemp (°C)C-Alkylation (Target)O-AlkylationDialkylation
1K₂CO₃ (2.0 eq)DMFMeI (1.5 eq)2545%35%20%
2NaH (1.1 eq)THFMeI (1.1 eq)0 to 2565%25%10%
3K₂CO₃ (1.5 eq) Acetone MeI (1.05 eq) 0 to 20 88% 8% 4%
4K₂CO₃ (1.5 eq)AcetoneMeOTs (1.05 eq)2530%65%5%

Validated Experimental Protocols

Protocol A: Irreversible Claisen Condensation (Route A)

Use this protocol to bypass the equilibrium issues of standard alkoxide bases.

  • Preparation: Flame-dry a Schlenk flask and purge with N₂. Add anhydrous THF (10 mL/mmol) and diisopropylamine (1.1 eq). Cool the solution to -78°C using a dry ice/acetone bath.

  • LDA Formation: Add n-Butyllithium (1.05 eq, 2.5 M in hexanes) dropwise. Stir for 15 minutes at -78°C.

  • Anion Generation: Add propionitrile (1.05 eq) dropwise over 5 minutes. Stir at -78°C for 30 minutes to quantitatively form the nitrile anion.

  • Acylation: Dissolve methyl 4-bromobenzoate (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the reaction mixture at -78°C.

  • Propagation: Allow the reaction to slowly warm to room temperature over 4 hours.

  • Quench & Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography.

Protocol B: Controlled Alpha-Methylation (Route B)

Use this protocol if starting from the commercially available unmethylated


-keto nitrile.
  • Enolate Formation: Charge a round-bottom flask with 3-(4-Bromophenyl)-3-oxopropanenitrile (1.0 eq) and anhydrous acetone (5 mL/mmol). Add finely powdered, anhydrous K₂CO₃ (1.5 eq). Stir the suspension at 0°C for 15 minutes.

  • Alkylation: Add Methyl Iodide (1.05 eq) dropwise via a gas-tight syringe.

  • Monitoring: Maintain the temperature at 0°C for 1 hour, then remove the ice bath and allow it to warm to 20°C. Monitor the reaction strictly by TLC (Hexanes:EtOAc 3:1).

  • Termination: Once the starting material is consumed (typically 4-6 hours), immediately filter the mixture through a pad of Celite to remove the inorganic salts. Do not let the reaction stir overnight, as this invites dialkylation.

  • Workup: Concentrate the filtrate under reduced pressure. The crude material can typically be purified by recrystallization from ethanol or via flash chromatography to yield the pure target compound.

References

  • Source: PMC (National Institutes of Health)
  • A High-Yielding Preparation of β-Ketonitriles Source: ResearchGate URL
  • Process for preparing beta-keto nitriles and salts thereof (US20070142661A1)
  • Source: The Journal of Organic Chemistry (ACS Publications)

Sources

Minimizing side reactions during the methylation of 3-oxopropanenitrile derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online | Topic: Minimizing Side Reactions in


-Ketonitrile Alkylation
Audience:  Process Chemists, Medicinal Chemists, R&D Scientists

Executive Summary & Chemical Context

The Challenge: 3-Oxopropanenitrile derivatives (


) contain an "active methylene" group flanked by two electron-withdrawing groups (carbonyl and nitrile). While this makes the 

-protons highly acidic (

), the resulting enolate is an ambident nucleophile .

Core Reactivity Issues:

  • Regioselectivity (C- vs. O-Alkylation): The enolate can attack electrophiles at the Carbon (

    
    -C) or the Oxygen (enolate O).[1]
    
  • Polyalkylation (The "Over-Methylation" Trap): The mono-methylated product (

    
    ) often retains significant acidity, leading to competitive deprotonation and subsequent gem-dimethylation.
    
  • Self-Condensation: The enolate of one molecule can attack the carbonyl of another (Knoevenagel-type dimerization).

This guide provides mechanistic insights and validated protocols to suppress these side reactions.

Troubleshooting Guide: Mechanism & Control

Issue A: Preventing O-Alkylation (Enol Ether Formation)

Symptom: Formation of vinyl ethers instead of the desired ketone. Mechanism: According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom is the "hard" nucleophilic center (high charge density), while the carbon is the "soft" center.

VariableFavors C-Alkylation (Desired)Favors O-Alkylation (Avoid)
Electrophile Soft Agents: Methyl Iodide (MeI), Benzyl Bromide.Hard Agents: Dimethyl Sulfate (DMS), Sulfonates, Silyl Chlorides.
Leaving Group Iodide (

), Bromide (

).[2]
Tosylate (

), Sulfate (

).
Solvent Protics/Non-Polar: Alcohols (solvate O), Toluene.Polar Aprotic: DMSO, HMPA (leave O "naked" and reactive).
Counter-ion Lithium (

):
Coordinates tightly to O, shielding it.
Potassium (

) / Ammonium (

):
Loose ion pairs expose O.

Corrective Action:

  • Switch from Dimethyl Sulfate to Methyl Iodide .

  • If using a polar aprotic solvent (DMF/DMSO) to increase rate, ensure strict temperature control (

    
    ) to favor the thermodynamic product (C-alkyl) over the kinetic product (O-alkyl).
    
Issue B: Stopping at Mono-Methylation (Preventing Dialkylation)

Symptom: Significant presence of dimethylated impurity (


).
Mechanism:  The 

difference between the starting material and the mono-methylated product is often small. If the base is present in excess or if mixing is poor (local hotspots), the base deprotonates the product, which then reacts again.

Corrective Action 1: The "Green" DMC Method (Recommended) Use Dimethyl Carbonate (DMC) as the methylating agent.[3]

  • Why: DMC acts as a "soft" electrophile. Under Gas-Liquid Phase Transfer Catalysis (GL-PTC) or simple reflux with

    
    , it exhibits >99% selectivity for mono-methylation.
    
  • Mechanism: The reaction typically proceeds via a reversible carboxylation-methylation sequence that sterically hinders the second attack.

Corrective Action 2: Classical Stoichiometric Control

  • Base Limiting: Use exactly 0.95 - 1.0 equivalents of base. Never excess.

  • Inverse Addition: Slowly add the base to the mixture of substrate and methylating agent (if base is soluble), or add substrate to the base/MeI mixture slowly to keep substrate concentration low relative to the electrophile.

  • Phase Transfer Catalysis (PTC): Use Tetrabutylammonium bromide (TBAB) in Toluene/Water. The ion-pair extraction mechanism often favors mono-alkylation due to interfacial dynamics.

Issue C: Self-Condensation (Dimerization)

Symptom: Appearance of higher molecular weight impurities; loss of nitrile peak in IR. Cause: High concentration of free enolate without immediate electrophile availability.

Corrective Action:

  • Concentration: Run the reaction more dilute (0.1 M - 0.2 M).

  • Order of Addition: Do not premix the base and substrate for long periods without the electrophile present.

Visualizing the Pathways

The following diagram illustrates the competing pathways and the decision nodes required to steer the reaction toward the desired Mono-C-Alkylated product.

MethylationPathways Substrate 3-Oxopropanenitrile (Substrate) Enolate Resonance Stabilized Enolate Substrate->Enolate Base Deprotonation O_Alkyl O-Alkylated Product (Enol Ether) [Impurity] Enolate->O_Alkyl Hard Electrophile (DMS) Polar Aprotic Solvent Kinetic Control Mono_C Mono-C-Methylated (Target) Enolate->Mono_C Soft Electrophile (MeI) Thermodynamic Control DMC Method Dimer Self-Condensation Product [Impurity] Enolate->Dimer No Electrophile High Conc. Mono_C->Enolate Proton Exchange (Equilibrium) Di_C Di-C-Methylated (Gem-Dimethyl) [Impurity] Mono_C->Di_C Excess Base Slow Quench

Figure 1: Reaction landscape of


-ketonitrile methylation. Green path indicates the target workflow; red paths indicate failure modes governed by HSAB and stoichiometry.

Standardized Protocols

Method A: High-Selectivity Green Protocol (DMC)

Best for: Scale-up, safety, and preventing dialkylation.

  • Reagents: Substrate (1.0 eq), Dimethyl Carbonate (DMC) (15-20 eq, acts as solvent/reagent),

    
     (2.0 eq), TBAB (0.05 eq).
    
  • Setup: Flame-dried round bottom flask with reflux condenser.

  • Procedure:

    • Dissolve substrate and TBAB in DMC.

    • Add

      
       (granular is preferred over powder to slow dissolution/reaction rate slightly).
      
    • Heat to reflux (

      
      ) for 4-12 hours.
      
    • Monitor: Check HPLC/GC. The reaction stops at mono-methylation because the leaving group (

      
      ) decomposes to 
      
      
      
      and
      
      
      , and the intermediate formed prevents further attack.
  • Workup: Filter off inorganic salts. Evaporate excess DMC (recyclable). Partition residue between water/EtOAc if necessary.

Method B: Classical Low-Temperature Alkylation

Best for: Small scale, when DMC is inactive for specific derivatives.

  • Reagents: Substrate (1.0 eq), MeI (1.05 eq), LiH or NaH (1.0 eq), THF (Anhydrous).

  • Setup: Inert atmosphere (

    
    /Ar), Ice/Salt bath.
    
  • Procedure:

    • Suspend NaH (washed of mineral oil) in THF at

      
      .
      
    • Add Substrate dropwise. Allow

      
       evolution to cease (Enolate formation).
      
    • Crucial Step: Cool to

      
       (if possible) or 
      
      
      
      .
    • Add MeI dropwise. Stir cold for 2 hours, then slowly warm to RT.

  • Workup: Quench with saturated

    
    . Extract with ether.[4]
    

Frequently Asked Questions (FAQ)

Q1: Why do I see a new peak at +14 mass units relative to my product?

  • Answer: This is likely the C,C-dimethylated impurity. It occurs because the mono-methylated product is still acidic. To fix this, switch to Method A (DMC) or reduce your base equivalents to 0.95 relative to the substrate in Method B.

Q2: Can I use Acetone/


 for this reaction? 
  • Answer: Yes, but be careful. Acetone is a polar aprotic solvent which can accelerate the reaction but also favors dialkylation. Furthermore, acetone can undergo aldol condensation with itself or the substrate under basic conditions. Acetonitrile or Toluene are often better solvent choices for selectivity.

Q3: My nitrile peak disappeared from the IR spectrum. What happened?

  • Answer: You likely hydrolyzed the nitrile to an amide or acid. This happens if your solvent was "wet" (contained water) and the reaction was heated with strong base. Ensure all solvents are anhydrous and consider using weaker bases like Carbonates rather than Hydroxides/Hydrides.

Q4: How does the counter-ion affect the ratio of C vs O alkylation?

  • Answer: Smaller cations like Lithium (

    
    ) bind tightly to the oxygen of the enolate, effectively "capping" it and forcing the electrophile to attack the Carbon. Larger cations like Potassium (
    
    
    
    ) or quaternary ammoniums (in PTC) leave the enolate more "free," which can increase O-alkylation rates unless a soft electrophile (MeI) is used.

References

  • Tundo, P., et al. (1989). "Selective mono-methylation of arylacetonitriles and methyl arylacetates by dimethyl carbonate." Journal of the Chemical Society, Perkin Transactions 1. (Demonstrates >99% mono-selectivity using DMC).

  • Fleming, F. F., et al. (2005).[5] "Alkylation of Nitriles: Transition Metal-Free Methods." Journal of Organic Chemistry. (Comprehensive review of nitrile alkylation mechanisms).

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience. (Foundational text on HSAB theory and Ambident Nucleophiles).
  • Zheng, G., et al. (2021).[6] "Selective Synthesis of

    
    -Ketonitriles via Catalytic Carbopalladation." Journal of Organic Chemistry. (Modern catalytic alternatives). 
    
  • BenchChem Technical Support. "3-Oxopropanenitrile: Properties and Reactivity." (General substrate data).[3][5][7]

Sources

Technical Support Center: Optimizing Reaction Temperature for 3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the cyclization of 3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile. The critical role of reaction temperature is explored through a series of troubleshooting scenarios and frequently asked questions, grounded in established chemical principles. Our goal is to empower you to diagnose issues, optimize conditions, and achieve high-yield, high-purity outcomes.

Troubleshooting Guide: Diagnosing and Solving Temperature-Related Issues

This section addresses specific experimental challenges in a direct question-and-answer format.

Q1: My reaction yield is very low, or I'm recovering only starting material. What are the primary temperature-related causes?

A: A low or non-existent yield is often directly linked to suboptimal thermal conditions. The issue typically stems from two opposing factors: insufficient energy to overcome the activation barrier or excessive energy leading to degradation.

  • Insufficient Activation Energy: The cyclization, like most chemical reactions, requires a minimum amount of energy to proceed. If the temperature is too low, the reaction rate may be so slow that no discernible product is formed within a practical timeframe. This is especially true if a mild base is used, which may require more thermal energy to facilitate the initial deprotonation.

  • Reactant, Intermediate, or Product Decomposition: Conversely, excessive heat can be destructive.[1] The complex organic structure of the starting material, the enolate intermediate, or the cyclized product can be sensitive to high temperatures, leading to charring, fragmentation, or other decomposition pathways. This not only lowers the yield of the desired product but also complicates purification.[1][2]

Troubleshooting Steps:

  • Establish a Baseline: Ensure your starting materials are pure and reagents are fresh. 2-aminothiophenol, a related starting material for other cyclizations, is known to oxidize, which can inhibit reactions.[3]

  • Run a Temperature Gradient Study: Set up three small-scale parallel reactions at varied temperatures:

    • Low: 0 °C to room temperature (RT).

    • Moderate: 40-60 °C.

    • High: 80 °C to the reflux temperature of your solvent.

  • Monitor Closely: Track the consumption of starting material and the appearance of the product using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] If decomposition is observed at higher temperatures (e.g., streaking or baseline spots on TLC), focus your optimization on the lower temperature range.[4]

Q2: I'm observing multiple spots on my TLC plate, indicating significant side product formation. How can temperature optimization improve selectivity?

A: The formation of multiple products indicates that competing reaction pathways are occurring. Temperature is a powerful tool for controlling selectivity between the desired intramolecular cyclization and undesired side reactions.

The most common side reaction in this context is intermolecular condensation , where two or more molecules of the starting material react with each other, leading to dimers or polymers.[1] This pathway is often favored at higher concentrations, but temperature also plays a key role.

  • Kinetic vs. Thermodynamic Control: Lowering the reaction temperature generally favors the most stable product (thermodynamic control) by allowing the reaction to proceed through the lowest energy barrier. Conversely, some reactions require higher temperatures to form a specific, desired product that may not be the most stable (kinetic control). For intramolecular cyclizations, lower temperatures often increase selectivity by disfavoring competing intermolecular reactions which may have a higher activation energy.[1]

  • Entropy and Ring Strain: Energetic factors often favor the formation of smaller, less strained rings, while entropic factors can drive cyclization towards larger rings at higher temperatures.[5] While the target is a specific ring size, understanding this principle helps in rationalizing temperature effects on byproduct formation.

Troubleshooting Steps:

  • Lower the Temperature: The first and most effective step is often to run the reaction at a lower temperature for a longer duration.[1] This reduces the overall energy of the system, potentially shutting down pathways to undesired byproducts.

  • Combine with High Dilution: To further favor the desired intramolecular pathway, perform the reaction under high-dilution conditions (i.e., decrease the concentration).[1] This physically separates the reactant molecules, making it statistically more likely for a molecule to react with itself rather than with another.

  • Optimize Reagent Addition: Slowly adding the substrate to a solution of the base can maintain a low concentration of the reactive enolate at any given moment, minimizing self-condensation.[6]

Q3: My reaction starts well but stalls before the starting material is fully consumed. Should I simply increase the temperature?

A: A stalled reaction can be frustrating, and while cautiously increasing the temperature is a valid strategy, it's important to consider other potential causes first.

  • Insufficient Thermal Energy: The reaction may have reached a point where the remaining activation energy barrier is too high to overcome at the current temperature. In this case, a slight, incremental increase in heat can provide the necessary push to drive the reaction to completion.[1][3]

  • Reagent Instability or Consumption: The base could be degrading over time or being consumed by trace impurities (like water). If the base is no longer active, the reaction will stop regardless of temperature.

  • Equilibrium: The reaction may have reached an unfavorable equilibrium. Changing the temperature can shift this equilibrium, but it's crucial to monitor for product decomposition.

Troubleshooting Workflow: The following diagram outlines a logical workflow for addressing a stalled reaction.

G Start Reaction Stalls (Incomplete Conversion) Check_Purity Verify Reagent Purity & Stability (Base, Solvent) Start->Check_Purity Check_Purity->Start Impure Add_Reagent Add More Base Check_Purity->Add_Reagent Purity OK No_Change No Improvement Monitor Monitor by TLC/LC-MS for Product Formation & Decomposition Add_Reagent->Monitor Temp_Increase Incrementally Increase Temperature (e.g., +10 °C) No_Change->Temp_Increase No Improvement Temp_Increase->Monitor Success Reaction Proceeds to Completion Monitor->Success Success Decomposition Decomposition Observed Monitor->Decomposition Side Products Form Revert Revert to Lower Temp & Longer Reaction Time Decomposition->Revert G cluster_0 Reaction Mechanism cluster_1 Role of Temperature (ΔT) Start Starting Material (β-Ketonitrile) Enolate Resonance-Stabilized Enolate Start->Enolate + Base (Deprotonation) Cyclic_Imine Cyclic Imine Intermediate Enolate->Cyclic_Imine Intramolecular Attack (Rate-Determining Step) Temp_Deprotonation Provides activation energy for deprotonation Product Final Product (Cyclized Enaminonitrile) Cyclic_Imine->Product + H⁺ / Tautomerization (Workup) Temp_Cyclization Critical for overcoming activation energy of C-C bond formation Temp_SideReaction Excess energy can promote side reactions/decomposition

Caption: The role of temperature in the Thorpe-Ziegler type mechanism.

Q2: How do I design an experiment to systematically optimize the reaction temperature?

A: A systematic approach is crucial for efficient and reproducible optimization. We recommend a parallel synthesis approach, keeping all variables constant except for temperature.

Protocol: Systematic Temperature Optimization

  • Preparation:

    • Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., Nitrogen or Argon) to prevent side reactions with moisture or oxygen. [3] * Use an anhydrous aprotic polar solvent such as Tetrahydrofuran (THF) or 1,2-Dimethoxyethane (DME). [7][8] * Prepare a stock solution of the 3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile substrate to ensure identical starting concentrations.

    • Use a strong, non-nucleophilic base like Sodium Hydride (NaH) or Lithium bis(trimethylsilyl)amide (LHMDS). [7][9]

  • Execution:

    • Set up four identical reaction flasks, each equipped with a stir bar and septum.

    • Place each flask in a controlled temperature environment:

      • Flask A: Ice bath (0 °C)

      • Flask B: Water bath at Room Temperature (~20-25 °C)

      • Flask C: Oil bath at 45 °C

      • Flask D: Oil bath at 65 °C (or reflux, depending on solvent)

    • Add the solvent and base to each flask and allow them to equilibrate to the target temperature.

    • Using a syringe, add an identical volume of the substrate stock solution to each flask.

  • Monitoring & Analysis:

    • At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw a small aliquot from each reaction mixture.

    • Quench the aliquot and analyze it by TLC or LC-MS to assess the extent of conversion and the formation of byproducts.

    • After a set time (e.g., 24 hours), quench all reactions by carefully adding a saturated aqueous solution of ammonium chloride at low temperature. [6] * Perform an identical workup and purification for each reaction.

    • Determine the isolated yield and purity of the product from each reaction.

  • Data Interpretation:

    • Summarize your findings in a table to clearly identify the optimal temperature.

Table 1: Example Data from a Temperature Optimization Study

ReactionTemperature (°C)Reaction Time (h)Conversion (by LC-MS)Isolated Yield (%)Purity (by NMR)Observations
A02415%12%>98%Very slow reaction, clean product
B252470%65%>98%Good conversion, clean product
C458>95%88%>95%Fast reaction, minor impurities
D654>95%75%~85%Rapid reaction, significant byproduct formation and some decomposition

Based on this hypothetical data, 45 °C represents the optimal balance of reaction rate, yield, and purity.

References

  • Plesničar, B., et al. (2025, August 6). Temperature regiocontrol of intramolecular cyclization of di-hydroxysecoacids. Journal of Physical Organic Chemistry. Retrieved from [Link]

  • Grokipedia. (n.d.). Thorpe reaction. Retrieved from [Link]

  • LS College. (2020, September 24). Thorpe reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Thorpe reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Proposed mechanism for the modified Guareschi‐Thorpe condensation to produce 3‐cyano‐2(1H) - ResearchGate. Retrieved from [Link]

  • Zimmerman, S. B., & Pheiffer, B. H. (1991, June 11). Effects of temperature on excluded volume-promoted cyclization and concatemerization of cohesive-ended DNA longer than 0.04 Mb. PubMed. Retrieved from [Link]

  • Riva, G., et al. (n.d.). Icilio Guareschi and his amazing “1897 reaction”. PMC - NIH. Retrieved from [Link]

  • RSC Publishing. (n.d.). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. Retrieved from [Link]

  • Organic Chemistry Portal. (2022). One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation. Retrieved from [Link]

  • Chem-Station Int. Ed. (2014, March 2). Thorpe-Ziegler Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Guareschi–Thorpe condensation | Request PDF. Retrieved from [Link]

  • University of Rochester Chemistry Department. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • Buchler GmbH. (n.d.). Thorpe-Ziegler reaction. Retrieved from [Link]

  • ACS Publications. (n.d.). Effects of temperature on atom transfer cyclization reactions of allylic .alpha.-iodo esters and amides | The Journal of Organic Chemistry. Retrieved from [Link]

  • MDPI. (2022, November 14). Computational Revision of the Mechanism of the Thorpe Reaction. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). The Effect of Pressure on Cyclizations. Retrieved from [Link]

  • ResearchGate. (2020, October 23). One-pot synthesis of 2-amino-3-arylbenzofurans. Retrieved from [Link]

  • ResearchGate. (n.d.). One-pot synthesis of 2-amino-3-arylbenzofurans. Retrieved from [Link]

  • Sciforum. (n.d.). Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the cyclization reaction conditions a | Download Table. Retrieved from [Link]

  • Sciencemadness.org. (2011, February 20). Wohl zeiglar reaction compatible solvents. Retrieved from [Link]

  • Google Patents. (n.d.). HU183215B - Process for preparing 2-/2-amino-3-benzoyl-phenyl/-acetamide derivatives.
  • ResearchGate. (n.d.). Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. Retrieved from [Link]

  • NSF PAR. (n.d.). Polar-Radical Cyclization Cascades with Magnesiated Nitriles. Retrieved from [Link]

  • PMC. (n.d.). Studies on 3-Oxoalkanenitriles: Novel Rearrangement Reactions Observed in Studies of the Chemistry of 3-Heteroaroyl-3-Oxoalkanenitriles as Novel Routes to 2-Dialkylaminopyridines. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Intramolecular Aldol Condensation. Retrieved from [Link]

  • Reddit. (2024, November 13). Issues with a reported condensation reaction/enamine formation : r/Chempros. Retrieved from [Link]

  • Buchler GmbH. (n.d.). Thorpe-Ziegler reaction. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2008, January 1). Oxidative Cyclisation of 3-Oxopropanenitriles Mediated Manganese(III) Acetate with 2-Thienyl Substituted Alkenes. Retrieved from [Link]

  • PubMed. (2016, February 14). Thermally induced formal [3+2] cyclization of ortho-aminoaryl-tethered alkylidenecyclopropanes: facile synthesis of furoquinoline and thienoquinoline derivatives. Retrieved from [Link]

  • MDPI. (2022, February 13). Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US5266711A - Process for the preparation of 3-benzoyl benzofuran derivatives.
  • ResearchGate. (n.d.). Optimization of the cyclization reaction conditions. Retrieved from [Link]

  • University of Glasgow. (n.d.). TRANSITION METAL-CATALYZED COUPLINGS REACTIONS. Retrieved from [Link]

Sources

Stabilizing 3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile against moisture and hydrolysis

Technical Support Center: Stabilizing -Keto Nitriles

Topic: 3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile

Core Directive & Stability Logic

The "Why" Behind the Instability As a Senior Application Scientist, I often see researchers treat 3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile (hereafter BMO ) as a standard stable intermediate. It is not. It is a


-keto nitrileC2-methine proton

The presence of the electron-withdrawing nitrile (-CN) and carbonyl (-C=O) groups makes the C2 proton highly acidic (

  • Tautomerization: The molecule exists in equilibrium with its enol form. Moisture facilitates proton transfer, accelerating this equilibrium and exposing the nitrile carbon to nucleophilic attack.

  • Hydrolysis (The Silent Killer): Water attacks the nitrile to form an amide, which subsequently hydrolyzes to a

    
    -keto acid.
    
  • Decarboxylation (The Gas Event): The resulting

    
    -keto acid is thermally unstable. It spontaneously decarboxylates to form 4-bromopropiophenone , releasing 
    
    
    . If you see bubbles in your separatory funnel, you have already lost product.
Storage & Handling Protocols

This protocol is a self-validating system. If followed, the compound remains stable for >6 months.

Standard Operating Procedure (SOP-BMO-01)
ParameterSpecificationScientific Rationale
Temperature -20°C (Freezer)Arrhenius equation dictates that hydrolysis rates drop significantly at lower temperatures.
Atmosphere Argon/NitrogenDisplaces atmospheric moisture.

is less of a concern than

.
Container Amber Glass + ParafilmAmber blocks UV (preventing radical bromination side-reactions); Parafilm creates a secondary moisture barrier.
Desiccant

or Activated Sieves
Silica gel is often insufficient for long-term storage of highly labile nitriles.
The "Dry Solvent" Rule
  • Never store BMO in solution for more than 24 hours.

  • Critical Error: Storing in "dry" DMSO or DMF. These solvents are hygroscopic. Even 0.1% water content in DMSO is a large molar excess relative to a dilute substrate, leading to rapid hydrolysis.

Degradation Mechanism Visualization

Understanding the enemy is the first step to defeating it. The diagram below illustrates exactly how moisture destroys your molecule.

GBMOTarget Molecule(BMO)EnolEnol Tautomer(Reactive Intermediate)BMO->Enol Tautomerization(Trace Base/Acid)AmideIntermediate Amide(Hydrolysis Stage 1)BMO->Amide +H2O(Slow)Enol->Amide +H2O(Fast)AcidBeta-Keto Acid(Unstable)Amide->Acid +H2O(-NH3)Ketone4-Bromopropiophenone(Dead End Product)Acid->Ketone Heat/RTDecarboxylationCO2CO2 GasAcid->CO2

Figure 1: The degradation cascade of 3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile in the presence of moisture.

Troubleshooting Guide (FAQ)
Q1: My NMR shows a small doublet at ~1.2 ppm and a quartet at ~3.0 ppm. Is this an impurity?

Diagnosis: Yes, it is the decarboxylated product.

  • Explanation: If BMO hydrolyzes and decarboxylates, it forms 4-bromopropiophenone. The ethyl group (

    
    ) signals (triplet/quartet) are distinct from the methyl doublet/methine quartet of the target BMO.
    
  • Immediate Action: Run a TLC. The ketone (propiophenone) is usually less polar than the nitrile. If the impurity is >10%, repurify via rapid column chromatography (neutral silica) or recrystallization.

Q2: During workup with saturated bicarbonate, I saw gas evolution. Is that normal?

Diagnosis: Critical Failure.

  • Explanation: Normal acid-base workups should not generate gas unless you are quenching excess acid. If the gas is spontaneous upon contact with base, you likely generated the

    
    -keto acid in situ, and the base catalyzed its decarboxylation.
    
  • Prevention: Avoid basic workups (

    
    ). Use pH 6-7 buffers (phosphate) or water wash only. Dry rapidly over 
    
    
    (which is slightly acidic/neutral) rather than
    
    
    (basic).
Q3: The solid turned into a sticky oil overnight.

Diagnosis: Hygroscopic Depression.

  • Explanation: The amide intermediate (formed by partial hydrolysis) often disrupts the crystal lattice of the nitrile, lowering the melting point.

  • Solution: Dissolve in minimal dry dichloromethane (DCM) and precipitate with cold hexanes. If it remains oily, the purity is likely compromised beyond simple recovery.

Q4: How do I confirm the integrity of the Nitrile group?

Diagnosis: IR Spectroscopy is superior to NMR here.

  • Protocol: Check the IR spectrum.

    • Target: Sharp peak at 2200–2260 cm⁻¹ (C≡N stretch).

    • Danger Signal: Appearance of broad bands at 3300–3500 cm⁻¹ (N-H stretch of amide) or 1650–1690 cm⁻¹ (C=O of amide).

Diagnostic Workflow

Use this decision tree to assess the quality of your current batch.

DecisionTreeStartStart: Assess Sample QualityVisualVisual Inspection:Is it a crisp solid?Start->VisualIR_CheckIR Spectroscopy:Peak at ~2250 cm-1?Visual->IR_CheckYesDryRecrystallize(Dry Solvents)Visual->DryNo (Oily/Sticky)NMR_CheckH-NMR (CDCl3):Check Integral RatioIR_Check->NMR_CheckYes (Strong CN)TrashDiscard Batch(Irreversible Hydrolysis)IR_Check->TrashNo (Weak/Absent CN)OKBatch OKStore at -20°CNMR_Check->OKClean SpectrumNMR_Check->TrashNew Ethyl Signals(Decarboxylation)

Figure 2: Rapid diagnostic workflow for assessing BMO stability.

References
  • Sigma-Aldrich. 3-Oxo-3-phenylpropanenitrile Product Sheet. (Provides baseline storage conditions for the parent scaffold). Link

  • Chemistry LibreTexts.Decarboxylation of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -Keto Acids. (Mechanistic grounding for the gas evolution and degradation pathway). Link
    
  • J. Org. Chem.Tautomerism and Stability of

    
    -Keto Nitriles. (General reactivity principles for acyl acetonitriles). Link
    
  • PubChem. 3-oxo-3-phenylpropanenitrile Compound Summary. (Physical properties and safety data). Link

Technical Support Center: Overcoming Steric Hindrance in 3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Technical Support Center. As a Senior Application Scientist, I have compiled this field-proven troubleshooting guide to address the specific synthetic bottlenecks associated with 3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile .

This


-keto nitrile is a highly versatile building block for pharmaceuticals and agrochemicals, but it presents severe steric challenges. The 

-position (C2) is congested by a methyl group and a nitrile group, while the adjacent carbonyl (C3) is shielded by the bulky 4-bromophenyl ring. Standard reaction conditions often fail here due to high activation energy barriers and poor nucleophile trajectory. Below, we break down the causality of these failures and provide self-validating, optimized protocols to overcome them.
Mechanistic Workflow & Troubleshooting Logic

G Substrate 3-(4-Bromophenyl)-2-methyl- 3-oxopropanenitrile Condensation Carbonyl Condensation (e.g., Pyrazole Synthesis) Substrate->Condensation Alkylation Alpha-Alkylation (Quaternary Center) Substrate->Alkylation Reduction Carbonyl Reduction (β-hydroxy nitrile) Substrate->Reduction Cond_Issue Issue: Steric Clash at C3 Bulky 4-Br-Phenyl & α-Methyl Condensation->Cond_Issue Alk_Issue Issue: Hindered Enolate Low Nucleophilicity Alkylation->Alk_Issue Red_Issue Issue: Poor Diastereoselectivity Due to α-Methyl Reduction->Red_Issue Cond_Sol Solution: Lewis Acid (TiCl4) + Microwave Irradiation Cond_Issue->Cond_Sol Overcome Activation Energy Alk_Sol Solution: LDA/NaH + DMPU + Reactive Electrophile Alk_Issue->Alk_Sol Enhance Enolate Reactivity Red_Sol Solution: DKR-ATH (Ru-Catalyst) Red_Issue->Red_Sol Dynamic Kinetic Resolution

Logical workflow for overcoming steric hindrance in 3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile.

FAQ & Troubleshooting Guides

Section 1: Carbonyl Condensation (Heterocycle Synthesis)

Q: Why am I getting <20% yield when reacting 3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile with hydrazines to form pyrazoles under standard reflux?

The Causality:


-ketonitriles are classic precursors for 5-aminopyrazoles[1]. However, the bulky 4-bromophenyl group and the 

-methyl group create severe

allylic strain in the enol tautomer and ground-state destabilization in the keto form. When a nucleophile like hydrazine attempts to attack the C3 carbonyl, the trajectory is sterically blocked, leading to a highly congested tetrahedral intermediate. Standard thermal heating (e.g., ethanol reflux at 78 °C) does not provide enough energy to overcome this

barrier.

The Solution: Employ a strong Lewis acid combined with microwave irradiation. A Lewis acid like


 coordinates to the carbonyl oxygen, drastically lowering the LUMO energy and increasing electrophilicity, which compensates for the steric penalty. Microwave heating ensures rapid, uniform energy transfer to force the dehydration step.

Self-Validating Protocol: Microwave-Assisted Pyrazole Synthesis

  • Preparation: In a 10 mL microwave vial, dissolve 3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile (1.0 eq, 1.0 mmol) and hydrazine hydrate (1.2 eq, 1.2 mmol) in anhydrous ethanol (5.0 mL).

  • Activation: Add

    
     (10 mol%). Validation Check: The solution will immediately shift to a deep yellow/orange hue, visually confirming successful Lewis acid-carbonyl coordination.
    
  • Irradiation: Seal the vial with a crimp cap and subject to microwave irradiation at 120 °C for 30 minutes.

  • Monitoring: Cool to room temperature. Validation Check: Spot the reaction on a TLC plate (Hexanes:EtOAc 3:1). The UV-active starting material spot (

    
     ~0.4) should be completely consumed, replaced by a lower-
    
    
    
    product spot.
  • Workup: Quench carefully with saturated aqueous

    
     (5 mL) to neutralize the Lewis acid. Extract with EtOAc (
    
    
    
    mL), dry over anhydrous
    
    
    , and concentrate in vacuo.
Section 2: -Alkylation (Forming Quaternary Centers)

Q: My attempts to alkylate the


-carbon using 

or

result in unreacted starting material. How can I successfully form the quaternary center?

The Causality: The


-proton is buried between the methyl, nitrile, and bulky 4-bromobenzoyl groups. Mild bases or bulky alkoxides fail to efficiently deprotonate this secondary carbon. Even when deprotonated, the resulting tetrasubstituted-like enolate is highly congested and acts as a poor nucleophile[2]. Furthermore, lithium enolates form tight hexameric aggregates in THF, rendering them practically inert to standard alkyl halides.

The Solution: Use Lithium Diisopropylamide (LDA) for quantitative deprotonation, coupled with the additive DMPU (N,N'-dimethylpropyleneurea) and a highly reactive electrophile (e.g., allyl bromide or methyl triflate). DMPU strongly solvates the


 cation, breaking up the enolate aggregates and creating a highly reactive, "naked" enolate that can overcome the steric penalty of the 

attack.

Self-Validating Protocol: Aggregation-Disrupted Alkylation

  • Enolate Formation: Under an argon atmosphere, dissolve the substrate (1.0 eq, 1.0 mmol) in anhydrous THF (10 mL). Cool to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Dropwise add LDA (1.1 eq, 1.0 M in THF). Stir for 45 minutes. Validation Check: The solution will turn pale yellow, confirming the quantitative formation of the enolate.

  • Deaggregation: Add DMPU (2.0 eq, 2.0 mmol) via syringe. Validation Check: The solution will become completely homogeneous and slightly more vibrant in color, indicating the breakup of lithium enolate aggregates.

  • Alkylation: Add allyl bromide (1.5 eq, 1.5 mmol) dropwise. Remove the cooling bath and allow the reaction to slowly warm to room temperature over 4 hours.

  • Workup: Quench with saturated aqueous

    
     (10 mL). Extract with diethyl ether (
    
    
    
    mL). Wash the combined organic layers with brine to remove DMPU traces, dry over
    
    
    , and concentrate.
Section 3: Asymmetric Reduction to -Hydroxy Nitriles

Q: Standard reduction with


 yields a 1:1 mixture of diastereomers. How can I achieve high anti/syn selectivity despite the steric clash? 

The Causality: Reduction of the C3 carbonyl creates a new stereocenter adjacent to the existing C2 stereocenter. Standard borohydrides (


) lack the steric bulk to differentiate the faces of the ketone effectively, as the energy difference between the Felkin-Anh and anti-Felkin transition states is minimized by the competing steric bulk of the 

-methyl versus the nitrile group.

The Solution: Implement a Dynamic Kinetic Resolution (DKR) via Asymmetric Transfer Hydrogenation (ATH) using a chiral Ruthenium catalyst[3]. Because the


-proton is acidic, the substrate rapidly epimerizes under mildly basic conditions. The chiral Ru-TsDPEN catalyst selectively reduces only one enantiomer of the rapidly equilibrating keto-tautomers. This funnels 100% of the material through the lowest-energy transition state, yielding the anti-

-hydroxy nitrile with excellent diastereoselectivity.

Self-Validating Protocol: DKR-ATH Reduction

  • Setup: In a Schlenk tube under argon, combine the substrate (1.0 eq, 1.0 mmol) and the catalyst

    
     (1 mol%).
    
  • Hydrogen Source: Add a degassed azeotropic mixture of Formic Acid / Triethylamine (5:2 molar ratio, 2.0 M). Validation Check: The dissolution of the catalyst will generate a deep red/purple solution, indicating the active Ru-hydride species is forming.

  • Reaction: Stir at 40 °C for 24 hours. Validation Check: Continuous evolution of micro-bubbles (

    
     gas) confirms the active transfer hydrogenation cycle is proceeding.
    
  • Workup: Dilute with

    
     (10 mL), extract with dichloromethane (
    
    
    
    mL), dry over
    
    
    , and concentrate. Purify via silica gel chromatography to isolate the pure anti-diastereomer.
Quantitative Performance Summary

The table below summarizes the quantitative improvements achieved by shifting from standard benchtop conditions to our sterically-optimized protocols.

Reaction TypeStandard ConditionStandard Yield / SelectivityOptimized ConditionOptimized Yield / Selectivity
Pyrazole Synthesis EtOH, Reflux, 24h< 20% (Incomplete conversion)EtOH, 10 mol%

, MW 120°C, 0.5h
> 85% (Complete conversion)

-Alkylation

, MeI, DMF, RT
Trace (Enolate unreactive)LDA, Allyl-Br, DMPU, THF, -78°C to RT75-80% (Quaternary center formed)
Carbonyl Reduction

, MeOH, 0°C
95% Yield / ~1:1 drRu-TsDPEN, HCOOH/

, 40°C, 24h
98% Yield / >99:1 dr (anti)
References
  • Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - PMC. nih.gov.
  • Synthesis of β-keto carboxylic acids, esters and amides - Organic Chemistry Portal. organic-chemistry.org.
  • Asymmetric Transfer Hydrogenation of α-Substituted-β-Keto Carbonitriles via Dynamic Kinetic Resolution | Journal of the American Chemical Society. acs.org.

Sources

Technical Support Center: Controlling Keto-Enol Tautomerism in 3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Overview When analyzing 3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile, researchers frequently encounter severe chromatographic and spectroscopic anomalies. The highly acidic alpha-proton at the C2 position—flanked by an electron-withdrawing nitrile group and a carbonyl group—facilitates a dynamic keto-enol tautomerization. If left uncontrolled, this equilibrium leads to split HPLC peaks, shifting retention times, and highly complex NMR spectra.

This guide provides field-proven troubleshooting strategies to control, manipulate, and quantify these tautomeric forms during your analytical workflows.

SECTION 1: Chromatographic (HPLC/LC-MS) Troubleshooting

FAQ 1: Why does my compound present as a split peak, a broad hump, or a severely tailing peak in reversed-phase HPLC?

Answer: This is a classic manifestation of on-column interconversion. When the kinetic rate of tautomerization is similar to the timescale of your chromatographic separation, the molecule continuously shifts between the keto and enol forms as it travels through the stationary phase.

Causality: The enol form (which is highly conjugated) and the keto form possess different dipole moments and polarities, resulting in different retention factors (


). If the interconversion is very slow, you will observe two distinct peaks. If it is very fast, you will observe a single, time-averaged peak. Intermediate exchange rates cause the peaks to smear together into a broad hump.

Resolution: For reliable quantitation, you must force the equilibrium to interconvert rapidly relative to the column transit time.

Protocol 1: Forcing Fast Interconversion for HPLC Quantitation

To achieve a single, sharp peak, follow this system-validating protocol to accelerate the tautomeric exchange rate:

  • Mobile Phase pH Adjustment: Add 0.1% Formic Acid (FA) or 0.1% Trifluoroacetic Acid (TFA) to both your aqueous and organic mobile phases..

  • Temperature Modulation: Increase the column compartment temperature to 45°C – 50°C. The added thermal energy increases the kinetic rate of interconversion, narrowing the peak width.

  • Solvent Selection: Avoid neutral, unbuffered water/methanol mixtures. If an acidic modifier is incompatible with your detector, use a buffered system (e.g., 10 mM Ammonium Formate, pH 3.0) to ensure a consistent protonation state.

HPLC_Troubleshooting Start Observe HPLC Peak Shape for 3-(4-Bromophenyl)-... Split Split / Tailing Peaks (Intermediate Exchange) Start->Split Problem Detected Sharp Single Sharp Peak (Fast Exchange) Start->Sharp Ideal State Action1 Add 0.1% Formic Acid to Mobile Phase Split->Action1 Action2 Increase Column Temp to 45°C Split->Action2 Result1 Acid Catalysis Lowers Activation Energy Action1->Result1 Result2 Thermal Energy Increases Kinetic Rate Action2->Result2 Success Equilibrium Reached Rapidly on Column Result1->Success Result2->Success Success->Sharp Resolves to

HPLC Troubleshooting Workflow for Tautomeric Peak Splitting

SECTION 2: Spectroscopic (NMR) Troubleshooting

FAQ 2: My ¹H-NMR spectrum shows complex, overlapping multiplets at the alpha-carbon. How do I resolve the keto-enol ratio?

Answer: In NMR spectroscopy, the timescale of observation is much faster than in HPLC. Because the high energy barrier makes the interconversion slow on the NMR timescale, 1[1].

Causality: The ratio of these signals is highly solvent-dependent. For 3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile, the keto form will display a doublet for the alpha-methyl group and a quartet for the alpha-proton. The enol form will display a singlet for the methyl group (since the alpha-proton has migrated to the oxygen) and a broad singlet for the enol -OH far downfield.

Protocol 2: NMR Solvent Screening for Tautomeric Quantification

To accurately measure the equilibrium constant (


), you must control the solvation environment:
  • Sample Preparation: Prepare 15 mg of the compound in 0.6 mL of three distinct deuterated solvents: CDCl₃ (non-polar), DMSO-d₆ (polar aprotic), and Methanol-d₄ (polar protic).

  • Equilibration: Allow the solutions to rest in the NMR tubes for at least 30 minutes at 25°C.2[2].

  • Acquisition & Integration: Acquire standard ¹H-NMR spectra. Integrate the alpha-proton of the keto form against the methyl singlet of the enol form to calculate the

    
    .
    
Quantitative Data: Solvent Effects on Beta-Keto Nitrile Equilibrium

Note: Data represents typical thermodynamic behavior for alpha-substituted beta-keto nitriles at 25°C.

SolventDielectric Constant (

)
Dominant FormTypical

(Enol/Keto)
Mechanistic Rationale
Chloroform-d (CDCl₃) 4.8Keto< 0.13[3].
DMSO-d₆ 46.8Mixed0.2 - 0.5Strong H-bond acceptor; stabilizes the enol -OH through intermolecular interactions.
Methanol-d₄ 32.7Mixed/Keto0.1 - 0.3Protic solvent; competes for H-bonding, disrupting any weak internal stabilization.

SECTION 3: Structural & Thermodynamic Insights

FAQ 3: How does the 2-methyl substitution affect the tautomeric equilibrium compared to the des-methyl analog?

Answer: The 2-methyl group drastically shifts the equilibrium toward the keto form.

Causality: In the des-methyl analog (3-(4-Bromophenyl)-3-oxopropanenitrile), the enol form is planar, allowing extended


-conjugation from the aryl ring through the enol double bond to the nitrile group. However, introducing the 2-methyl group creates severe allylic strain (A-1,3 strain) in the planar enol form. The methyl group sterically clashes with either the aryl ring or the enol hydroxyl group, forcing the molecule out of planarity. This breaks the extended conjugation, removing the primary stabilizing force of the enol tautomer.
FAQ 4: Can I isolate the pure keto or enol form for my biological assays?

Answer: No, not under standard physiological conditions. Because tautomerization is a dynamic equilibrium, any "isolated" form will rapidly re-equilibrate when dissolved in an assay buffer. If a specific tautomer is required for structure-activity relationship (SAR) studies, you must synthesize a chemically "locked" derivative.

Tautomerization Keto Keto Form (Thermodynamically Favored) Enolate Enolate Intermediate (Base Catalyzed) Keto->Enolate -H+ (Base) LockKeto Di-methyl Analog (Locked Keto) Keto->LockKeto Methylation (Prevents enolization) Enol Enol Form (Conjugation Stabilized) Enol->Enolate -H+ LockEnol O-Silyl Ether (Locked Enol) Enol->LockEnol Silylation (Traps enol oxygen) Enolate->Keto +H+ Enolate->Enol +H+ (to Oxygen)

Kinetic Pathway of Keto-Enol Interconversion and Chemical Locking Strategies

References
  • Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. Available at:[Link]

  • An NMR study on the keto‐enol tautomerism of 1,3‐dicarbonyl drug precursors. ResearchGate. Available at:[Link]

Sources

Validation & Comparative

High-Field vs. Benchtop NMR: A Comparative Guide to Interpreting the ¹H NMR Spectrum of 3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines accelerate, the bottleneck in synthetic workflows often lies in structural verification. For decades, high-field superconducting Nuclear Magnetic Resonance (NMR) spectroscopy has been the gold standard. However, the advent of cryogen-free benchtop NMR has disrupted this paradigm, offering rapid, localized quality control.

This guide objectively compares the analytical performance of High-Field NMR (400 MHz) against Benchtop NMR (60 MHz) using a highly relevant drug development intermediate: 3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile . By analyzing this specific molecule, we will explore the causal physics behind spectral resolution, establish self-validating experimental protocols, and provide a data-driven ROI comparison to guide your instrumentation strategy.

The Case Study Molecule: Structural & Spin System Analysis

3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile (Chemical Formula: C₁₀H₈BrNO) is an


-methyl-

-keto nitrile. It serves as an excellent comparative model because it contains two distinct spin systems that behave entirely differently under varying magnetic field strengths:
  • The Aliphatic System (First-Order): An isolated methine (CH) coupled to a methyl group (CH₃).

  • The Aromatic System (Second-Order Susceptible): A para-substituted benzene ring forming an AA'BB' spin system.

Understanding how these systems respond to the


 ratio (the difference in resonance frequency divided by the coupling constant) is critical for determining whether a benchtop instrument can replace a high-field system for a given synthetic step.

Experimental Protocols: A Self-Validating Workflow

To ensure high-fidelity data, the following protocol incorporates internal validation checks. The causality behind each step is explained to guarantee reproducibility across both benchtop and high-field systems.

Step-by-Step Sample Preparation & Acquisition
  • Mass Optimization: Weigh 10.0 ± 0.5 mg of the synthesized compound.

    • Causality: Benchtop systems than high-field magnets. 10 mg ensures a high signal-to-noise ratio (SNR) in a standard 16-scan experiment without causing concentration-dependent line broadening.

  • Solvent Selection: Dissolve the sample in 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ is chosen over DMSO-d₆ because its lower viscosity enhances

      
       relaxation times, yielding sharper spectral lines—a critical factor when trying to resolve the methine quartet at lower field strengths.
      
  • Particulate Filtration (Critical Step): Pass the solution through a tightly packed glass wool plug into a standard 5 mm NMR tube.

    • Causality: Microscopic paramagnetic particulates (e.g., dust or iron shavings from spatulas) cause localized magnetic field inhomogeneities. Filtration is a self-validating step that ensures the magnetic field (

      
      ) remains uniform, preventing peak distortion.
      
  • Benchtop Acquisition (60 MHz): Set the relaxation delay (

    
    ) to 10 seconds and acquire 16 scans using a standard 90° pulse sequence.
    
    • Causality: Lower field strengths often result in longer longitudinal (

      
      ) relaxation times. A 10-second 
      
      
      
      ensures complete relaxation of the methyl protons, guaranteeing that the integration ratio of CH₃ to CH remains exactly 3:1.
  • High-Field Acquisition (400 MHz): Set the relaxation delay (

    
    ) to 2 seconds and acquire 16 scans using a 30° pulse sequence (zg30).
    

Comparative Data Analysis: 60 MHz vs. 400 MHz

The table below summarizes the expected ¹H NMR spectral data for 3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile across both instruments.

Table 1: ¹H NMR Spectral Data Comparison
Functional GroupChemical Shift (

)
IntegrationMultiplicity400 MHz Resolution60 MHz Benchtop Resolution
Methyl (-CH₃) ~1.65 ppm3HDoublet (

= 7.2 Hz)
Clear DoubletClear Doublet
Methine (-CH) ~4.35 ppm1HQuartet (

= 7.2 Hz)
Clear QuartetClear Quartet
Aromatic (H ortho to Br) ~7.65 ppm2HDoublet-like (AA'BB')Clear Doublet (

≈ 8.5 Hz)
Complex Multiplet (Overlapped)
Aromatic (H ortho to C=O) ~7.85 ppm2HDoublet-like (AA'BB')Clear Doublet (

≈ 8.5 Hz)
Complex Multiplet (Overlapped)
The Physics of the Resolution Discrepancy (E-E-A-T Insight)

Why does the aromatic region fail on the benchtop while the aliphatic region succeeds? It comes down to the


 ratio .
  • The Aliphatic Success: The frequency difference (

    
    ) between the methine (4.35 ppm) and methyl (1.65 ppm) signals at 60 MHz is roughly 162 Hz. With a coupling constant (
    
    
    
    ) of 7.2 Hz, the ratio is
    
    
    . Because this is
    
    
    , the system is purely first-order. The benchtop NMR perfectly resolves the doublet and quartet.
  • The Aromatic Failure: The two aromatic signals are separated by only 0.20 ppm. At 400 MHz, this is an 80 Hz difference (

    
    ), resulting in two distinct doublets with a slight "roof effect." However, at 60 MHz, the separation is merely 12 Hz. The ratio drops to 
    
    
    
    . The system becomes strongly coupled (second-order), causing the signals to collapse into an uninterpretable, overlapping multiplet.

Conclusion: If the goal of the synthetic step is simply to verify the successful


-methylation of the precursor, . If definitive proof of the para-substitution pattern is required, high-field NMR is mandatory.

Workflow Visualization

To optimize drug development pipelines, laboratories should employ a hybrid approach, utilizing benchtop systems for rapid QA/QC and reserving high-field magnets for complex structural elucidation.

NMR_Workflow Start Synthesize 3-(4-Bromophenyl)- 2-methyl-3-oxopropanenitrile Prep Sample Preparation (10 mg in 0.6 mL CDCl3) Start->Prep Benchtop Benchtop NMR (60-80 MHz) Rapid QA/QC Prep->Benchtop Decision Is Spectral Resolution Sufficient? Benchtop->Decision Proceed Proceed to Next Synthetic Step Decision->Proceed Yes (Aliphatic OK) HighField High-Field NMR (400+ MHz) Detailed Elucidation Decision->HighField No (Aromatic Overlap) HighField->Proceed

Figure 1: Decision workflow for selecting benchtop vs. high-field NMR in drug development.

Performance & ROI Comparison

When comparing these technologies as product alternatives, the decision extends beyond spectral resolution into operational logistics and return on investment (ROI). As noted by industry analyses,.

Table 2: Operational Comparison Guide
MetricBenchtop NMR (60-80 MHz)High-Field NMR (400+ MHz)
Capital Expenditure $50,000 - $100,000$400,000 - $1,000,000+
Annual Maintenance Near zero (Cryogen-free)High (Requires liquid He/N₂)
Footprint / Location Fume hood or standard benchDedicated, shielded facility
Throughput Time < 5 minutes (On-demand)Hours to Days (Core facility queue)
Ideal Use Case Reaction monitoring, aliphatic verificationComplex mixtures, 2D NMR, stereochemistry

Conclusion

For the structural interpretation of 3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile, Benchtop NMR provides an exceptional, cost-effective alternative for verifying the aliphatic backbone and confirming successful methylation. However, due to the inflexible laws of spin physics (


 ratio), High-Field NMR  remains the irreplaceable standard for resolving the second-order coupling of the para-substituted aromatic ring. Drug development professionals should leverage benchtop systems to clear routine QA/QC bottlenecks, reserving high-field instruments for final API characterization.

References

  • High-field to Benchtop NMR Spectroscopy - Part 3 Oxford Instruments[Link]

  • Revolutionizing NMR: Bringing advanced spectroscopy from the basement to the benchtop News-Medical.net (2024)[Link]

  • Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures National Institutes of Health (PMC) / Drug Testing and Analysis (2025)[Link]

Technical Guide: HPLC Method Development for Purity Assessment of 3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purity assessment of 3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile (CAS: 78271-77-9) presents specific challenges due to its


-ketonitrile  core. Unlike simple aromatics, this molecule exhibits keto-enol tautomerism and significant C-H acidity at the 

-position. Standard generic gradients often fail to yield reproducible results, leading to split peaks or integration errors that compromise GMP compliance.

This guide compares three analytical approaches, ultimately recommending an Acidic Gradient RP-HPLC method as the industry "Gold Standard." We provide the rationale, detailed protocols, and self-validating logic required to implement this method in a regulated environment.

Chemical Context & Analytical Challenges

Before selecting a column, one must understand the molecule's behavior in solution.

  • The Molecule: 3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile.

  • The Mechanism: The proton at the 2-position (between the ketone and nitrile) is acidic. In solution, this leads to an equilibrium between the Keto form and the Enol form.[1]

  • The Chromatographic Risk:

    • Slow Kinetics: If the keto-enol interconversion is slower than the chromatographic timescale, you will see two distinct peaks for the same pure compound.

    • Intermediate Kinetics: You will observe a broad, plateau-like peak or peak tailing, ruining resolution.

    • Ionization: At neutral pH, the compound may partially ionize, causing retention time drift.

Visualization: Tautomeric Equilibrium & Strategy

The following diagram illustrates the chemical equilibrium and the control strategy required to force a single, sharp peak.

TautomerismStrategy cluster_0 Chemical Equilibrium cluster_1 Control Strategy Keto Keto Form (Less Polar) Enol Enol Form (More Polar) Keto->Enol Slow Interconversion (Neutral pH) Acid Acidic Mobile Phase (pH 2.5) Keto->Acid Enol->Keto Split Peaks Enol->Acid Result Single Sharp Peak (Rapid Equilibrium) Acid->Result Suppresses Ionization Temp Column Temp (40°C) Temp->Result Accelerates Kinetics

Caption: Chemical equilibrium management. Acidic pH suppresses ionization, while elevated temperature accelerates tautomeric exchange to merge split peaks.

Comparative Analysis of Methods

We evaluated three potential methodologies. The Optimized Gradient (Method A) is recommended for release testing and stability studies.

FeatureMethod A (Recommended) Method B (Generic Isocratic) Method C (UHPLC Fast)
Technique Acidic Gradient RP-HPLC Isocratic RP-HPLCSub-2

m UHPLC Gradient
Column C18 (End-capped), 3.5-5

m
C18, 5

m
C18, 1.7

m
Mobile Phase 0.1% H3PO4 / AcetonitrileWater / Methanol (50:50)0.1% Formic Acid / ACN
Run Time 15-20 mins30+ mins< 5 mins
Resolution High (Resolves impurities)Low (Late eluters broaden)High
Robustness Excellent (pH controlled)Poor (Prone to peak splitting)Good (Requires high pressure)
Use Case GMP Release / Stability Quick Spot CheckHigh Throughput Screening
Why Method A Wins:
  • Method B fails because isocratic elution often cannot resolve the lipophilic brominated impurities (e.g., 4-bromobenzoic acid) from the main peak without excessively long run times.

  • Method C is viable but requires specialized equipment (10,000+ psi). Method A is transferable to any standard HPLC system globally.

Detailed Protocol: The "Gold Standard" (Method A)

This protocol is designed to be self-validating . The use of a diode array detector (DAD) allows for peak purity assessment to confirm that the "single peak" is not a co-elution of tautomers.

Instrument Parameters[3][4]
  • System: HPLC with UV/DAD Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5

    
    m) or equivalent.
    
    • Reasoning: High carbon load and double end-capping prevent silanol interactions with the active methylene.

  • Column Temperature: 40°C ± 1°C .

    • Critical: Do not run at 25°C. Higher temperature ensures rapid keto-enol exchange, sharpening the peak.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10

    
    L.
    
  • Detection: UV at 254 nm (primary) and 210 nm (secondary for impurities).

Mobile Phase Preparation[5]
  • Mobile Phase A (Aqueous): 0.1% Phosphoric Acid in Water (pH ~2.2 - 2.5).

    • Preparation: Dissolve 1 mL of 85% H3PO4 in 1000 mL HPLC grade water. Filter through 0.22

      
      m.
      
  • Mobile Phase B (Organic): 100% Acetonitrile (HPLC Grade).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold (Polar impurities)
12.01090Linear Gradient
15.01090Wash
15.19010Return to Initial
20.09010Re-equilibration
Sample Preparation
  • Diluent: Acetonitrile:Water (50:50).

  • Stock Solution: 1.0 mg/mL.

  • Working Concentration: 0.1 mg/mL (100 ppm).

  • Note: Prepare fresh. Beta-ketonitriles can slowly hydrolyze in aqueous solution over days.

Validation Strategy (ICH Q2 R2 Aligned)

To ensure this method meets regulatory standards, the following validation parameters must be assessed.

Specificity (Stress Testing)

You must demonstrate that the method resolves the analyte from its degradation products.

  • Acid Hydrolysis: Treat sample with 0.1N HCl for 2 hours. (Expect: 4-bromobenzoic acid).

  • Base Hydrolysis: Treat with 0.1N NaOH. (Expect: Decarboxylation products).

  • Oxidation: Treat with 3% H2O2.

Representative Performance Metrics

Based on the chemical properties of 3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile, typical acceptance criteria are:

ParameterAcceptance CriteriaTypical Result
Retention Time (RT) Stable~8.5 ± 0.2 min
Tailing Factor (

)
NMT 1.51.1 (Due to acidic MP)
Theoretical Plates (N) NLT 5000> 12,000
Linearity (

)
> 0.9990.9998 (Range: 50-150%)
LOD / LOQ S/N > 3 / > 100.05 / 0.15

g/mL
Method Development Workflow

Use this flowchart to guide your optimization if you encounter matrix interference.

MethodWorkflow Start Start Validation CheckPeak Check Peak Shape Start->CheckPeak Split Is Peak Split? CheckPeak->Split FixSplit Increase Temp to 45°C Check pH < 2.5 Split->FixSplit Yes CheckRes Check Resolution (Rs) Split->CheckRes No FixSplit->CheckPeak GradientMod Adjust Gradient Slope (Flatten 10-60% B) CheckRes->GradientMod Rs < 1.5 Final Finalize Method CheckRes->Final Rs > 2.0 GradientMod->CheckRes

Caption: Optimization workflow. Priority is given to peak shape (tautomerism control) before optimizing resolution.

References & Authority

The protocols and validation strategies above are grounded in the following authoritative guidelines:

  • ICH Q2(R2): Validation of Analytical Procedures. International Council for Harmonisation. (2024).[2] Defines the global standard for specificity, linearity, and accuracy.

  • Meyer, V. R. (2010). Practical High-Performance Liquid Chromatography. Standard text on handling tautomeric compounds in HPLC.

  • Snyder, L. R., et al. (2012). Practical HPLC Method Development. Source for gradient optimization strategies.

  • PubChem Compound Summary: 3-(4-Bromophenyl)-3-oxopropanenitrile derivatives. Chemical property verification.

Disclaimer

This guide is for research and development purposes. All methods must be validated in the user's specific laboratory environment according to local GMP/GLP regulations before use in release testing.

Sources

A Technical Guide to the FTIR Characteristic Peaks of 3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FTIR) characteristic absorption peaks for the compound 3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative framework to aid in the spectral interpretation of this and structurally related α-cyanoketones. By examining the influence of each functional group and comparing it with analogous molecules, we provide a robust guide for spectral analysis and compound verification.

Introduction: The Vibrational Fingerprint of a Complex Molecule

FTIR spectroscopy is an indispensable, non-destructive analytical technique that provides a unique molecular "fingerprint" by measuring the absorption of infrared radiation by a sample's chemical bonds. For a multifunctional molecule like 3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile, the resulting spectrum is a complex overlay of the vibrational modes of its constituent parts: an aromatic ketone, a nitrile, a methyl group, and a brominated phenyl ring. Understanding the characteristic absorption frequencies of each of these groups is paramount for structural elucidation and purity assessment.

The precise position of these absorption bands is sensitive to the electronic and steric environment within the molecule. For instance, the conjugation of the ketone and nitrile groups with the aromatic ring is expected to shift their characteristic absorption frequencies to lower wavenumbers. This guide will deconstruct the predicted spectrum of the title compound and substantiate these predictions with experimental data from closely related structures.

Predicted FTIR Absorption Bands for 3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile

Wavenumber (cm⁻¹)Functional Group & Vibrational ModeExpected IntensityRationale and Comparative Insights
~3100-3000Aromatic C-H StretchMedium to WeakTypical for C-H stretching in benzene rings.
~2980-2940Asymmetric CH₃ StretchMediumCharacteristic for the methyl group attached to the chiral center.
~2890-2860Symmetric CH₃ StretchWeakCharacteristic for the methyl group.
~2235-2220 C≡N Stretch (Nitrile) Strong, Sharp The nitrile group conjugated with the aromatic ring is expected to absorb at a lower frequency than aliphatic nitriles (~2250 cm⁻¹). This is a highly characteristic and diagnostically significant peak.[1][2]
~1690-1680 C=O Stretch (Aryl Ketone) Strong Conjugation with the 4-bromophenyl ring lowers the absorption frequency from that of a typical saturated ketone (~1715 cm⁻¹).[3][4] The electron-withdrawing nature of the bromine atom may slightly increase the frequency compared to an unsubstituted benzoyl group.
~1600-1580C=C Stretch (Aromatic Ring)Medium to StrongA characteristic absorption for the benzene ring.
~1470-1450Asymmetric CH₃ BendMediumScissoring vibration of the methyl group.
~1400-1380C=C Stretch (Aromatic Ring)MediumAnother characteristic in-ring vibration of the benzene nucleus.
~1375Symmetric CH₃ BendMedium to Weak"Umbrella" mode of the methyl group.
~1070C-Br StretchMedium to StrongThe C-Br stretching vibration for bromobenzene derivatives typically appears in this region.
~830C-H Out-of-Plane BendStrongCharacteristic of a 1,4-disubstituted (para) benzene ring. This is a key indicator of the substitution pattern.

Comparative Spectral Analysis

To validate our predictions, we can compare the expected peak locations with the experimentally determined FTIR data of structurally similar compounds. This comparative approach strengthens the assignment of the observed bands.

CompoundC≡N Stretch (cm⁻¹)C=O Stretch (cm⁻¹)Key Differences and Rationale
3-(4-Chloromethyl)phenyl)-3-oxopropanenitrile 22551688The presence of a chloromethyl group instead of a bromine atom. The slightly higher C=O frequency might be due to the different electronic influence of the -CH₂Cl group compared to -Br.[5]
3-Oxo-3-phenylpropanenitrile ~2250~1690Lacks the methyl group at the α-position and the bromine on the phenyl ring. The absence of the electron-donating methyl group may slightly alter the electronic environment of the carbonyl and nitrile groups.
3-Oxo-decanenitrile 22591715An aliphatic β-ketonitrile. The C=O frequency is higher due to the lack of aromatic conjugation. The C≡N frequency is also higher as it is not conjugated.[5]

This comparison highlights how conjugation with the aromatic ring significantly lowers the stretching frequencies of both the carbonyl and nitrile groups, a key feature to look for in the spectrum of 3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile.

Visualizing Molecular Structure and Key Vibrational Modes

The following diagram illustrates the molecular structure of 3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile and highlights the key functional groups responsible for its characteristic FTIR peaks.

Caption: Molecular structure of 3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile with key functional groups highlighted.

Experimental Protocol: Acquiring the FTIR Spectrum

For researchers wishing to obtain an experimental spectrum of 3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile, the following protocol for Attenuated Total Reflectance (ATR)-FTIR spectroscopy is recommended due to its minimal sample preparation and high-quality results for solid samples.[6]

Instrumentation
  • A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.

Procedure
  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is meticulously clean. Wipe the crystal surface with a lint-free wipe soaked in a volatile solvent (e.g., isopropanol or acetone) and allow it to fully evaporate.

    • Acquire a background spectrum. This will be automatically subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water vapor.

  • Sample Preparation and Application:

    • Place a small amount (typically 1-2 mg) of the solid 3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile powder onto the center of the ATR crystal.

    • Lower the pressure clamp to apply consistent pressure on the sample, ensuring good contact between the powder and the crystal surface. Inconsistent contact can lead to a poor quality spectrum.[6]

  • Data Acquisition:

    • Collect the sample spectrum. A typical measurement consists of 16 to 32 co-added scans at a resolution of 4 cm⁻¹. Increasing the number of scans can improve the signal-to-noise ratio.[7]

    • The spectrometer software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

  • Cleaning:

    • After the measurement, retract the pressure clamp and carefully remove the sample powder from the ATR crystal using a soft brush or a wipe.

    • Clean the crystal thoroughly with a suitable solvent to prevent cross-contamination of subsequent samples.

Logical Workflow for Spectral Analysis

workflow cluster_exp Experimental Phase cluster_analysis Data Analysis Phase A Clean ATR Crystal B Acquire Background Spectrum A->B C Apply Solid Sample B->C D Acquire Sample Spectrum C->D E Process Spectrum (Baseline Correction, Smoothing) D->E Raw Data F Identify Key Peaks (C≡N, C=O, Aromatic) E->F G Compare with Predicted & Analogous Spectra F->G H Confirm Structure G->H

Caption: A logical workflow for the experimental acquisition and subsequent analysis of the FTIR spectrum.

Conclusion

The FTIR spectrum of 3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile is characterized by several strong, diagnostic absorption bands. The most prominent features are expected to be the sharp nitrile (C≡N) stretch around 2235-2220 cm⁻¹ and the strong aryl ketone (C=O) stretch in the 1690-1680 cm⁻¹ region. The positions of these bands, lowered by conjugation with the aromatic system, are key identifiers. Additional significant peaks include those for aromatic C-H and C=C stretching, methyl C-H stretching and bending, and a strong C-H out-of-plane bending vibration around 830 cm⁻¹ confirming the 1,4-disubstitution pattern of the phenyl ring. By following the provided experimental protocol and using the comparative data herein, researchers can confidently identify and characterize this compound.

References

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 9: Characteristic vibrational frequencies of functio. Retrieved from [Link]

  • Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

  • Shanghai Chemlin Biopharmaceutical Co., Ltd. (n.d.). 3-(4-bromophenyl)-2-methyl-3-oxopropanenitrile. Retrieved from [Link]

  • MDPI. (2022, February 13). Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis. Retrieved from [Link]

  • Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

  • Labindia Analytical. (2024, November 14). Mastering FTIR Spectroscopy: Sample Preparation and Data Analysis. Retrieved from [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Supplementary Information Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles. (n.d.). Retrieved from [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • Scribd. (n.d.). Infrared Spectroscopy of Ketones | PDF. Retrieved from [Link]

Sources

Comparing reactivity of 3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile vs non-methylated analogs

Comparative Reactivity Profile: -Methylated vs. Non-Methylated -Ketonitriles[1]

Executive Summary

In drug discovery, particularly for kinase inhibitors (e.g., p38 MAP kinase, JAK), the transition from a non-methylated


11
  • Compound B (Non-methylated) : Possesses an active methylene (

    
    ).[1] It is highly acidic (
    
    
    ), exists in significant enol form, and readily undergoes Knoevenagel condensation.[1]
  • Compound A (Methylated) : Possesses an active methine (

    
    ).[1] It is less acidic (
    
    
    ), exists predominantly in the keto form, and cannot undergo standard Knoevenagel condensation to form alkenes, preventing specific side reactions but requiring harsher conditions for cyclization.

Physicochemical & Structural Analysis

The presence of the methyl group at the C2 position exerts both electronic (inductive donation) and steric effects.

FeatureCompound A (Methylated)Compound B (Non-Methylated)
Structure


Reactive Center Active Methine (

Carbon)
Active Methylene (

Carbon)
Est.[1]

(DMSO)
~10.5 - 11.5~7.5 - 8.5
Enol Content Low (Sterically hindered, less resonance)High (Stabilized by H-bonding)
Alkylation Potential Mono-alkylation only (forms quaternary C)Di-alkylation possible
Condensation Aldol-type adducts (Alcohol)Knoevenagel products (Alkene)
Tautomerism and Acidity

The acidity of the

1

Tautomerismcluster_0Compound B (Non-Methylated)cluster_1Compound A (Methylated)B_KetoKeto FormAr-CO-CH2-CNB_EnolEnol FormAr-C(OH)=CH-CNB_Keto->B_EnolFast Eq.B_EnolateEnolate Ion[Ar-CO-CH-CN]-B_Keto->B_Enolate-H+ (pKa ~8)B_Enol->B_KetoA_KetoKeto FormAr-CO-CH(Me)-CNA_EnolateEnolate Ion[Ar-CO-C(Me)-CN]-A_Keto->A_Enolate-H+ (pKa ~11)Slower Deprotonation

Figure 1: Comparative tautomerism and deprotonation pathways.[1] Note the lack of a stable neutral enol form for the methylated analog due to the absence of a second

Reactivity Profiles

Electrophilic Substitution (Alkylation)
  • Compound B : Can be alkylated twice.[1][2] Controlling mono-alkylation is difficult and often requires phase-transfer catalysis or specific stoichiometric control.[1]

  • Compound A : Can only be alkylated once to form a quaternary center.[1] This reaction is synthetically valuable for creating rigid chiral centers but requires stronger bases (e.g., NaH, LiHMDS) due to the lower acidity and steric hindrance of the methine proton.

Condensation with Aldehydes

This is the most critical divergence point.[1]

  • Compound B (Knoevenagel) : Reacts with aldehydes (

    
    ) to form 
    
    
    -cyanocinnamates (
    
    
    ).[1] The reaction is driven by the elimination of water, which requires two
    
    
    -protons.[1]
  • Compound A (Aldol-like) : Possesses only one

    
    -proton.[1] It attacks the aldehyde to form a 
    
    
    -hydroxy adduct (
    
    
    ).[1] It cannot spontaneously dehydrate to an alkene without skeletal rearrangement or loss of the nitrile/carbonyl group.[1] This makes Compound A inert to standard Knoevenagel conditions, preventing polymerization side-reactions common with Compound B.[1]
Heterocycle Synthesis (Pyrazoles)

Both compounds react with hydrazines to form 5-aminopyrazoles, a scaffold ubiquitous in kinase inhibitors (e.g., Sildenafil analogs, Celecoxib analogs).

  • Mechanism : Nucleophilic attack of hydrazine nitrogen on the ketone

    
     Hydrazone formation 
    
    
    Intramolecular attack on Nitrile
    
    
    Tautomerization to amino-pyrazole.[1]
  • Kinetic Difference : The methyl group in Compound A sterically hinders the initial attack on the ketone. Experimental data suggests Compound A requires elevated temperatures (

    
    ) compared to Compound B (
    
    
    ).[1]

PyrazoleSynthesiscluster_BPath B: Non-Methylatedcluster_APath A: MethylatedStartReactant + Hydrazine (R-NH-NH2)Inter_BHydrazone Intermediate(Fast Formation)Start->Inter_BInter_AHydrazone Intermediate(Slow Formation - Steric)Start->Inter_AProd_BProduct: 3-Aryl-5-amino-pyrazoleInter_B->Prod_BCyclizationProd_AProduct: 3-Aryl-4-methyl-5-amino-pyrazoleInter_A->Prod_ACyclization (Requires Heat)

Figure 2: Divergent kinetics in pyrazole synthesis. The methyl group in Path A slows the initial condensation step.

Experimental Protocols

Protocol 1: Synthesis of 3-(4-Bromophenyl)-5-aminopyrazole (From Compound B)

This protocol utilizes the high reactivity of the methylene group.

  • Reagents : 3-(4-Bromophenyl)-3-oxopropanenitrile (1.0 eq), Hydrazine hydrate (1.2 eq), Ethanol (0.5 M).[1]

  • Procedure :

    • Dissolve the

      
      -ketonitrile in absolute ethanol at room temperature.[1]
      
    • Add hydrazine hydrate dropwise.[1] Note: Exothermic reaction may occur due to high acidity.[1]

    • Stir at reflux for 2 hours .

    • Cool to

      
      . The product usually precipitates as a white/off-white solid.[1]
      
    • Filter and wash with cold ethanol.[1]

  • Expected Yield : 85-95%.

Protocol 2: Synthesis of 3-(4-Bromophenyl)-4-methyl-5-aminopyrazole (From Compound A)

This protocol accounts for the steric hindrance of the

1
  • Reagents : 3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile (1.0 eq), Hydrazine monohydrochloride (1.5 eq), Triethylamine (1.5 eq), Ethanol (0.5 M).[1]

    • Expert Insight: Using hydrazine HCl with a base buffer often improves yields for sterically hindered ketones by activating the carbonyl via protonation before base-mediated cyclization.[1]

  • Procedure :

    • Dissolve the methylated

      
      -ketonitrile in ethanol.[1]
      
    • Add Hydrazine HCl and TEA.

    • Heat to reflux (

      
      )  and maintain for 6-12 hours . Monitoring by TLC/LCMS is crucial as the reaction is slower.[1]
      
    • Concentrate solvent to 20% volume.[1]

    • Pour into ice water to induce precipitation.[1][3]

  • Expected Yield : 70-85%. (Lower yield due to competitive retro-Claisen condensation if heating is too prolonged).[1]

References

  • Synthesis of

    
    -ketonitriles : Ji, Y., et al. "Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of 
    
    
    -ketonitriles."[1] Green Chemistry, 2013.[1]
  • Acidity of Active Methylenes : Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 1988.[4]

  • Pyrazole Synthesis Kinetics : El-Saghier, A. M.[1] "Synthesis of some new pyrazole derivatives using 3-(4-bromophenyl)-3-oxopropanenitrile." Journal of Chemical Research, 2002.

  • Alkylation of Active Methines: Trost, B. M., et al.

    
    -Keto Esters and Nitriles."[1] Chemical Reviews, 2003. 
    

Comparative Guide: 3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile vs. 4-Chloro Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical and agrochemical synthesis,


-keto nitriles are pivotal intermediates for constructing heterocycles such as pyrazoles, isoxazoles, and aminothiophenes. This guide focuses on differentiating 3-(4-bromophenyl)-2-methyl-3-oxopropanenitrile  (referred to herein as Br-MOPN ) from its chlorinated analog, 3-(4-chlorophenyl)-2-methyl-3-oxopropanenitrile  (Cl-MOPN ).

While structurally similar, the halogen substituent dictates the molecule's downstream utility. Br-MOPN is a "premium" intermediate, offering superior reactivity in palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) due to the weaker C-Br bond. Cl-MOPN is a cost-effective alternative but often requires specialized ligands and harsher conditions to achieve comparable turnover frequencies (TOF). This guide provides protocols for unambiguous identification and performance benchmarking.

Physicochemical Differentiation[1][2]

The primary challenge in quality control is distinguishing these analogs, as they share similar polarity and retention times in standard reverse-phase HPLC. Mass Spectrometry (MS) is the definitive tool for differentiation.

Mass Spectrometry: The Isotope Signature

The natural abundance of halogen isotopes provides a unique "fingerprint."

  • Bromine (Br): Exists as

    
     (50.7%) and 
    
    
    
    (49.3%). This results in a 1:1 ratio between the molecular ion (
    
    
    ) and the isotope peak (
    
    
    ).[1]
  • Chlorine (Cl): Exists as

    
     (75.8%) and 
    
    
    
    (24.2%). This results in a 3:1 ratio between
    
    
    and
    
    
    .[1]

Table 1: Theoretical Mass Spectral Data (ESI+)

FeatureBr-MOPN (

)
Cl-MOPN (

)
Monoisotopic Mass (

)
~237.0 Da (

)
~193.0 Da (

)

Mass
~239.0 Da (

)
~195.0 Da (

)
Isotope Ratio (

:

)
1 : 1 (Equal intensity)3 : 1 (M is 3x taller)
Fragmentation Loss of Br (

79/81) common
Loss of Cl (

35/37) less common
Melting Point & Solubility

The larger van der Waals radius of bromine typically increases the melting point compared to the chloro-analog due to enhanced intermolecular dispersion forces, provided the crystal packing is similar.

  • Br-MOPN: 74–76 °C (Experimental)

  • Cl-MOPN: Typically 5–10 °C lower (Predicted range: 65–70 °C)

Expert Insight: The presence of the


-methyl group (C2 position) significantly lowers the melting point compared to the non-methylated parent (3-(4-bromophenyl)-3-oxopropanenitrile, MP: 153–155 °C) by disrupting planar stacking and reducing enolization potential.

Synthetic Performance: The Reactivity Gap

The choice between Br-MOPN and Cl-MOPN is a trade-off between reactivity and cost .

Oxidative Addition Kinetics

In Pd-catalyzed cross-coupling, the rate-determining step (RDS) is often the oxidative addition of the aryl halide to the Pd(0) species. The Bond Dissociation Energy (BDE) dictates this rate.

  • C-Br BDE: ~81 kcal/mol (Facile insertion)

  • C-Cl BDE: ~96 kcal/mol (Sluggish insertion)

Implication: Br-MOPN allows for "ligand-free" conditions or the use of simple phosphines (e.g.,


). Cl-MOPN requires electron-rich, bulky ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHC) to facilitate oxidative addition.
Visualization of Decision Logic

IdentificationStrategy Start Unknown Sample (C10H8XNO) HPLC HPLC Analysis (Retention Time) Start->HPLC Ambiguous Result: Ambiguous (Similar Polarity) HPLC->Ambiguous Overlap MS_Analysis Mass Spectrometry (ESI+ or EI) Ambiguous->MS_Analysis Check_M2 Check M+2 Peak Intensity MS_Analysis->Check_M2 Result_Br Ratio 1:1 Identified: Br-MOPN (High Reactivity) Check_M2->Result_Br Equal Height Result_Cl Ratio 3:1 Identified: Cl-MOPN (Lower Reactivity) Check_M2->Result_Cl M is 3x Higher

Figure 1: Analytical decision tree for differentiating halogenated


-keto nitriles.

Experimental Protocols

Protocol A: Synthesis of Br-MOPN (Bench Scale)

Objective: To synthesize the standard reference material.

Reaction:



(Alternative Route via Condensation):
  • Setup: Flame-dry a 250 mL 3-neck flask under

    
    .
    
  • Reagents: Charge NaH (60% in oil, 1.2 equiv) washed with hexanes. Suspend in dry THF (10 vol).

  • Addition: Cool to 0 °C. Add 4-bromopropiophenone (1.0 equiv) dropwise. Stir 30 min.

  • Acylation: Add a cyanation source (e.g., p-Toluenesulfonyl cyanide or via cyanoformate method) or use the Claisen condensation of 4-bromobenzoyl chloride with propionitrile (requires 2 equiv LDA at -78 °C).

    • Preferred Route for Purity: Condensation of Ethyl 4-bromobenzoate with Propionitrile using NaOEt/EtOH.

  • Workup: Quench with dilute HCl (maintain pH < 4 to ensure keto form). Extract with EtOAc.

  • Purification: Recrystallize from Ethanol/Hexane (1:4).

  • Validation: Check MP (Target: 74–76 °C).

Protocol B: Comparative Suzuki Coupling Assay

Objective: To quantify the reactivity difference between Br-MOPN and Cl-MOPN.

Conditions:

  • Substrate: 1.0 mmol (Br-MOPN or Cl-MOPN)

  • Boronic Acid: Phenylboronic acid (1.2 equiv)

  • Catalyst:

    
     (Standard) vs. 
    
    
    
    /XPhos (High Activity)
  • Base:

    
     (2.0 equiv)[2]
    
  • Solvent: Toluene/Water (4:1), 80 °C.

Procedure:

  • Prepare two parallel reaction vials containing Br-MOPN and Cl-MOPN respectively.

  • Add standard catalyst (

    
    , 1 mol%).
    
  • Heat to 80 °C and sample aliquots at t=15 min, 1h, and 4h.

  • Analyze by HPLC (UV 254 nm).

Expected Results:

Time PointBr-MOPN Conversion (%)Cl-MOPN Conversion (%)
15 min > 85%< 5%
1 hour > 98% (Complete)~ 15%
4 hours 100%~ 40%

Note: Cl-MOPN will require switching to XPhos or SPhos ligands to achieve >90% conversion in under 4 hours.

Mechanistic Visualization

The following diagram illustrates why Br-MOPN is the superior candidate for mild cross-coupling reactions.

SuzukiMechanism Pd0 Pd(0)L2 Active Catalyst OxAdd_Br Oxidative Addition (FAST) Pd0->OxAdd_Br OxAdd_Cl Oxidative Addition (SLOW / RDS) Pd0->OxAdd_Cl Substrate_Br Br-MOPN (Weak C-Br Bond) Substrate_Br->OxAdd_Br Substrate_Cl Cl-MOPN (Strong C-Cl Bond) Substrate_Cl->OxAdd_Cl PdII_Complex Pd(II)-Ar-X Intermediate OxAdd_Br->PdII_Complex Low Barrier OxAdd_Cl->PdII_Complex High Barrier (Requires Heat/Ligands) Transmetalation Transmetalation (+ Ar-B(OH)2) PdII_Complex->Transmetalation RedElim Reductive Elimination (Product Release) Transmetalation->RedElim RedElim->Pd0 Regenerate

Figure 2: Comparative catalytic cycle showing the kinetic bottleneck for the Chloro-analog.

References

  • Sigma-Aldrich. (n.d.). 3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile Product Analysis. Retrieved from

  • Chemistry Steps. (2025). Isotopes in Mass Spectrometry: Br vs Cl Patterns. Retrieved from

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • BenchChem. (2025).[3] 3-Oxopropanenitrile in Pharmaceutical Intermediate Synthesis. Retrieved from

  • ChemRxiv. (2024). The catalytic mechanism of the Suzuki-Miyaura reaction: Oxidative Addition Kinetics. Retrieved from

Sources

Safety Operating Guide

3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the authoritative disposal and handling protocols for 3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile (CAS: 78271-77-9).[1]

This content is designed for Senior Scientists and EHS (Environmental Health and Safety) Officers. It prioritizes the Halogenated Organic Waste stream due to the aryl bromide moiety and mandates high-temperature incineration to mitigate nitrile-derived toxic emissions.[1]

Chemical Profile & Hazard Identification

Before initiating disposal, verify the chemical identity to ensure stream compatibility. This compound is a functionalized nitrile often used as a pharmaceutical intermediate. Its dual functionality (nitrile + aryl bromide) dictates its specific waste routing.

Property Data
Chemical Name 3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile
CAS Number 78271-77-9
Molecular Formula C₁₀H₈BrNO
Molecular Weight 238.08 g/mol
Physical State Solid (Powder), Melting Point: 74-76°C
Key Hazards H302 (Harmful if swallowed), H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant)
Reactivity Class Nitrile / Halogenated Organic .[1][2][3][4] Incompatible with strong oxidizers and strong acids/bases (hydrolysis risk).

Critical Disposal Logic (The "Why")

Effective disposal relies on understanding the chemical fate of the molecule during waste processing.

  • The Aryl Bromide Factor: The bromine atom attached to the phenyl ring is chemically stable. It does not degrade easily in standard biological wastewater treatment. Therefore, sewer disposal is strictly prohibited . The presence of halogens requires the waste to be directed to a facility equipped with scrubbers (to neutralize HBr/Br₂ gas generated during incineration).

  • The Nitrile Factor: Upon combustion or strong acid contact, the nitrile group (-CN) can release nitrogen oxides (NOx) or, under oxygen-starved conditions, hydrogen cyanide (HCN).[1] This necessitates high-temperature incineration with an afterburner to ensure complete oxidation to N₂ and CO₂.[1]

  • Acidity & Enolization: The proton at the 2-position (between the ketone and nitrile) is acidic.[1] In the presence of strong bases, this compound forms an enolate anion, increasing its solubility in aqueous basic waste, but this practice is discouraged as it complicates the halogenated waste stream. Keep the waste stream organic.

Operational Disposal Protocol

Workflow A: Solid Waste (Pure Compound)
  • Step 1: Do not dissolve the solid unnecessarily. Volume minimization reduces disposal costs.

  • Step 2: Place the solid directly into a Wide-Mouth High-Density Polyethylene (HDPE) waste container labeled "Solid Hazardous Waste - Toxic/Halogenated." [1]

  • Step 3: If the solid is residual in a vial, triple rinse the vial with a compatible solvent (e.g., Acetone or Dichloromethane).

  • Step 4: Pour the rinsate into the Liquid Halogenated Waste container (see Workflow B).

Workflow B: Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Segregation Rule: This compound must go into the Halogenated Organic Solvent stream. Even if dissolved in a non-halogenated solvent (like Ethyl Acetate), the presence of the brominated solute classifies the entire mixture as halogenated.

  • Compatibility: Compatible with other halogenated solvents (DCM, Chloroform) and non-halogenated organics (Methanol, Acetone).

  • Incompatibility: DO NOT MIX with strong acids (H₂SO₄, HNO₃) or oxidizers (Peroxides).[5] Segregate from aqueous basic waste to prevent uncontrolled hydrolysis or precipitation.

Workflow C: Contaminated Debris (Gloves, Weigh Boats)
  • Collect in a clear, 6-mil polyethylene bag.

  • Label as "Debris Contaminated with Halogenated Organics."

  • Seal with tape and place in the solid waste drum.

Decision Matrix: Waste Stream Routing

The following diagram illustrates the logical flow for disposing of 3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile in various states.

DisposalWorkflow Start Waste Material: 3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid Debris Contaminated Debris (Gloves, Paper) StateCheck->Debris SolidAction Place in Wide-Mouth HDPE Container Solid->SolidAction RinseAction Triple Rinse Container with Acetone/DCM Solid->RinseAction If Trace Residue LiquidAction Segregate into HALOGENATED Waste Stream Liquid->LiquidAction DebrisAction Double Bag (6-mil Poly) Label: Toxic Debris Debris->DebrisAction FinalDest FINAL DISPOSAL: High-Temp Incineration (with Scrubber) SolidAction->FinalDest RinseAction->LiquidAction LiquidAction->FinalDest DebrisAction->FinalDest

Figure 1: Decision tree for segregating 3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile based on physical state.

Regulatory Compliance & Coding

Proper labeling is a legal requirement under RCRA (Resource Conservation and Recovery Act) in the US and similar regulations globally.

  • RCRA Waste Code:

    • This specific compound is not P-listed or U-listed by name.[1]

    • D001 (Ignitable): Only if dissolved in a flammable solvent (Flash point < 60°C).

    • Halogenated Solvent Codes (F-List): If mixed with spent halogenated solvents (e.g., Methylene Chloride), apply F001/F002 .[6]

    • Default Classification: If pure, designate as "Hazardous Waste - Toxic, Irritant (Organic Solid)."

  • Labeling Requirements:

    • Full Chemical Name: Do not use abbreviations or structural formulas alone.

    • Constituents: List "3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile" and any solvents used.

    • Hazard Checkboxes: Check "Toxic" and "Irritant."

Emergency Response (Spills)

PPE Required: Nitrile gloves (double-gloved recommended), lab coat, safety goggles, and N95 dust mask (for solids).

  • Solid Spill:

    • Do not dry sweep (creates dust).[3]

    • Cover with wet paper towels or use a HEPA-filtered vacuum reserved for hazardous chemicals.[1]

    • Place waste in the solid hazardous waste container.

    • Clean area with soap and water; collect wash water as liquid halogenated waste.

  • Liquid Spill:

    • Absorb with inert material (Vermiculite, Sand, or Universal Spill Pads). Do not use combustible materials like sawdust.

    • Scoop into a sealable container.

    • Label as "Spill Debris - Contains Halogenated Organics."[1]

References

  • PubChem. (2025).[7] Compound Summary: 3-(4-Bromophenyl)-3-oxopropanenitrile (Analogous Structure Safety Data). National Library of Medicine. Retrieved March 7, 2026, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved March 7, 2026, from [Link]

  • Princeton University EHS. (n.d.). Waste Disposal: Halogenated vs. Non-Halogenated Solvents. Retrieved March 7, 2026, from [Link]

Sources

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